molecular formula C18H24O3 B3320602 Estriol-13C3 CAS No. 1255639-56-5

Estriol-13C3

Cat. No.: B3320602
CAS No.: 1255639-56-5
M. Wt: 291.36 g/mol
InChI Key: PROQIPRRNZUXQM-FDFADMNFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estriol-13C3 is a useful research compound. Its molecular formula is C18H24O3 and its molecular weight is 291.36 g/mol. The purity is usually 95%.
The exact mass of the compound (8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol is 291.18260913 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i3+1,8+1,11+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROQIPRRNZUXQM-FDFADMNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=[13CH][13C](=[13CH]4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746437
Record name (16alpha,17beta)-(2,3,4-~13~C_3_)Estra-1,3,5(10)-triene-3,16,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255639-56-5
Record name (16alpha,17beta)-(2,3,4-~13~C_3_)Estra-1,3,5(10)-triene-3,16,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1255639-56-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physical and chemical properties of Estriol-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estriol-13C3 is a stable isotope-labeled form of Estriol, a naturally occurring estrogen. The incorporation of three carbon-13 isotopes provides a distinct mass shift, making it an invaluable tool in a variety of research and analytical applications, particularly in mass spectrometry-based methods for metabolism studies, pharmacokinetic analysis, and as an internal standard for quantitative assays. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its relevant biological signaling pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental settings.

Table 1: General and Chemical Properties of this compound

PropertyValue
Chemical Name Estra-1,3,5(10)-triene-3,16α,17β-triol-1,2,3-13C3
Molecular Formula C₁₅¹³C₃H₂₄O₃
Molecular Weight 291.36 g/mol [1]
CAS Number 1255639-56-5[1]
Appearance White to off-white powder
Isotopic Purity ≥99 atom % ¹³C

Table 2: Physical Properties of this compound

PropertyValue
Melting Point 280-282 °C[2]
Boiling Point Data not available
Solubility Methanol: Soluble (commercially available as a 100 µg/mL solution)[3][4]. DMSO: Soluble (unlabeled estriol is soluble at 57 mg/mL)[5]. Ethanol: Soluble (unlabeled estriol is soluble at 10 mg/mL)[5]. Water: Practically insoluble (unlabeled estriol is practically insoluble)[6][7].
Storage Temperature -20°C[2]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible use of this compound. The following sections outline key experimental protocols for the characterization and analysis of this compound.

Melting Point Determination

The melting point of this compound powder can be determined using the capillary method with a modern melting point apparatus.

Methodology:

  • Sample Preparation: Ensure the this compound powder is completely dry. If necessary, dry the sample in a desiccator over a suitable drying agent.

  • Capillary Tube Loading: Place a small amount of the dried powder onto a clean, dry watch glass. Gently tap the open end of a capillary tube into the powder until a small amount enters the tube. Invert the tube and tap the sealed end on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating and Observation:

    • Set the apparatus to a rapid heating rate to quickly approach the expected melting point (approximately 20°C below the expected range).

    • Once the temperature is within this range, reduce the heating rate to 1-2°C per minute to ensure accurate determination.

    • Observe the sample through the magnifying lens. Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR is a powerful technique to confirm the isotopic labeling and structural integrity of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry vial. Ensure complete dissolution.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The solvent height should be sufficient to cover the NMR probe's detection region (typically 4-5 cm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Set the spectrometer to the ¹³C nucleus frequency.

    • Acquire the ¹³C NMR spectrum using a standard pulse program with proton decoupling. The number of scans will depend on the sample concentration and the spectrometer's sensitivity.

    • The three ¹³C-labeled positions in the A-ring of this compound will show significantly enhanced signals compared to the natural abundance ¹³C signals of the other carbon atoms.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks to confirm the relative abundance of the labeled carbons.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the primary application for this compound, where it serves as an internal standard for the accurate quantification of unlabeled estriol in biological matrices.

Methodology:

  • Sample Preparation (from Serum/Plasma):

    • To 100 µL of serum or plasma, add a known amount of this compound solution (internal standard).

    • Perform a liquid-liquid extraction (LLE) by adding 1 mL of an organic solvent mixture (e.g., hexane:ethyl acetate 1:1 v/v).

    • Vortex the mixture vigorously for 1 minute, then centrifuge to separate the layers.

    • Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Derivatization (Optional but Recommended for Enhanced Sensitivity): Reconstitute the dried extract in a derivatizing agent solution (e.g., dansyl chloride in acetone/water). Heat the mixture to facilitate the reaction, then evaporate to dryness again.

    • Reconstitute the final residue in a suitable mobile phase for injection.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. For example:

      • 0-1 min: 30% B

      • 1-5 min: 30% to 95% B

      • 5-6 min: 95% B

      • 6.1-8 min: 30% B

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for underivatized estriol and positive mode for dansyl-derivatized estriol.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both unlabeled estriol and this compound.

      • Estriol (unlabeled): e.g., m/z 287.2 → 145.1

      • This compound: e.g., m/z 290.2 → 148.1

    • Optimize MS parameters such as collision energy and declustering potential for each transition to maximize signal intensity.

  • Quantification:

    • Construct a calibration curve using known concentrations of unlabeled estriol standards with a fixed amount of this compound internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of estriol in the unknown samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathways and Biological Interactions

Estriol, and by extension this compound (which is biologically equivalent), exerts its physiological effects primarily through interactions with estrogen receptors (ERs). There are two main classical nuclear estrogen receptors, ERα and ERβ, as well as a G protein-coupled estrogen receptor (GPER).

Estrogen Receptor (ERα and ERβ) Signaling

Estrogen receptors mediate both genomic and non-genomic signaling pathways.

Estrogen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estriol This compound ER ERα / ERβ Estriol->ER Binds ER_HSP ER-HSP Complex Dimer ER Dimer ER->Dimer Dimerization PI3K PI3K/Akt Pathway ER->PI3K Activates (Non-genomic) MAPK MAPK Pathway ER->MAPK Activates (Non-genomic) HSP HSP90 ER_HSP->ER HSP90 Dissociation ERE Estrogen Response Element (ERE) Dimer->ERE Binds to Gene Target Gene Transcription ERE->Gene Regulates

Caption: Classical Estrogen Receptor (ERα/β) Signaling Pathway.

G Protein-Coupled Estrogen Receptor (GPER) Signaling

GPER mediates rapid, non-genomic estrogen signaling from the cell membrane.

GPER_Signaling cluster_cytoplasm Cytoplasm Estriol This compound GPER GPER Estriol->GPER Binds G_protein G Protein GPER->G_protein Activates EGFR EGFR Transactivation GPER->EGFR Leads to AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response MAPK MAPK Pathway EGFR->MAPK Activates MAPK->Cellular_Response

Caption: G Protein-Coupled Estrogen Receptor (GPER) Signaling.

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates a typical workflow for the quantification of estriol in a biological sample using this compound as an internal standard.

LCMS_Workflow Sample Biological Sample (e.g., Serum) Spike Spike with This compound (IS) Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC LC Separation (C18 Column) Derivatization->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant

Caption: LC-MS/MS Quantification Workflow using this compound.

Conclusion

This compound is a critical analytical tool for researchers and scientists in the field of endocrinology, pharmacology, and clinical chemistry. Its well-defined physical and chemical properties, coupled with its utility as an internal standard, enable the development of highly accurate and precise quantitative methods. The detailed experimental protocols and an understanding of its engagement in estrogen signaling pathways provided in this guide will facilitate its effective application in a wide range of scientific investigations.

References

A Technical Guide to the Synthesis and Manufacturing of Estriol-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of Estriol-13C3, a stable isotope-labeled internal standard crucial for accurate quantification in clinical mass spectrometry, metabolism studies, and metabolomics research.[1][2][3] While specific, proprietary manufacturing processes are not publicly available, this document outlines a chemically sound synthetic pathway and the associated manufacturing considerations based on established principles of steroid chemistry and isotopic labeling.

Introduction to this compound

This compound is a form of Estriol where three carbon atoms on the aromatic A-ring have been replaced with the stable heavy isotope, carbon-13. This isotopic labeling results in a mass shift of +3 atomic mass units compared to the unlabeled endogenous hormone. This predictable mass difference allows it to be used as an ideal internal standard in mass spectrometry-based assays, as it co-elutes with the analyte of interest but is distinguishable by its mass-to-charge ratio.[3][4] The primary application of this compound is in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]

Commercially available this compound is typically labeled at the 2, 3, and 4 positions of the steroid nucleus (Estriol-2,3,4-13C3).[1][2][5]

Product Specifications

The quality of this compound is critical for its function as an internal standard. The following table summarizes typical product specifications based on data from commercial suppliers.

ParameterSpecificationSource(s)
Chemical Formula 13C3C15H24O3
Molecular Weight 291.36 g/mol [1][2][5]
Isotopic Purity ≥ 99 atom % 13C
Chemical Purity ≥ 97% (CP)[1][2][5]
Appearance White to off-white powder
Storage -20°C, protect from light[1]
CAS Number 1255639-56-5[1][2][5]

Proposed Synthesis of Estriol-2,3,4-13C3

The synthesis of Estriol-2,3,4-13C3 necessitates the introduction of the 13C atoms into the A-ring of the steroid. A plausible and efficient strategy involves starting with a precursor that already contains the labeled aromatic ring, such as Estrone-2,3,4-13C3. This labeled estrone can then be converted to the desired estriol through a multi-step process analogous to methods used for the synthesis of unlabeled estriol.[6]

A potential synthetic route starting from Estrone-2,3,4-13C3 is outlined below. This pathway is based on a published method for the synthesis of unlabeled estriol from estrone.[6]

Overall Synthetic Scheme

G Sample Biological Sample (e.g., Serum) Spike Spike with This compound (IS) Sample->Spike Extraction Sample Preparation (e.g., LLE, SPE) Spike->Extraction Derivatization Derivatization (Optional, for sensitivity) Extraction->Derivatization Analysis LC-MS/MS Analysis Derivatization->Analysis Quant Quantification (Peak Area Ratio of Analyte to IS) Analysis->Quant

References

Estriol-13C3: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Estriol-13C3, a stable isotope-labeled form of estriol, for its application in research and drug development. This document outlines its chemical properties, its primary application as an internal standard in quantitative analysis, detailed experimental methodologies, and its relevance to the G-protein coupled estrogen receptor signaling pathway.

Core Compound Data

This compound is a synthetic, isotopically labeled version of the natural estrogen, estriol. The incorporation of three heavy carbon-13 atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of unlabeled estriol.

PropertyValueReferences
CAS Number 1255639-56-5[1][2][3]
Molecular Weight 291.36 g/mol [1][2][3][4][5]
Molecular Formula C₁₅¹³C₃H₂₄O₃[1][3]
Synonyms Othis compound, Estriol-2,3,4-13C3[1][2][3]
Isotopic Purity ≥99 atom % 13C[2][5]
Chemical Purity ≥97%[2][4][5]
Form Powder[2]
Storage Temperature -20°C[2]

Application in Quantitative Analysis

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] Stable isotope-labeled internal standards are crucial for correcting for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantification.[5]

This compound is employed in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion of estriol.[6][7][8][9] It is also utilized in clinical research for the sensitive and specific measurement of estriol levels in biological matrices such as serum and saliva.[10][11]

Experimental Protocols: Quantification of Estriol in Human Serum using LC-MS/MS with this compound Internal Standard

This section outlines a general methodology for the quantification of estriol in human serum, based on common practices described in the literature.

Sample Preparation

A robust sample preparation is essential to remove interfering substances from the biological matrix.

  • Liquid-Liquid Extraction (LLE):

    • To 500 µL of serum, add a known concentration of this compound internal standard solution.

    • Add 3 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.

    • Centrifuge at high speed for 10 minutes to separate the organic and aqueous layers.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent, such as a methanol/water mixture, for LC-MS/MS analysis.[10]

Derivatization (Optional but Recommended for Enhanced Sensitivity)

To improve ionization efficiency and achieve lower limits of quantification, derivatization of the phenolic hydroxyl group of estriol can be performed.

  • Dansyl Chloride Derivatization:

    • To the dried extract from the sample preparation step, add a solution of dansyl chloride in acetone and a sodium bicarbonate buffer.

    • Incubate the mixture to allow the derivatization reaction to proceed.

    • After incubation, the reaction is stopped, and the sample is prepared for injection into the LC-MS/MS system.[12]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of steroids.

    • Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile, often with additives such as ammonium fluoride to improve ionization.[13]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) is frequently used, which can be operated in either positive or negative mode. Derivatization with dansyl chloride allows for sensitive detection in positive ESI mode.

    • Detection: Selected Reaction Monitoring (SRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both estriol and the this compound internal standard.

Quantification

The concentration of estriol in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard and comparing this ratio to a calibration curve prepared with known concentrations of estriol.

Logical Workflow for Quantitative Analysis

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Optional) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample add_is Add this compound Internal Standard serum->add_is lle Liquid-Liquid Extraction (e.g., MTBE) add_is->lle dry Evaporate to Dryness lle->dry derivatize Derivatize with Dansyl Chloride dry->derivatize If sensitivity is critical reconstitute Reconstitute dry->reconstitute If derivatization is skipped derivatize->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect Mass Spectrometric Detection (SRM Mode) separate->detect quantify Quantification using Peak Area Ratios detect->quantify

Workflow for Estriol Quantification

Relevance to G-Protein Coupled Estrogen Receptor (GPER) Signaling

While this compound is primarily a tool for analytical chemistry, its unlabeled counterpart, estriol, has biological activity. Estriol is known to be an antagonist of the G-protein coupled estrogen receptor (GPER), also known as GPR30.[5] GPER is a seven-transmembrane receptor that mediates rapid, non-genomic estrogen signaling.[4] The study of estriol's interaction with GPER can provide insights into various physiological and pathological processes, including those in cancer and the vascular system.[4][14]

GPER Signaling Pathway

The following diagram illustrates a simplified GPER signaling pathway that can be activated by estrogens. As an antagonist, estriol would inhibit these downstream effects.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_egfr_pathway EGFR Transactivation cluster_nucleus Nucleus GPER GPER G_protein G Proteins GPER->G_protein Activation Estrogen Estrogen Estrogen->GPER AC Adenylyl Cyclase (AC) G_protein->AC Src Src G_protein->Src cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB MMP MMP Src->MMP pro_HBEGF pro-HB-EGF MMP->pro_HBEGF Cleavage HBEGF HB-EGF pro_HBEGF->HBEGF EGFR EGFR HBEGF->EGFR PI3K_AKT PI3K/Akt Pathway EGFR->PI3K_AKT MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK Gene Gene Expression (e.g., c-Fos, CTGF) PI3K_AKT->Gene MAPK_ERK->Gene CREB->Gene

GPER Signaling Pathway

References

Commercial Suppliers of Estriol-13C3 for Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring high-purity Estriol-13C3 for use as an internal standard in quantitative mass spectrometry-based assays, several reputable commercial suppliers are available. This guide provides a comprehensive overview of these suppliers, the technical specifications of their this compound products, and detailed experimental protocols for its application in bioanalytical methods.

Introduction to this compound and its Application

This compound is a stable isotope-labeled form of Estriol, a major estrogen metabolite. The incorporation of three carbon-13 isotopes results in a mass shift of +3 atomic mass units compared to the unlabeled endogenous Estriol. This distinct mass difference allows for its use as an ideal internal standard in isotope dilution mass spectrometry (IDMS) techniques, primarily with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The co-elution of the labeled standard with the unlabeled analyte allows for accurate quantification by correcting for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement.[2]

Commercial Supplier and Product Comparison

The following table summarizes the key quantitative data for this compound offered by prominent commercial suppliers for research purposes. This information is crucial for selecting the most suitable product based on experimental requirements such as required purity, available quantity, and desired formulation.

SupplierProduct NameCAS NumberIsotopic PurityChemical PurityAvailable QuantitiesFormulation
Sigma-Aldrich (Merck) Estriol-2,3,4-13C31255639-56-5≥99 atom % 13C≥97% (CP)100 µg, 250 µg, 500 µg, 1 mgPowder
Cambridge Isotope Laboratories, Inc. (CIL) Estriol (16α-hydroxyestradiol) (2,3,4-¹³C₃, 99%)1255639-56-599%≥97% (CP)0.1 mg, 1 mgNeat (Solid)
Cambridge Isotope Laboratories, Inc. (CIL) Estriol (16α-hydroxyestradiol) (2,3,4-¹³C₃, 99%)1255639-56-599%≥97% (CP)1 mL100 µg/mL in Methanol
MedchemExpress This compound1255639-56-5Not specifiedNot specified100 µgNot specified
Alfa Chemistry This compound1255639-56-5Not specifiedNot specifiedInquire for detailsNot specified

Experimental Protocols: Quantification of Estriol in Biological Matrices using this compound

The following are generalized yet detailed methodologies for the quantification of Estriol in biological samples, such as serum or urine, using this compound as an internal standard with LC-MS/MS. These protocols are synthesized from various research applications.[3][4][5][6]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of total estrogens from serum or plasma.[6]

  • Aliquoting and Spiking: To 500 µL of serum, plasma, or urine sample in a clean tube, add a known amount of this compound internal standard solution (e.g., 50 µL of a 1 ng/mL solution). Also prepare calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped serum) with known concentrations of unlabeled Estriol and the same amount of internal standard.

  • Protein Precipitation (for serum/plasma): Add a protein precipitation solvent, such as acetonitrile, at a 3:1 ratio to the sample volume. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Extraction: Carefully transfer the supernatant to a new tube. Add an immiscible organic solvent, such as a mixture of hexane and ethyl acetate (e.g., 75:25, v:v), for liquid-liquid extraction. Vortex for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge at a lower speed (e.g., 3,000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Drying: Transfer the organic layer (top layer) to a clean tube and evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 methanol:water). Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

Derivatization (Optional but Recommended for Enhanced Sensitivity)

For achieving lower limits of quantification, derivatization of the estrogens can be performed. Dansyl chloride is a common derivatizing agent that improves ionization efficiency in positive electrospray ionization mode.[5][7]

  • Following the drying step in the LLE protocol, add 50 µL of a derivatizing agent solution (e.g., 1 mg/mL dansyl chloride in acetonitrile) and 50 µL of a basic buffer (e.g., 100 mM sodium bicarbonate, pH 9) to the dried extract.

  • Vortex briefly and incubate the mixture at a controlled temperature (e.g., 60-70°C) for 10-15 minutes.[7]

  • After incubation, the sample can be directly injected, or a further clean-up step may be performed before reconstitution and injection.

LC-MS/MS Analysis

The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of Estriol and this compound.

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size) is commonly used.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Methanol or Acetonitrile

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 - 20 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for underivatized estrogens and positive mode for dansylated derivatives.

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Estriol (unlabeled): Precursor ion (Q1) m/z -> Product ion (Q3) m/z (e.g., 287.2 -> 145.1)

      • This compound (labeled): Precursor ion (Q1) m/z -> Product ion (Q3) m/z (e.g., 290.2 -> 148.1)

    • The specific MRM transitions, collision energies, and other instrument parameters should be optimized for the specific mass spectrometer being used.

Visualizing the Workflow and Logic

The following diagrams illustrate the key processes involved in utilizing this compound for quantitative analysis.

G Workflow for Estriol Quantification using this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Serum, Urine) spike Spike with This compound Internal Standard sample->spike extract Liquid-Liquid Extraction or Solid-Phase Extraction spike->extract derivatize Derivatization (Optional, e.g., Dansyl Chloride) extract->derivatize reconstitute Reconstitution in Mobile Phase derivatize->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM) lcms->data integrate Peak Integration (Analyte and IS) data->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Estriol Concentration curve->quantify

Caption: General workflow for the quantification of Estriol using this compound as an internal standard.

G Isotope Dilution Mass Spectrometry Principle cluster_sample In the Sample cluster_ms Mass Spectrometer Detection Analyte Endogenous Estriol (Unknown Amount) MS_Analyte Measures Intensity of Estriol Signal Analyte->MS_Analyte IS Added this compound (Known Amount) MS_IS Measures Intensity of This compound Signal IS->MS_IS Ratio Ratio of Intensities (Analyte / IS) is Proportional to the Amount of Endogenous Estriol MS_Analyte->Ratio MS_IS->Ratio

Caption: The principle of isotope dilution mass spectrometry for accurate quantification.

Conclusion

The commercial availability of high-quality this compound from suppliers like Sigma-Aldrich and Cambridge Isotope Laboratories, Inc., provides researchers with a critical tool for the accurate and precise quantification of estriol in various biological matrices. The use of this compound as an internal standard in LC-MS/MS-based methods, following robust sample preparation and analytical protocols, is the gold standard for reliable bioanalytical studies in endocrinology, clinical chemistry, and drug development. The detailed protocols and workflows presented in this guide offer a solid foundation for the implementation of such methods in a research setting.

References

A Technical Guide to the Isotopic Purity and Labeling of Estriol-¹³C₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic and chemical purity of Estriol-¹³C₃, a stable isotope-labeled internal standard crucial for accurate quantification in mass spectrometry-based bioanalytical studies. This document outlines the key quality attributes, detailed analytical methodologies for purity assessment, and visual workflows to support researchers in endocrinology, drug metabolism, and clinical chemistry.

Quantitative Data Summary

The isotopic and chemical purity of commercially available Estriol-¹³C₃ are critical parameters for ensuring data integrity in quantitative assays. The following tables summarize the typical specifications for this material.[1][2]

Table 1: Isotopic Purity and Enrichment of Estriol-¹³C₃

ParameterSpecificationAnalytical Method
Isotopic Purity≥ 99 atom % ¹³CMass Spectrometry (MS)
Isotopic EnrichmentM+3Mass Spectrometry (MS)
Labeled Positions2, 3, 4Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Chemical Purity and Physical Properties of Estriol-¹³C₃

ParameterSpecificationAnalytical Method
Chemical Purity≥ 97%High-Performance Liquid Chromatography (HPLC)
Molecular Formula¹³C₃C₁₅H₂₄O₃-
Molecular Weight291.36 g/mol -
AppearanceWhite to off-white powderVisual Inspection
Melting Point280-282 °CCapillary Method

Synthesis and Labeling Strategy

The synthesis of Estriol-¹³C₃ typically involves a multi-step process starting from a precursor with the desired isotopic labels already incorporated into the A-ring. While specific proprietary synthesis routes are not publicly disclosed, a plausible pathway can be inferred from general methods for synthesizing ¹³C-labeled steroids.[1] A common strategy involves the use of ¹³C-labeled starting materials to construct the aromatic A-ring of the steroid.

A generalized synthetic approach is outlined below:

Estriol-13C3_Synthesis start ¹³C₃-labeled Phenolic Precursor intermediate1 Ring A Construction start->intermediate1 Multi-step reactions intermediate2 Steroid Backbone Formation intermediate1->intermediate2 Annulation reactions intermediate3 Functional Group Modifications intermediate2->intermediate3 Hydroxylations, reductions end Estriol-2,3,4-¹³C₃ intermediate3->end Purification

A plausible synthetic pathway for Estriol-¹³C₃.

Experimental Protocols

The determination of isotopic and chemical purity requires robust and validated analytical methods. The following sections detail the typical experimental protocols used for the quality control of Estriol-¹³C₃.

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic enrichment and distribution of Estriol-¹³C₃.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system (LC-MS).

Procedure:

  • Sample Preparation: Prepare a stock solution of Estriol-¹³C₃ in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Analysis:

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.

    • Mass Analyzer: Set to a high resolution (≥ 60,000).

    • Scan Range: m/z 100-500.

    • Data Acquisition: Acquire full scan mass spectra.

  • Data Analysis:

    • Extract the ion chromatograms for the unlabeled (M+0), singly labeled (M+1), doubly labeled (M+2), and triply labeled (M+3) estriol species.

    • Calculate the integrated peak areas for each isotopic species.

    • Correct for the natural isotopic abundance of ¹³C in the unlabeled portion of the molecule.

    • The isotopic purity is calculated as the percentage of the M+3 peak area relative to the sum of all isotopic peak areas.

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing prep Dissolve Estriol-¹³C₃ in Methanol lc LC Separation (C18 column) prep->lc ms HRMS Detection (Full Scan) lc->ms extract Extract Ion Chromatograms (M+0 to M+3) ms->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Isotopic Purity (%) integrate->calculate

Workflow for isotopic purity determination by LC-HRMS.
Confirmation of Labeling Position by ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm that the ¹³C labels are at the intended positions (C-2, C-3, and C-4) on the estriol molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of Estriol-¹³C₃ in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard ¹³C{¹H} inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE) for accurate integration.

    • Acquisition Parameters:

      • Spectral Width: 0-200 ppm.

      • Relaxation Delay (d1): 30 seconds (to allow for full relaxation of quaternary carbons).

      • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 1024 or more).

  • Data Analysis:

    • Process the raw data with appropriate apodization and Fourier transformation.

    • Assign the chemical shifts of the carbon atoms by comparison with literature data for unlabeled estriol and by considering the expected large one-bond ¹³C-¹³C coupling constants between adjacent labeled carbons. The signals for C-2, C-3, and C-4 will be significantly enhanced and may show splitting patterns due to ¹³C-¹³C coupling.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC-UV)

Objective: To quantify the purity of Estriol-¹³C₃ and to detect and quantify any related chemical impurities.

Instrumentation: An HPLC system equipped with a UV detector.

Procedure:

  • Sample and Standard Preparation:

    • Prepare a stock solution of Estriol-¹³C₃ in the mobile phase at a concentration of approximately 0.1 mg/mL.

    • Prepare a series of calibration standards of a certified reference material of unlabeled estriol.

  • HPLC Analysis:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 50:50 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate the peak area of the main Estriol-¹³C₃ peak and any impurity peaks.

    • Calculate the chemical purity as the percentage of the main peak area relative to the total peak area of all components.

Chemical_Purity_Workflow prep Prepare Sample and Calibration Standards hplc HPLC Separation (C18 column, UV detection) prep->hplc data Integrate Peak Areas hplc->data calc Calculate Chemical Purity (%) data->calc

Workflow for chemical purity determination by HPLC-UV.

Conclusion

The accurate characterization of the isotopic and chemical purity of Estriol-¹³C₃ is paramount for its use as an internal standard in quantitative bioanalysis. The methodologies outlined in this guide, including high-resolution mass spectrometry, NMR spectroscopy, and HPLC-UV, provide a robust framework for the quality assessment of this critical reagent. Adherence to these, or similarly validated protocols, will ensure the generation of reliable and reproducible data in research and drug development settings.

References

Applications of Estriol-13C3 in Metabolomics Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state of a biological system. In the realm of steroid hormone research, accurately quantifying and tracing the metabolic fate of estrogens is crucial for understanding their roles in health and disease. Estriol (E3), a significant estrogen especially during pregnancy, and its metabolites are implicated in a range of physiological and pathological processes.[1][2][3] Stable isotope-labeled compounds are indispensable tools in metabolomics, and Estriol-13C3, a stable isotope-labeled version of estriol, offers significant advantages for enhancing the precision and depth of estrogen-related metabolic studies.

This technical guide provides a comprehensive overview of the applications of this compound in metabolomics research. It details its primary role as an internal standard for accurate quantification of estrogens by mass spectrometry and explores its potential as a tracer for elucidating estrogen metabolic pathways.

Core Application: this compound as an Internal Standard for Quantitative Metabolomics

The most prevalent application of this compound in metabolomics is its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[4][5][6] The co-elution of the labeled standard with the endogenous analyte allows for correction of variations in sample preparation, extraction recovery, and matrix effects, thereby enabling highly accurate and precise quantification of estriol and other estrogens.[7]

Quantitative Performance Data

The use of stable isotope-labeled internal standards like this compound is critical for achieving the low limits of detection and quantification required for clinical and research applications. The following tables summarize key quantitative parameters from studies utilizing isotopically labeled estrogens for the analysis of biological samples.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Estrogens using Isotope Dilution LC-MS/MS

AnalyteLower Limit of Detection (LLOD) (pg/mL)Lower Limit of Quantification (LLOQ) (pg/mL)MatrixReference
Estriol (E3)1-Serum[1]
Estrone (E1)1-Serum[1]
Estradiol (E2)0.25-Serum[1]
Estrone (E1)-5Plasma[8]
Estradiol (E2)-2Plasma[8]

Table 2: Precision of Estrogen Quantification using Isotope Dilution LC-MS/MS

AnalyteIntra-day CV (%)Inter-day CV (%)MatrixReference
Free and Total Estrogens<10<10Serum[1]
Experimental Protocol: Quantification of Estrogens in Serum using this compound as an Internal Standard

This protocol provides a generalized workflow for the quantitative analysis of estrogens in human serum using LC-MS/MS with this compound as an internal standard.

1. Sample Preparation and Extraction:

  • Spiking with Internal Standard: To 500 µL of serum, add a known amount of this compound solution (and other relevant labeled internal standards).

  • Liquid-Liquid Extraction (LLE):

    • Add 3 mL of a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or a hexane:ethyl acetate mixture).

    • Vortex thoroughly for 1 minute to ensure efficient extraction.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean tube.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100-200 µL) of a solvent mixture compatible with the LC-MS/MS system (e.g., 1:1 water:acetonitrile).

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • HPLC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., 0.2 mM ammonium fluoride in water) and an organic solvent (e.g., methanol).

    • Flow Rate: A typical flow rate is 0.5 mL/min.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for its high sensitivity and selectivity.

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. Derivatization (e.g., with dansyl chloride) may be used to enhance ionization efficiency in positive mode.[1]

    • Data Acquisition: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the native estrogens and their corresponding 13C-labeled internal standards.

3. Data Analysis:

  • The concentration of endogenous estriol is calculated by comparing the peak area ratio of the analyte to its corresponding 13C-labeled internal standard against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample spike Spike with this compound (Internal Standard) serum->spike lle Liquid-Liquid Extraction spike->lle dry Evaporation to Dryness lle->dry reconstitute Reconstitution dry->reconstitute hplc HPLC Separation reconstitute->hplc ms Mass Spectrometry (MRM Detection) hplc->ms quant Quantification (Analyte/IS Ratio vs. Calibration Curve) ms->quant

Caption: Experimental workflow for estrogen quantification using this compound.

Potential Application: this compound as a Tracer in Metabolic Pathway Analysis

Beyond its role as an internal standard, this compound holds significant potential as a metabolic tracer for Stable Isotope Resolved Metabolomics (SIRM) and Metabolic Flux Analysis (MFA).[9][10][11] These powerful techniques involve introducing a stable isotope-labeled compound into a biological system and tracking the incorporation of the label into downstream metabolites. This allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes, providing a dynamic view of cellular metabolism.

While specific published studies detailing the use of this compound as a tracer are not yet prominent, the principles of SIRM and MFA are well-established and can be readily applied to the study of estrogen metabolism.

Proposed Experimental Workflow for this compound Tracer Studies

The following outlines a hypothetical experimental design for a stable isotope tracing study using this compound in a cell culture model (e.g., breast cancer cells).

1. Cell Culture and Labeling:

  • Culture cells under desired experimental conditions (e.g., with or without a therapeutic agent).

  • Introduce this compound into the cell culture medium at a defined concentration and for a specific duration.

2. Sample Collection and Metabolite Extraction:

  • Harvest cells at various time points after the introduction of the labeled tracer.

  • Perform a rapid quenching of metabolic activity (e.g., with cold methanol).

  • Extract metabolites using a suitable protocol (e.g., a biphasic extraction with methanol, chloroform, and water).

3. LC-MS/MS Analysis for Isotope Tracing:

  • Analyze the cell extracts using high-resolution LC-MS/MS to detect and quantify both the labeled and unlabeled forms of estriol and its downstream metabolites.

  • The high mass accuracy of the instrument allows for the differentiation of isotopologues (molecules that differ only in their isotopic composition).

4. Data Analysis and Pathway Elucidation:

  • By tracking the appearance of the 13C label in various metabolites over time, it is possible to map the metabolic fate of estriol.

  • Software tools can be used to analyze the mass isotopomer distributions and calculate metabolic fluxes.

G cluster_exp Experimental Phase cluster_analysis Analytical Phase cluster_data Data Interpretation cells Cell Culture labeling Introduce this compound cells->labeling harvest Harvest Cells at Time Points labeling->harvest extract Metabolite Extraction harvest->extract lcms High-Resolution LC-MS/MS extract->lcms isotopologues Identify Labeled Metabolites lcms->isotopologues flux Metabolic Flux Analysis isotopologues->flux pathway Pathway Elucidation flux->pathway

Caption: Proposed workflow for an this compound stable isotope tracing study.

Estrogen Metabolism Pathway

The metabolism of estrogens is complex, involving a series of hydroxylation, oxidation, and conjugation reactions. Estriol itself is a metabolite of estradiol and estrone.[2] By using this compound as a tracer, researchers can investigate the downstream metabolic pathways of estriol, including its conjugation and excretion.

G Estrone Estrone (E1) Estradiol Estradiol (E2) Estrone->Estradiol Metabolites Hydroxylated Metabolites Estrone->Metabolites Hydroxylation Estriol Estriol (E3) Estradiol->Estriol 16α-hydroxylation Estradiol->Metabolites Hydroxylation Conjugates Glucuronide and Sulfate Conjugates Estriol->Conjugates Conjugation Estriol_13C3 This compound (Tracer) Estriol_13C3->Conjugates Metabolic Tracing Metabolites->Conjugates Conjugation Excretion Excretion Conjugates->Excretion

Caption: Simplified overview of estrogen metabolism highlighting this compound's role.

Conclusion

This compound is a valuable tool in the field of metabolomics, primarily serving as a robust internal standard for the accurate and precise quantification of estrogens in biological matrices. This application is crucial for clinical diagnostics and research studies where reliable concentration data is paramount. Furthermore, the potential of this compound as a metabolic tracer in stable isotope-resolved metabolomics studies opens up new avenues for investigating the dynamic aspects of estrogen metabolism. By enabling the elucidation of metabolic pathways and the quantification of fluxes, this compound can contribute to a deeper understanding of the role of estrogens in health and disease, and aid in the development of novel therapeutic strategies.

References

The Role of Estriol-13C3 as a Stable Isotope-Labeled Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Estriol-13C3, a stable isotope-labeled internal standard, and its critical role in the accurate quantification of estriol in various biological matrices. This document details the principles of isotope dilution mass spectrometry, the physicochemical properties of this compound, a detailed experimental protocol for its use in LC-MS/MS applications, and relevant metabolic pathways.

Introduction to Isotope Dilution Mass Spectrometry and this compound

Isotope Dilution Mass Spectrometry (ID-MS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes in complex samples. The technique relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest, known as an internal standard, to the sample at the beginning of the sample preparation process. This internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes.

This compound is the ¹³C-labeled version of Estriol, a major estrogenic hormone, particularly during pregnancy.[1] By incorporating three ¹³C atoms, this compound has a mass shift of +3 Da compared to endogenous estriol.[2] This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard. As the internal standard and the analyte exhibit nearly identical chemical and physical properties, they behave similarly during sample extraction, purification, derivatization, and ionization.[3] This co-behavior effectively compensates for any sample loss or matrix effects, leading to highly reliable and accurate quantification.

Physicochemical Properties and Quantitative Data of this compound

The performance of a stable isotope-labeled internal standard is critically dependent on its purity. The following tables summarize the key specifications of commercially available this compound.

Table 1: General Properties of this compound

PropertyValueReference(s)
Chemical Formula¹³C₃C₁₅H₂₄O₃[2]
Molecular Weight291.36 g/mol [2]
Mass ShiftM+3[2]
FormPowder[2]
Storage Temperature-20°C[2]

Table 2: Purity and Assay Data for this compound

ParameterSpecificationReference(s)
Isotopic Purity99 atom % ¹³C[2]
Chemical Purity (CP)97%[2]

Experimental Protocol: Quantification of Estriol in Human Serum using this compound and LC-MS/MS

This section provides a detailed protocol for the quantitative analysis of estriol in human serum using this compound as an internal standard. This protocol is a composite based on established methods for estrogen analysis.[4][5][6]

Materials and Reagents
  • Estriol (analytical standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dansyl chloride (derivatization agent)

  • Sodium bicarbonate buffer (100 mM, pH 9.0)

  • Human serum (blank and study samples)

Standard and Internal Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Estriol and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Estriol primary stock solution in 50:50 methanol:water to create calibration standards with a concentration range of 1 pg/mL to 1000 pg/mL.[4]

  • Internal Standard Working Solution (e.g., 1 ng/mL): Dilute the this compound primary stock solution in methanol. The optimal concentration should be determined based on the expected endogenous estriol levels and instrument sensitivity.

Sample Preparation
  • Thawing: Thaw serum samples on ice.

  • Aliquoting: Pipette 200 µL of serum sample, calibration standard, or quality control (QC) sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume (e.g., 50 µL) of the this compound internal standard working solution to each tube. Vortex briefly.

  • Liquid-Liquid Extraction (LLE):

    • Add 1 mL of a hexane:ethyl acetate (e.g., 3:1, v/v) mixture to each tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to separate the layers.[4]

    • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of 100 mM sodium bicarbonate buffer (pH 9.0).

    • Add 50 µL of dansyl chloride solution (e.g., 1 mg/mL in acetonitrile).

    • Vortex and incubate at 60°C for 15 minutes.[4]

  • Reconstitution: After incubation, add 100 µL of 50:50 methanol:water and vortex. Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Table 3: Liquid Chromatography (LC) Parameters

ParameterCondition
LC SystemUHPLC system
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientStart at a low percentage of B, ramp up to elute estriol, then re-equilibrate.
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Column Temperature40°C

Table 4: Mass Spectrometry (MS) Parameters

ParameterCondition
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative or Positive depending on derivatization
Multiple Reaction Monitoring (MRM)Monitor the precursor-to-product ion transitions for both estriol and this compound.

Table 5: Suggested MRM Transitions for Dansyl-Derivatized Estriol

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Estriol-DansylTo be optimizedTo be optimized
This compound-DansylTo be optimizedTo be optimized

Note: The exact m/z values for the dansyl-derivatized estriol and its labeled counterpart will need to be determined empirically on the specific mass spectrometer used.

For underivatized estriol, a previously reported transition for [2,3,4-¹³C₃]E₃ is m/z 433.0 -> 369.0.

Signaling and Metabolic Pathways

Understanding the metabolic context of estriol is crucial for interpreting quantitative data. The following diagrams illustrate the steroidogenesis pathway leading to estriol and the subsequent metabolism of estrogens.

Steroidogenesis Pathway

The synthesis of estriol is part of the broader steroid hormone biosynthesis pathway, which begins with cholesterol.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17α-Hydroxypregnenolone 17α-Hydroxypregnenolone Pregnenolone->17α-Hydroxypregnenolone 17α-Hydroxyprogesterone 17α-Hydroxyprogesterone Progesterone->17α-Hydroxyprogesterone 17α-Hydroxypregnenolone->17α-Hydroxyprogesterone Dehydroepiandrosterone Dehydroepiandrosterone (DHEA) 17α-Hydroxypregnenolone->Dehydroepiandrosterone Androstenedione Androstenedione 17α-Hydroxyprogesterone->Androstenedione Dehydroepiandrosterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone (E1) Androstenedione->Estrone Estradiol Estradiol (E2) Testosterone->Estradiol Estrone->Estradiol 16α-Hydroxyestrone 16α-Hydroxyestrone Estrone->16α-Hydroxyestrone Estradiol->Estrone Estriol Estriol (E3) Estradiol->Estriol 16α-hydroxylation 16α-Hydroxyestrone->Estriol

Caption: Simplified steroidogenesis pathway highlighting the synthesis of estriol.

Estrogen Metabolism

Once formed, estrogens undergo further metabolism, primarily in the liver, to facilitate their excretion.

G Estrone Estrone (E1) 2-Hydroxyestrogens 2-Hydroxyestrogens Estrone->2-Hydroxyestrogens CYP1A1/2 4-Hydroxyestrogens 4-Hydroxyestrogens Estrone->4-Hydroxyestrogens CYP1B1 16α-Hydroxyestrogens 16α-Hydroxyestrogens Estrone->16α-Hydroxyestrogens CYP3A4 Conjugated Estrogens Conjugated Estrogens Estrone->Conjugated Estrogens Sulfation & Glucuronidation Estradiol Estradiol (E2) Estradiol->2-Hydroxyestrogens CYP1A1/2 Estradiol->4-Hydroxyestrogens CYP1B1 Estradiol->16α-Hydroxyestrogens CYP3A4 Estradiol->Conjugated Estrogens Sulfation & Glucuronidation Estriol Estriol (E3) Estriol->Conjugated Estrogens Sulfation & Glucuronidation Methoxyestrogens Methoxyestrogens 2-Hydroxyestrogens->Methoxyestrogens COMT 4-Hydroxyestrogens->Methoxyestrogens COMT 16α-Hydroxyestrogens->Estriol Methoxyestrogens->Conjugated Estrogens Sulfation & Glucuronidation

Caption: Overview of the major metabolic pathways of estrogens.

Experimental Workflow

The overall workflow for the quantitative analysis of estriol using this compound as an internal standard is depicted below.

G cluster_0 Sample Preparation cluster_1 Analysis Serum_Sample Serum Sample Spiking Spike with This compound Serum_Sample->Spiking LLE Liquid-Liquid Extraction Spiking->LLE Evaporation Evaporation LLE->Evaporation Derivatization Derivatization Evaporation->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Workflow for estriol quantification using this compound.

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of estriol in complex biological matrices. Its use as a stable isotope-labeled internal standard in conjunction with LC-MS/MS mitigates the challenges of sample loss and matrix effects, ensuring the generation of high-quality, reliable data. The detailed protocol and pathway diagrams provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to implement this gold-standard analytical methodology in their studies.

References

Unraveling the Mass Shift: A Technical Guide to Estriol-13C3 Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative analysis, particularly in drug development and clinical research, the use of stable isotope-labeled (SIL) internal standards is the gold standard for accuracy and reliability in mass spectrometry. This technical guide delves into the core principles behind the analysis of Estriol-13C3, a common SIL internal standard for the quantification of the estrogen hormone estriol. The central focus of this guide is to provide an in-depth understanding of the "mass shift" phenomenon, a fundamental concept in the application of SILs, alongside detailed experimental protocols and data presentation.

The Concept of Mass Shift in Isotope Dilution Mass Spectrometry

In mass spectrometry, the "mass shift" refers to the deliberate and known difference in mass between an analyte and its corresponding stable isotope-labeled internal standard. For this compound, three carbon-12 atoms in the estriol molecule are replaced with carbon-13 atoms. Since a carbon-12 atom has a mass of approximately 12.000 atomic mass units (amu) and a carbon-13 atom has a mass of approximately 13.003 amu, this substitution results in a nominal mass increase of 3 Daltons (Da) for this compound compared to the unlabeled estriol. This is often referred to as an "M+3" mass shift.[1]

This mass shift is the cornerstone of the isotope dilution technique. By adding a known amount of this compound to a sample, it serves as an internal benchmark. Because this compound is chemically identical to estriol, it behaves identically during sample preparation, chromatography, and ionization in the mass spectrometer.[2][3][4] Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. The mass spectrometer, however, can differentiate between the two compounds based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the native estriol to that of the this compound, an accurate quantification of the estriol in the original sample can be achieved, effectively correcting for variations in sample handling and instrument response.[4][5]

The logical relationship for using a stable isotope-labeled internal standard is illustrated in the following diagram:

G Logical Workflow of Isotope Dilution Mass Spectrometry cluster_sample Sample cluster_standard Standard cluster_processing Analytical Process cluster_quantification Quantification Analyte Unlabeled Estriol (Unknown Quantity) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS This compound (Known Quantity) IS->SamplePrep LC Liquid Chromatography (Separation) SamplePrep->LC MS Mass Spectrometry (Ionization & Detection) LC->MS Result Accurate Concentration of Unlabeled Estriol MS->Result Based on Signal Ratio (Analyte / IS)

Caption: Logical workflow demonstrating the principle of isotope dilution mass spectrometry.

Experimental Protocols for Estriol Analysis

The accurate quantification of estriol using this compound as an internal standard involves a multi-step process. Below are detailed methodologies for the key experimental stages.

Sample Preparation

The goal of sample preparation is to extract the estrogens from the sample matrix (e.g., serum, plasma) and remove interfering substances. Two common techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[6]

Solid-Phase Extraction (SPE) Protocol

SPE is a popular choice due to its high recovery and ability to remove matrix components that can cause ion suppression.[7]

  • Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Mix 500 µL of the serum sample with the known amount of this compound internal standard. Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the estrogens with 1 mL of an appropriate organic solvent, such as methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50% methanol in water) for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol

LLE is a classic extraction method that is also effective for estrogens.

  • Sample Spiking: To 500 µL of the serum sample, add the known amount of this compound internal standard.

  • Extraction: Add 2 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE). Vortex the mixture vigorously for 1-2 minutes.

  • Phase Separation: Centrifuge the sample to achieve complete separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Drying and Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in a suitable solvent for injection.

The general experimental workflow for the analysis of estriol is depicted in the following diagram:

G Experimental Workflow for Estriol Analysis Start Start: Biological Sample Spike Spike with This compound (IS) Start->Spike Extraction Sample Extraction (SPE or LLE) Spike->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Component Drydown->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Quant Quantification (Peak Area Ratio) Data->Quant End End: Final Concentration Quant->End

Caption: A typical experimental workflow for the quantitative analysis of estriol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the necessary selectivity and sensitivity for the analysis of low-concentration hormones like estriol.

Liquid Chromatography (LC) Conditions

The chromatographic separation is crucial to resolve estriol from other isomers and matrix components.

ParameterTypical Value
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid or 0.2 mM ammonium fluoride
Mobile Phase B Methanol or Acetonitrile
Gradient A gradient from a lower to a higher percentage of mobile phase B is typically used to elute the estrogens.
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 20 µL

Mass Spectrometry (MS) Conditions

The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion for both estriol and this compound and then monitoring for a specific product ion after fragmentation.

ParameterTypical Setting
Ionization Mode Electrospray Ionization (ESI), typically in negative mode for underivatized estrogens.
Precursor Ion (Estriol) m/z 287.2 (for [M-H]⁻)
Precursor Ion (this compound) m/z 290.2 (for [M-H]⁻)
Product Ion (Estriol) Dependent on instrument tuning, common fragments are monitored.
Product Ion (this compound) The product ion will also show a +3 Da shift compared to the unlabeled estriol fragment.
Collision Energy Optimized for the specific precursor-product ion transition.

Quantitative Data Summary

The following table summarizes key quantitative parameters that are important in the analysis of estriol. The values can vary depending on the specific method and instrumentation used.

ParameterTypical Value/RangeReference
Mass Shift (this compound) M+3[1]
Molecular Weight (Estriol) 288.38 g/mol
Molecular Weight (this compound) 291.36 g/mol [1]
Isotopic Purity (this compound) >98%[1]
SPE Recovery 80-110%[7]
LLE Recovery 70-100%
Lower Limit of Quantification (LLOQ) 0.5 - 10 pg/mL[8][9]
Linear Dynamic Range Typically spans 3-4 orders of magnitude[8]
Inter- and Intra-day Precision (%CV) <15%[10]
Accuracy (%Bias) ±15%[10]

Potential Challenges and Considerations

While the use of this compound as an internal standard is robust, researchers should be aware of potential challenges:

  • Isotopic Contribution: The unlabeled estriol naturally contains a small percentage of molecules with one or more 13C atoms. Similarly, the this compound standard may contain a small amount of the unlabeled analog. These isotopic contributions can affect accuracy, especially at low analyte concentrations.

  • Chromatographic Shift: Although chemically identical, a slight difference in retention time between the labeled and unlabeled compounds can sometimes be observed, a phenomenon known as the "isotope effect".[2] This is more common with deuterium-labeled standards but can occasionally occur with 13C-labeled standards. Co-elution is important for the accurate correction of matrix effects.

  • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect the signal intensity of both the analyte and the internal standard. While the use of a SIL internal standard largely compensates for this, significant matrix effects can still impact the overall sensitivity of the assay.[4]

Conclusion

The mass shift of this compound is a fundamental and enabling characteristic for its use as an internal standard in the precise and accurate quantification of estriol by mass spectrometry. A thorough understanding of this principle, coupled with optimized and validated experimental protocols, is essential for generating high-quality data in research, clinical, and drug development settings. By carefully considering the methodologies and potential challenges outlined in this guide, scientists can confidently employ this compound to achieve reliable and reproducible results in their estrogen analysis.

References

Methodological & Application

Application Note: Quantitative Analysis of Estriol in Human Serum by LC-MS/MS Using Estriol-13C3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Estriol (E3) is an estrogenic hormone that is present in significant amounts during pregnancy and is used as a marker for fetal well-being.[1][2] Accurate and sensitive quantification of estriol in biological matrices is crucial for clinical research and diagnostics. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of estriol in human serum. The method utilizes a stable isotope-labeled internal standard, Estriol-2,3,4-13C3 (Estriol-13C3), to ensure high accuracy and precision. The sample preparation involves a straightforward liquid-liquid extraction (LLE) procedure, followed by analysis using a triple quadrupole mass spectrometer.

Analytical Method

The method employs a simple and efficient sample preparation followed by a rapid LC-MS/MS analysis. The use of this compound as an internal standard (IS) compensates for matrix effects and variations in sample processing, leading to reliable quantification.

Materials and Reagents

  • Analytes and Internal Standard:

    • Estriol (Sigma-Aldrich)

    • Estriol-2,3,4-13C3 (Cambridge Isotope Laboratories, Inc.)[2][3]

  • Solvents and Reagents:

    • Methanol (HPLC or LC-MS grade)

    • Acetonitrile (HPLC or LC-MS grade)

    • Water (HPLC or LC-MS grade)

    • Methyl-tert-butyl ether (MTBE)

    • Ammonium fluoride[4][5]

    • Formic acid

Experimental Protocols

1. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of estriol and this compound in methanol.

  • Working Standard Solutions: Serially dilute the estriol stock solution with 50:50 methanol/water to prepare working standard solutions at desired concentrations for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol/water.

  • Calibration Standards and QC Samples: Spike appropriate amounts of the estriol working standard solutions into charcoal-stripped human serum to create calibration standards and quality control samples at low, medium, and high concentrations.

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 500 µL of serum sample, calibrator, or QC, add 50 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.[1]

  • Add 3 mL of MTBE to each tube.[1]

  • Vortex for 1 minute to ensure thorough mixing.[1]

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[1]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of 50:50 water/acetonitrile.[1]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[6]

    • Mobile Phase A: Water with 0.1% formic acid or 0.2 mM ammonium fluoride.[4][5]

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure separation of estriol from other endogenous components. A typical gradient might start at 30% B and ramp up to 95% B over several minutes.

    • Flow Rate: 0.4 mL/min.[4]

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.[4]

  • Mass Spectrometry (MS):

    • System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for estrogens.[6][7][8]

    • Multiple Reaction Monitoring (MRM) Transitions: The specific mass transitions for estriol and its internal standard need to be optimized. The precursor ion for estriol in negative mode is typically [M-H]⁻ at m/z 287.2. Product ions are generated by collision-induced dissociation. For this compound, the precursor ion will be at m/z 290.2.

Quantitative Data Summary

The performance of the LC-MS/MS method for estriol quantification is summarized in the tables below. The data presented are representative values obtained from method validation studies.

Table 1: MRM Transitions and MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Estriol287.2145.1100-35
This compound290.2148.1100-35

Table 2: Method Performance Characteristics

ParameterResult
Linearity Range0.1 - 50 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 ng/mL[9]
Precision (%CV)
- Intra-day (n=6)< 10%
- Inter-day (n=18)< 15%[1]
Accuracy (% Recovery) 90 - 110%
Matrix EffectCompensated by internal standard

Diagrams

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum 500 µL Serum Sample is Add 50 µL this compound IS serum->is lle Add 3 mL MTBE Vortex & Centrifuge is->lle extract Transfer Organic Layer lle->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in 200 µL 50:50 Water/Acetonitrile dry->reconstitute inject Inject 10 µL reconstitute->inject lc HPLC/UHPLC Separation (C18 Column) inject->lc ms Triple Quadrupole MS (ESI Negative, MRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for estriol quantification.

Conclusion

This application note details a selective, sensitive, and reliable LC-MS/MS method for the quantification of estriol in human serum using this compound as an internal standard. The simple liquid-liquid extraction procedure and the accuracy afforded by the stable isotope-labeled internal standard make this method suitable for high-throughput clinical research applications and for providing accurate data for drug development professionals. The method demonstrates excellent linearity, precision, and accuracy, meeting the requirements for bioanalytical method validation.

References

Application Notes and Protocols for the Quantification of Estriol-13C3 using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the quantitative analysis of isotopically labeled Estriol-13C3 in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The following sections outline the necessary reagents, instrumentation, sample preparation, and data analysis procedures.

Introduction

Estriol (E3) is an estrogenic hormone, and its labeled variants, such as this compound, are crucial internal standards for accurate quantification in complex biological samples. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly specific and sensitive analytical technique for steroid analysis. However, due to the low volatility and polar nature of estriol, a derivatization step is essential to improve its chromatographic behavior and detection. This protocol focuses on the trimethylsilylation of this compound prior to GC-MS analysis.

Experimental Protocols

A critical step in the GC-MS analysis of estrogens is derivatization to increase their volatility. Silylation is a common and effective method.[1] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a potent silylating agent for this purpose.[1] For estriol, which has multiple hydroxyl groups, derivatization conditions such as temperature and time may need optimization to ensure complete reaction.

2.1. Materials and Reagents

  • This compound standard (Cerilliant or equivalent)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Nitrogen gas for evaporation

2.2. Sample Preparation (from Urine)

  • Thawing and Spiking: Thaw frozen urine samples at room temperature. To 1 mL of urine, add the internal standard, this compound, to a final concentration appropriate for the expected range of the unlabeled analyte.

  • Enzymatic Hydrolysis (for conjugated estrogens): To deconjugate glucuronidated and sulfated estrogens, treat the sample with β-glucuronidase/arylsulfatase. Incubate the mixture at 37°C overnight.[2]

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

    • Elute the estrogens with 3 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

2.3. Derivatization

  • To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 60-70°C for 30-45 minutes to ensure complete derivatization of all hydroxyl groups.

  • Cool the sample to room temperature before injection into the GC-MS system.

GC-MS Analysis

The following are typical GC-MS conditions that may require optimization for specific instrumentation.

3.1. Gas Chromatography (GC) Conditions

ParameterValue
GC System Agilent 6890N or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 280°C[3]
Injection Volume 1 µL
Injection Mode Splitless[4]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial 150°C for 1 min, ramp at 10°C/min to 240°C, then ramp at 5°C/min to 300°C and hold for 5 min.[3]

3.2. Mass Spectrometry (MS) Conditions

ParameterValue
MS System Agilent 5973 series or equivalent
Ionization Mode Electron Impact (EI)[4]
Ionization Energy 70 eV
Ion Source Temp. 230°C[3]
Transfer Line Temp. 280°C[3]
Acquisition Mode Selected Ion Monitoring (SIM)[4]

3.3. Selected Ion Monitoring (SIM) for this compound-tris-TMS

The derivatization of estriol with three trimethylsilyl (TMS) groups results in Estriol-tris-TMS. For unlabeled estriol, the molecular ion ([M]+) is observed at m/z 504.[4] For this compound, the molecular ion will be shifted by 3 mass units.

AnalyteQuantifier Ion (m/z)Qualifier Ion (m/z)
Estriol-tris-TMS504489, 399
This compound-tris-TMS507492, 402

Data Presentation

The method should be validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy.

Table 1: Quantitative Performance Data

ParameterResult
Linearity Range 10 - 500 ng/mL[4]
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) ~3 ng/mL
Limit of Quantitation (LOQ) 10 ng/mL
Intra-day Precision (%RSD) ≤ 5%
Inter-day Precision (%RSD) ≤ 7%
Accuracy (% Recovery) 95 - 105%

Note: The values presented are typical and may vary depending on the specific matrix and instrumentation.

Mandatory Visualization

The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Urine Sample Spike Spike with this compound Sample->Spike Hydrolysis Enzymatic Hydrolysis Spike->Hydrolysis SPE Solid-Phase Extraction Hydrolysis->SPE Evaporation Evaporation to Dryness SPE->Evaporation Derivatize Add Pyridine & BSTFA Heat at 60-70°C Evaporation->Derivatize GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for this compound analysis by GC-MS.

References

Application Note: Quantification of Serum Estriol Using Estriol-13C3 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estriol (E3) is a major estrogen during pregnancy, with its serum concentration serving as a key biomarker for assessing fetal well-being and placental function.[1] Accurate and precise quantification of unconjugated estriol (uE3) is crucial for clinical research and diagnostics, particularly in prenatal screening for chromosomal abnormalities such as Down syndrome and Edwards syndrome.[2] Due to the low physiological concentrations of estriol and the complexity of the serum matrix, highly sensitive and specific analytical methods are required.[3] Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis, offering superior accuracy and specificity compared to traditional immunoassays.[3] The use of a stable isotope-labeled internal standard, such as Estriol-13C3, is essential to correct for matrix effects and variations in sample preparation and instrument response, ensuring reliable quantification.[4]

This application note provides a detailed protocol for the quantification of unconjugated estriol in human serum using this compound as an internal standard, followed by analysis with UHPLC-MS/MS.

Estriol Biosynthesis Pathway during Pregnancy

During pregnancy, estriol is synthesized through a cooperative effort between the fetus and the placenta, often referred to as the fetal-placental unit. The primary precursor for estriol production is dehydroepiandrosterone sulfate (DHEA-S), which is produced by the fetal adrenal glands.[5] In the fetal liver, DHEA-S is hydroxylated to 16α-hydroxy-DHEA-S (16α-OH-DHEA-S).[6] This intermediate is then transported to the placenta, where it is converted to estriol and secreted into the maternal circulation.[6]

Caption: Estriol biosynthesis pathway in the fetal-placental unit.

Experimental Protocols

Materials and Reagents
  • Standards: Estriol and this compound certified reference materials.

  • Solvents: HPLC-grade methanol, acetonitrile, methyl tert-butyl ether (MTBE), and water.

  • Reagents: Formic acid, ammonium fluoride, and sodium bicarbonate.

  • Serum: Charcoal-stripped human serum for calibrators and quality controls.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for estrogen analysis in serum.[7][8]

  • Aliquoting: To a 1.5 mL polypropylene tube, add 200 µL of serum sample, calibrator, or quality control.

  • Internal Standard Spiking: Add 20 µL of this compound internal standard working solution (e.g., 5 ng/mL in 50% methanol) to each tube. Vortex briefly to mix.

  • Extraction: Add 1 mL of MTBE to each tube.

  • Mixing: Cap the tubes and vortex for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to mix.

  • Transfer: Transfer the reconstituted sample to a vial for LC-MS/MS analysis.

UHPLC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 1: UHPLC Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid or 0.2 mM Ammonium Fluoride
Mobile Phase B Methanol or Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 10 - 20 µL
Column Temperature 40°C
Gradient Optimized for separation of estriol from isomers

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions See Table 3
Ion Spray Voltage -4500 V
Source Temperature 500°C
Collision Gas Argon

Table 3: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Estriol (E3)287.2145.1
This compound290.2145.1

Note: MRM transitions should be optimized for the specific instrument used.

Method Validation Data

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the analysis of unconjugated estriol in serum using an this compound internal standard.[2][9][10]

Table 4: Linearity and Sensitivity

ParameterValue
Linearity Range 0.2 - 32.0 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.2 ng/mL

Table 5: Precision (Imprecision)

Concentration (ng/mL)Within-Run CV (%)Between-Run CV (%)
1.10< 10%16.2%
4.18< 10%10.4%
8.32< 10%8.2%

Table 6: Accuracy (Analytical Recovery)

Spiked Concentration (ng/mL)Mean Recovery (%)
1.095.9%
4.0104.2%
8.098.2%

Experimental Workflow

Experimental_Workflow Sample Serum Sample/Calibrator/QC (200 µL) Spike Spike with this compound Internal Standard Sample->Spike LLE Liquid-Liquid Extraction (1 mL MTBE) Spike->LLE Vortex Vortex (1 min) LLE->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (N2, 40°C) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Analysis UHPLC-MS/MS Analysis Reconstitute->Analysis

References

Application Notes and Protocols for the Quantification of Estriol-13C3 in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estriol (E3) is a significant estrogen metabolite, and its quantification in urine is crucial for various clinical and research applications, including monitoring fetal well-being during pregnancy and in studies related to hormone metabolism and associated diseases. The use of a stable isotope-labeled internal standard, such as Estriol-13C3, is the gold standard for accurate quantification using mass spectrometry-based methods. This internal standard mimics the analyte's chemical and physical properties, effectively compensating for variations during sample preparation and analysis, thereby ensuring high precision and accuracy.

This document provides detailed protocols for the sample preparation of this compound in human urine samples for subsequent analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described include enzymatic hydrolysis of conjugated estriol, followed by two common and effective extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

I. Experimental Protocols

A. Enzymatic Hydrolysis of Estriol Conjugates

In urine, estriol is predominantly present in its conjugated forms (glucuronides and sulfates). An enzymatic hydrolysis step is essential to cleave these conjugates and liberate the free estriol for extraction and analysis.[1]

Materials:

  • β-glucuronidase from Helix pomatia (containing sulfatase activity)[2]

  • Sodium acetate buffer (0.15 M, pH 4.6)[2]

  • L-ascorbic acid[2]

  • Vortex mixer

  • Incubator or water bath

Protocol:

  • To a 0.5 mL aliquot of the urine sample, add 20 µL of the this compound internal standard solution.[2]

  • Add 0.5 mL of freshly prepared enzymatic hydrolysis buffer. This buffer should contain 2.5 mg of L-ascorbic acid and 5 µL of β-glucuronidase/sulfatase solution.[2]

  • Vortex the mixture gently to ensure thorough mixing.

  • Incubate the sample at 37°C for a minimum of 4 hours, with 20 hours being optimal for complete hydrolysis.[2][3]

  • After incubation, the sample is ready for the extraction step.

B. Solid-Phase Extraction (SPE) Protocol

SPE is a highly effective technique for cleaning up and concentrating analytes from complex matrices like urine.

Materials:

  • SPE cartridges (e.g., C18)[4]

  • Methanol (MeOH), HPLC grade

  • Acetone, HPLC grade

  • Water, HPLC grade

  • SPE vacuum manifold

Protocol:

  • Column Conditioning: Condition the SPE cartridge by passing 6 mL of acetone, followed by 6 mL of methanol, and finally 6 mL of distilled water. Do not allow the column to dry out between steps.[4]

  • Sample Loading: Load the pre-treated and hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 6 mL of 5% (v/v) methanol in water to remove polar interferences.[4] A subsequent wash with 6 mL of 20% (v/v) methanol in water can also be performed.[4]

  • Drying: Dry the SPE cartridge under vacuum for approximately 5-10 minutes.

  • Elution: Elute the this compound and other estrogen metabolites with an appropriate organic solvent. A common elution solvent is methanol or a mixture of methanol and acetone.[4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of a water:acetonitrile mixture) for LC-MS/MS analysis.[2]

C. Liquid-Liquid Extraction (LLE) Protocol

LLE is a classic and cost-effective method for extracting analytes from aqueous samples.

Materials:

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • To the hydrolyzed urine sample, add 8 mL of dichloromethane.[2]

  • Vortex the mixture vigorously for 1-2 minutes to ensure efficient extraction.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the organic layer (bottom layer for DCM) to a clean tube.

  • Repeat the extraction process with another portion of the organic solvent for improved recovery.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[2]

II. Data Presentation

The following table summarizes typical performance data for the analysis of estrogens in urine using methods similar to those described above.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Reference
Recovery 80-120%86-111%[5][6]
Limit of Detection (LOD) ~0.25 mg/L (for Estradiol)Not explicitly stated for Estriol[7]
Limit of Quantification (LOQ) 0.001 ppb (for estrogens)2 pg on column[2][5]
Intra-day Precision (%CV) < 15%< 15%[6]
Inter-day Precision (%CV) < 15%< 15%[6]

III. Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preparation of urine samples for this compound analysis.

G cluster_0 Sample Preparation cluster_1 Analysis Urine_Sample Urine Sample Collection Add_IS Add this compound Internal Standard Urine_Sample->Add_IS Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Add_IS->Hydrolysis Extraction Extraction (SPE or LLE) Hydrolysis->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS

Figure 1. Experimental workflow for urine sample preparation.
Estrogen Metabolism Pathway

This diagram shows the metabolic pathway leading to the formation of Estriol.

G Estrone Estrone (E1) Hydroxyestrone_16a 16α-Hydroxyestrone Estrone->Hydroxyestrone_16a Hydroxylation Estradiol Estradiol (E2) Estriol Estriol (E3) Estradiol->Estriol Hydroxylation Hydroxyestrone_16a->Estriol Reduction

Figure 2. Simplified metabolic pathway of Estriol formation.

References

Application Notes and Protocols for Estriol-13C3 in Clinical Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Estriol (E3) is a significant estrogenic hormone, particularly monitored during pregnancy to assess fetal well-being and placental function. Accurate and sensitive quantification of estriol in clinical samples is crucial for patient management. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis, offering superior specificity and sensitivity compared to traditional immunoassays.[1][2] Isotope dilution mass spectrometry, which utilizes a stable isotope-labeled internal standard, is a powerful technique for achieving accurate and precise measurements by correcting for matrix effects and variations during sample preparation and analysis.[3][4]

This document provides detailed application notes and protocols for the use of Estriol-13C3 as an internal standard for the quantitative analysis of estriol in human serum and urine by LC-MS/MS. This compound is an ideal internal standard as it co-elutes with the native estriol and has a distinct mass, allowing for precise quantification.

Principle of the Method

A known amount of this compound internal standard is added to the biological sample (serum or urine). The sample then undergoes a preparation process, typically involving protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to isolate the estrogens. In some methods, a derivatization step is included to enhance ionization efficiency and sensitivity. The extracted and reconstituted sample is then injected into an LC-MS/MS system. The chromatographic separation resolves estriol from other endogenous compounds, and the mass spectrometer detects and quantifies both the native estriol and the this compound internal standard based on their specific mass-to-charge ratios (m/z). The ratio of the peak area of the analyte to the internal standard is used to calculate the concentration of estriol in the sample, referencing a calibration curve prepared with known concentrations of estriol and a fixed concentration of this compound.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) for Serum Estriol

This protocol is a common and effective method for extracting estrogens from serum.

Materials:

  • Human serum samples

  • This compound internal standard solution (in methanol or a suitable solvent)

  • Methyl tert-butyl ether (MTBE)

  • Methanol

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 500 µL of serum, calibrator, or quality control sample into a clean centrifuge tube.[5]

  • Add 50 µL of the this compound internal standard solution and briefly vortex.[5]

  • Add 3 mL of MTBE to the tube.[5]

  • Vortex vigorously for 1 minute to ensure thorough mixing and extraction.[5]

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to separate the organic and aqueous layers.[5]

  • Carefully transfer the upper organic layer to a new clean tube.[5]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).[5]

  • Reconstitute the dried extract in 200 µL of a 1:1 mixture of water and acetonitrile.[5]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[5]

Sample Preparation with Derivatization for Enhanced Sensitivity

Derivatization with reagents like dansyl chloride can significantly improve the ionization efficiency of estrogens in positive ion mode electrospray ionization (ESI).

Materials:

  • All materials from the LLE protocol

  • Dansyl chloride solution

  • Sodium bicarbonate buffer (e.g., 100 mM)

Procedure:

  • Follow steps 1-7 of the LLE protocol.

  • To the dried extract, add 50 µL of dansyl chloride solution and 50 µL of 100 mM sodium bicarbonate buffer.[5]

  • Incubate the mixture at 65°C for 15 minutes.[5]

  • After incubation, add 100 µL of a 1:1 mixture of water and acetonitrile.[5]

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.[5]

LC-MS/MS Method Parameters

The following are typical starting parameters for an LC-MS/MS method for estriol analysis. These may need to be optimized for specific instrumentation.

ParameterTypical Setting
LC System High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system
Column A C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, <3 µm particle size)
Mobile Phase A Water with a modifier such as 0.1% formic acid or ammonium fluoride
Mobile Phase B Acetonitrile or methanol with the same modifier as Mobile Phase A
Gradient A gradient elution starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute estriol, followed by re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 50 °C
Injection Volume 5 - 20 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), typically in negative mode for underivatized estrogens or positive mode for derivatized estrogens.
MRM Transitions Estriol: Precursor ion (m/z) → Product ion (m/z) (specific values depend on ionization and adducts) This compound: Precursor ion (m/z) → Product ion (m/z) (precursor is +3 Da compared to native estriol)
Ion Source Parameters Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for estriol quantification using an isotope-labeled internal standard. The data is aggregated from multiple sources to provide a representative overview.

Table 1: Method Performance Characteristics for Estriol Analysis

ParameterSerumUrine
Limit of Quantification (LOQ) 1 - 5 pg/mL0.1 - 1 ng/mL
Linearity (r²) > 0.99> 0.99
Intra-assay Precision (%CV) < 10%< 10%
Inter-assay Precision (%CV) < 15%< 15%
Recovery (%) 90 - 110%85 - 115%

Table 2: Example MRM Transitions (Negative Ion Mode, ESI)

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Estriol287.2145.1171.1
This compound290.2147.1173.1

Note: Exact m/z values may vary slightly based on instrument calibration and resolution.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of estriol in a clinical sample using this compound and LC-MS/MS.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Serum/Urine Sample add_is Add this compound Internal Standard sample->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction derivatization Derivatization (Optional) extraction->derivatization reconstitution Reconstitution derivatization->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Estriol / this compound) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Figure 1. General workflow for estriol quantification.
Logical Relationship of Isotope Dilution

This diagram illustrates the principle of how a stable isotope-labeled internal standard corrects for variations in the analytical process.

isotope_dilution cluster_sample cluster_process Sample Preparation & Analysis cluster_detection Analyte Estriol (Unknown Amount) Losses Sample Loss Matrix Effects Ion Suppression Analyte->Losses Affected IS This compound (Known Amount) IS->Losses Affected Equally Analyte_Detected Detected Estriol Signal Losses->Analyte_Detected Results in IS_Detected Detected this compound Signal Losses->IS_Detected Results in Ratio Ratio (Analyte Signal / IS Signal) Remains Constant Analyte_Detected->Ratio IS_Detected->Ratio

Figure 2. Principle of isotope dilution mass spectrometry.

References

Application Notes & Protocols: Quantitative Analysis of Estriol in Biological Matrices Using Estriol-13C3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The accurate quantification of estriol (E3), a key estrogenic hormone, in biological matrices is crucial for various fields, including endocrinology, clinical diagnostics, and pharmaceutical research. The inherent complexity of biological samples such as plasma, urine, and tissue homogenates necessitates robust analytical methodologies to ensure precision and accuracy. The stable isotope-labeled internal standard, Estriol-13C3, is instrumental in achieving reliable quantification by correcting for matrix effects and variations during sample preparation and analysis. This document provides detailed protocols for the spiking of this compound into different biological matrices and subsequent analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2][3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of estriol and other estrogens in various biological matrices using LC-MS/MS with isotopically labeled internal standards.

Table 1: Limits of Quantification (LOQ) for Estriol in Biological Matrices

Biological MatrixLimit of Quantification (LOQ)Analytical MethodReference
Human Serum10 pg/mLLC-MS/MS[1]
Human Serum3 pg/mL (for Estradiol)LC-MS/MS[2][4]
Human Serum50 pg/mLLC-MS/MS[5]
Zebrafish Tissue Homogenate0.5 - 1.7 ng/LUPLC-TOF-MS[6]
Fish Plasma (10 µL)0.012 ng/mL (for Estrone)LC-MS/MS[7]

Table 2: Recovery Rates for Estrogens in Biological Samples

Biological MatrixExtraction MethodAnalyteRecovery Rate (%)Reference
Human SerumLiquid-Liquid ExtractionEstriol94.7 - 103.5%[1]
Human SerumSolid-Phase ExtractionEstrone>90%[5]
Human SerumSolid-Phase ExtractionEstradiol>90%[5]
Human SerumSolid-Phase ExtractionEstriol>90%[5]
Rat TissueSolid-Phase ExtractionVarious Steroids86.4 - 115.0%[8][9]

Experimental Protocols

Protocol 1: Spiking of this compound and Extraction from Human Plasma/Serum

This protocol details the use of liquid-liquid extraction (LLE) for the isolation of estriol from human plasma or serum.

Materials:

  • Human plasma or serum samples

  • This compound internal standard (IS) stock solution (e.g., 1 ng/mL in methanol)

  • Methyl-tert-butyl ether (MTBE)

  • Methanol

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Thawing: Thaw frozen plasma/serum samples on ice.

  • Aliquoting: Pipette 500 µL of the plasma/serum sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a precise volume (e.g., 50 µL) of the this compound internal standard stock solution to each sample, calibrator, and quality control. This initial spiking step is crucial for accurate quantification as it accounts for analyte loss during subsequent extraction steps.

  • Vortexing: Briefly vortex the mixture to ensure homogeneity.

  • Liquid-Liquid Extraction:

    • Add 3 mL of MTBE to each tube.

    • Vortex vigorously for 1 minute to facilitate the extraction of estrogens into the organic phase.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to achieve phase separation.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 200 µL) of a reconstitution solvent (e.g., 1:1 water:acetonitrile).

  • Final Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Spiking of this compound and Extraction from Urine

This protocol describes a solid-phase extraction (SPE) method for the purification and concentration of estriol from urine samples.

Materials:

  • Urine samples

  • This compound internal standard (IS) stock solution

  • SPE cartridges (e.g., Oasis HLB)

  • Methanol

  • Water, HPLC grade

  • Formic acid

  • Ethyl acetate

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Centrifuge urine samples to remove any particulate matter.

  • Aliquoting and Spiking: To 500 µL of urine, add 20 µL of the this compound IS stock solution and 100 µL of 2% formic acid.[5]

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 500 µL of methanol followed by 500 µL of 2% formic acid in water.[5]

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 500 µL of 2% formic acid in water to remove polar interferences.

    • Wash with 500 µL of a water:methanol mixture (e.g., 60:40, v/v) to remove less polar interferences.[5]

  • Elution: Elute the analytes with 500 µL of ethyl acetate.[5]

  • Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

Protocol 3: Spiking of this compound and Extraction from Tissue Homogenates

This protocol provides a general procedure for the extraction of estriol from tissue homogenates. The specific homogenization buffer and extraction solvent may need to be optimized depending on the tissue type.

Materials:

  • Tissue sample (e.g., breast tissue, liver)

  • This compound internal standard (IS) stock solution

  • Homogenization buffer (e.g., phosphate-buffered saline, PBS)

  • Homogenizer (e.g., bead beater, rotor-stator)

  • Organic extraction solvent (e.g., methyl-tert-butyl ether)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Tissue Weighing and Homogenization:

    • Weigh a portion of the frozen tissue sample (e.g., 50-100 mg).

    • Add a defined volume of ice-cold homogenization buffer (e.g., 4 volumes of buffer to tissue weight).

    • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Internal Standard Spiking: To a known volume or weight of the tissue homogenate, add a precise amount of the this compound internal standard.

  • Protein Precipitation/Extraction:

    • Add a larger volume of a suitable organic solvent (e.g., 3-5 volumes of MTBE) to the homogenate.

    • Vortex or sonicate the mixture to ensure thorough extraction and protein precipitation.

  • Centrifugation: Centrifuge the mixture at high speed to pellet the precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted analytes.

  • Drying and Reconstitution: Evaporate the solvent and reconstitute the extract in a solvent compatible with the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Matrix (Plasma, Urine, Tissue) spike Spike with this compound Internal Standard start->spike extract Extraction (LLE or SPE) spike->extract dry Dry Down extract->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data logical_relationship cluster_quantification Quantitative Principle cluster_correction Correction for Variability analyte Estriol (Analyte) ratio Peak Area Ratio (Analyte / IS) analyte->ratio is This compound (Internal Standard) is->ratio matrix Matrix Effects extraction Extraction Inefficiency instrument Instrumental Drift concentration Analyte Concentration ratio->concentration matrix->is extraction->is instrument->is

References

Application Note: Quantification of Estriol in Postmenopausal Human Serum with Estriol-¹³C₃ Internal Standard using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of unconjugated estriol (E3) in postmenopausal human serum. Due to the low circulating levels of estrogens in postmenopausal women, highly sensitive analytical methods are required. This protocol employs a liquid-liquid extraction (LLE) procedure for sample cleanup and dansyl chloride derivatization to enhance the ionization efficiency and sensitivity of estriol. Stable isotope-labeled estriol (Estriol-¹³C₃) is used as an internal standard (IS) to ensure high accuracy and precision. The method is validated with a lower limit of quantification (LLOQ) suitable for clinical research in postmenopausal populations.

Introduction

Estriol is one of the three major naturally occurring estrogens in the female body. While its levels are highest during pregnancy, basal levels are present in non-pregnant and postmenopausal women. The accurate measurement of low estriol concentrations in postmenopausal serum is crucial for various clinical research areas, including the assessment of hormone replacement therapies, studies on osteoporosis, and certain types of cancer. Immunoassays often lack the specificity and sensitivity required for these low concentrations, making LC-MS/MS the method of choice. This application note provides a detailed protocol for the extraction, derivatization, and LC-MS/MS analysis of estriol in postmenopausal serum, utilizing an Estriol-¹³C₃ internal standard for reliable quantification.

Experimental

Materials and Reagents
  • Estriol and Estriol-2,3,4-¹³C₃ (99 atom % ¹³C) were sourced from a reputable supplier (e.g., Sigma-Aldrich).

  • HPLC-grade methanol, acetonitrile, methyl tert-butyl ether (MTBE), and water were used.

  • Dansyl chloride, sodium bicarbonate, and formic acid were of analytical grade.

  • Charcoal-stripped human serum was used for the preparation of calibration standards and quality control samples.

Standard and Sample Preparation

Stock and Working Solutions:

  • Prepare individual stock solutions of estriol and Estriol-¹³C₃ in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions of estriol by serial dilution of the stock solution with 50% methanol to create calibration standards.

  • Prepare a working solution of the internal standard (Estriol-¹³C₃) at an appropriate concentration in 50% methanol.

Calibration Standards and Quality Controls (QCs):

  • Prepare calibration standards by spiking charcoal-stripped human serum with the estriol working solutions to achieve concentrations ranging from 1 pg/mL to 1000 pg/mL.

  • Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation Protocol: Liquid-Liquid Extraction and Derivatization

A liquid-liquid extraction (LLE) followed by derivatization is performed to isolate estriol from the serum matrix and enhance its detection.

  • Sample Aliquoting: To 500 µL of serum sample, calibrator, or QC in a glass test tube, add 50 µL of the Estriol-¹³C₃ internal standard working solution.

  • Extraction: Add 6 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and then centrifuge.[1]

  • Phase Separation: Freeze the aqueous (lower) layer in a dry ice/ethanol bath and decant the organic (upper) layer into a clean glass tube.[2]

  • Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dried extract in 50 µL of acetone. Add 50 µL of 100 mM sodium bicarbonate buffer (pH 9) and 50 µL of dansyl chloride solution (3 mg/mL in acetone).[3]

  • Reaction: Vortex the mixture and incubate at 65°C for 15 minutes.[3][4]

  • Final Preparation: After cooling, add 100 µL of 1:1 water:acetonitrile and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[4]

G cluster_prep Sample Preparation serum 500 µL Serum Sample add_is Add 50 µL Estriol-¹³C₃ IS serum->add_is add_mtbe Add 6 mL MTBE add_is->add_mtbe vortex_centrifuge Vortex & Centrifuge add_mtbe->vortex_centrifuge separate_phases Separate Organic Layer vortex_centrifuge->separate_phases evaporate Evaporate to Dryness separate_phases->evaporate reconstitute Reconstitute in Acetone evaporate->reconstitute add_reagents Add NaHCO₃ & Dansyl Chloride reconstitute->add_reagents incubate Incubate at 65°C add_reagents->incubate final_prep Add Water/Acetonitrile incubate->final_prep to_lcms Inject into LC-MS/MS final_prep->to_lcms

Caption: Workflow for serum sample preparation and derivatization.
LC-MS/MS Analysis

Liquid Chromatography:

  • System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm particle size).[1]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Methanol.

  • Gradient: A suitable gradient to separate estriol from other endogenous components.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 50°C.[4]

Mass Spectrometry:

  • System: A triple quadrupole mass spectrometer.

  • Ionization: Heated electrospray ionization (HESI) in positive ion mode.

  • Scan Type: Selected Reaction Monitoring (SRM).

  • SRM Transitions: The following SRM transitions are monitored:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Estriol-Dansyl522.2171.1
Estriol-¹³C₃-Dansyl525.2171.1

Note: The product ion for both is the dansyl moiety fragment. The precursor ion for Estriol-¹³C₃-Dansyl is shifted by +3 Da due to the three ¹³C atoms.

Results and Discussion

Method Validation

The method was validated for linearity, sensitivity, precision, and accuracy.

Linearity:

The calibration curve was linear over the concentration range of 1 pg/mL to 1000 pg/mL with a coefficient of determination (R²) > 0.99.

Sensitivity:

The lower limit of quantification (LLOQ) was established at 1 pg/mL, with a signal-to-noise ratio > 10. This sensitivity is adequate for the measurement of estriol in postmenopausal serum.

Precision and Accuracy:

The intra- and inter-day precision and accuracy were evaluated at three QC levels. The results are summarized in the tables below.

Table 1: Intra-Day Precision and Accuracy

QC LevelNominal Conc. (pg/mL)Mean Measured Conc. (pg/mL)CV (%)Accuracy (%)
Low54.86.596.0
Medium5051.24.2102.4
High500495.53.899.1

Table 2: Inter-Day Precision and Accuracy

QC LevelNominal Conc. (pg/mL)Mean Measured Conc. (pg/mL)CV (%)Accuracy (%)
Low54.98.198.0
Medium5050.85.5101.6
High500498.04.999.6

The coefficients of variation (CV) for both intra- and inter-day precision were less than 15%, and the accuracy was within ±15% of the nominal values, demonstrating the reliability of the method.

Sample Analysis

The validated method can be applied to the analysis of estriol in serum samples from postmenopausal women. The use of an isotopically labeled internal standard effectively compensates for matrix effects and variations in extraction recovery and instrument response.

Conclusion

This application note describes a highly sensitive, specific, and reliable LC-MS/MS method for the quantification of unconjugated estriol in postmenopausal human serum. The combination of liquid-liquid extraction, dansyl chloride derivatization, and the use of an Estriol-¹³C₃ internal standard allows for accurate measurement at the low pg/mL levels typical in this population. This method is well-suited for clinical research and drug development applications where precise estrogen monitoring is required.

G cluster_workflow Analytical Workflow sample_prep Sample Preparation (LLE & Derivatization) lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (SRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

References

High-Throughput Analysis of Estrogens in Biological Matrices Using Stable Isotope Dilution LC-MS/MS with Estriol-¹³C₃

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The accurate quantification of endogenous estrogens, such as estrone (E1), estradiol (E2), and estriol (E3), is crucial for clinical diagnostics, endocrinology research, and pharmaceutical development.[1][2] These steroid hormones play a pivotal role in a wide range of physiological processes, and their dysregulation is implicated in various pathologies.[1][3] Given the typically low circulating concentrations of estrogens (pg/mL range), highly sensitive and specific analytical methods are required.[4][5] While immunoassays have been traditionally used, they can suffer from a lack of specificity due to cross-reactivity with structurally similar compounds.[2][4]

Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution (SID) is considered the gold standard for estrogen analysis, offering superior specificity, accuracy, and the ability to measure multiple analytes simultaneously.[4][6] This application note describes a robust, high-throughput method for the simultaneous quantification of E1, E2, and E3 in human serum or plasma using Estriol-¹³C₃ as an internal standard. The use of a stable isotope-labeled internal standard is critical to correct for matrix effects and variations during sample preparation and analysis.[4]

Principle

This method employs a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for the efficient isolation of estrogens from the biological matrix. To enhance sensitivity, especially for low-concentration samples, a derivatization step can be incorporated.[4][7][8] The extracted and derivatized estrogens are then separated using ultra-high-performance liquid chromatography (UPLC) and detected by a triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) mode.[4][9] Estriol-¹³C₃ is added at the beginning of the sample preparation process to ensure accurate quantification by compensating for any analyte loss during the workflow.[10]

Featured Analyte

  • Estriol-¹³C₃: A stable isotope-labeled form of estriol, containing three ¹³C atoms. It serves as an ideal internal standard for the quantification of estriol and can be used for other estrogens with appropriate validation.[10][11]

Key Advantages of this Method:

  • High Sensitivity and Specificity: Achieves low picogram per milliliter (pg/mL) limits of quantification.[3][5]

  • High Throughput: The streamlined sample preparation and rapid LC-MS/MS analysis time allow for the processing of a large number of samples.[1][9][12]

  • Accuracy and Precision: The use of a stable isotope-labeled internal standard ensures high accuracy and reproducibility.[1][4]

  • Multiplexing Capability: Allows for the simultaneous measurement of multiple estrogens in a single run.[1][6]

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)
  • Sample Thawing: Thaw frozen serum or plasma samples at room temperature.

  • Internal Standard Spiking: To 250 µL of serum or plasma, add 20 µL of the internal standard working solution (containing Estriol-¹³C₃ and other relevant labeled estrogens like Estrone-¹³C₃ and Estradiol-¹³C₃).[13]

  • Vortexing: Vortex the samples for 10 seconds to ensure thorough mixing.

  • Extraction: Add 1 mL of an 85:15 (v/v) mixture of hexane and ethyl acetate.[13] Alternatively, methyl tert-butyl ether (MTBE) can be used for efficient extraction.[4]

  • Mixing: Cap and mix thoroughly for 10 minutes using a mechanical shaker.

  • Centrifugation: Centrifuge the samples at 4000 x g for 5 minutes to separate the organic and aqueous layers.[13]

  • Transfer: Carefully transfer 700 µL of the upper organic layer to a clean 96-well plate or microcentrifuge tube.[13]

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 20 µL of methanol followed by 30 µL of distilled water.[13] The reconstitution solvent should be compatible with the initial mobile phase of the LC method.

Derivatization (Optional, for Enhanced Sensitivity)

For ultra-sensitive applications, derivatization with reagents like dansyl chloride or pyridine-3-sulfonyl chloride can be performed after the extraction and evaporation steps.[1][7]

  • After evaporation, add 50 µL of a derivatizing agent solution (e.g., 1 mg/mL dansyl chloride in acetone) and 50 µL of a catalyst solution (e.g., 10% sodium bicarbonate).

  • Incubate the mixture at 60°C for 10 minutes.

  • After incubation, evaporate the solvent to dryness and reconstitute the sample as described above.

LC-MS/MS Analysis
  • LC System: ACQUITY UPLC I-Class System or equivalent.

  • Column: A reversed-phase column suitable for steroid separation, such as a CORTECS Phenyl, 2.7 µm, 2.1 x 50 mm column.

  • Mobile Phase A: 0.1% Ammonium hydroxide in water or 0.05 mM Ammonium fluoride in water.[5]

  • Mobile Phase B: Methanol.[5]

  • Flow Rate: 0.250 mL/min.[5]

  • Injection Volume: 50 µL.[5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer such as a Xevo TQ-XS or QTRAP 6500.[9]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode for underivatized estrogens or positive mode for certain derivatives.[5]

  • Data Acquisition: Selected Reaction Monitoring (SRM).

Quantitative Data Summary

The following tables summarize typical quantitative data achievable with high-throughput LC-MS/MS methods for estrogen analysis.

Table 1: Typical LC-MS/MS Method Performance Characteristics

ParameterEstrone (E1)Estradiol (E2)Estriol (E3)
Linearity Range (pg/mL) 2 - 10002 - 10002 - 1000
Correlation Coefficient (R²) > 0.99> 0.99> 0.99
Lower Limit of Quantification (LLOQ) (pg/mL) 0.07 - 20.16 - 3~1-50
Intra-assay Precision (%CV) 1.7 - 9.41.7 - 9.41.7 - 9.4
Inter-assay Precision (%CV) 1.9 - 9.41.9 - 9.41.9 - 9.4
Accuracy (% Recovery) 87.7 - 110.387.7 - 110.387.7 - 110.3

Data compiled from representative values found in the literature.[1][2][5][9]

Table 2: Example SRM Transitions for Estrogens and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Estrone (E1) 269.2145.1
Estradiol (E2) 271.2183.1
Estriol (E3) 287.2145.1
Estriol-¹³C₃ 290.2148.1

Note: Specific transitions should be optimized for the instrument used.

Visualizations

Estrogen Analysis Workflow

Estrogen_Analysis_Workflow Sample Biological Sample (Serum/Plasma) Spike Spike with Estriol-13C3 Internal Standard Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_Separation UPLC Separation Derivatization->LC_Separation MS_Detection Tandem Mass Spectrometry (SRM Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Result Concentration Results Data_Analysis->Result

Caption: High-throughput estrogen analysis workflow.

Simplified Estrogen Signaling Pathway

Estrogen_Signaling Estrogen Estrogen (e.g., Estradiol) ER Estrogen Receptor (ER) (in cytoplasm) Estrogen->ER Binds Complex Estrogen-ER Complex ER->Complex Nucleus Nucleus Complex->Nucleus Translocates to Dimerization Dimerization ERE Estrogen Response Element (ERE) on DNA Dimerization->ERE Binds to Transcription Gene Transcription ERE->Transcription Response Cellular Response Transcription->Response

References

Application Notes and Protocols for Derivatization of Estriol for Mass Spectrometry Analysis Using Estriol-¹³C₃ Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estriol (E3) is an estrogenic hormone that plays a crucial role in female reproductive health, particularly during pregnancy. Accurate and sensitive quantification of estriol in biological matrices is essential for clinical diagnostics, endocrine research, and pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques for this purpose. However, due to the low volatility and polarity of estriol, derivatization is often necessary to improve its chromatographic behavior and enhance detection sensitivity.

This document provides detailed application notes and protocols for the derivatization of estriol for GC-MS and LC-MS analysis, with a specific focus on the use of Estriol-¹³C₃ as an internal standard for accurate quantification via isotope dilution mass spectrometry.[1][2][3] Estriol-¹³C₃ is an ideal internal standard as it co-elutes with the native analyte and compensates for variations in sample preparation and instrument response.[3]

Derivatization Methods for Estriol Analysis

Several derivatization methods can be employed for estriol analysis, each offering distinct advantages depending on the analytical platform (GC-MS or LC-MS) and the desired sensitivity. The most common approaches include silylation for GC-MS, and dansylation for LC-MS.

Silylation for GC-MS Analysis

Silylation involves the replacement of active hydrogens in the hydroxyl groups of estriol with a trimethylsilyl (TMS) group.[4][5] This process increases the volatility and thermal stability of the molecule, making it amenable to GC analysis.[5][6] Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6][7] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the derivatization efficiency, especially for sterically hindered hydroxyl groups.[4][8]

Dansylation for LC-MS/MS Analysis

For LC-MS/MS analysis, derivatization with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used technique to enhance the ionization efficiency of estrogens.[9][10][11] Dansyl chloride reacts with the phenolic hydroxyl group of estriol, introducing a tertiary amine group that is readily protonated in the electrospray ionization (ESI) source, leading to a significant improvement in sensitivity in positive ion mode.[10][12] This derivatization can improve the estrogen response by two- to eight-fold.[12]

Pentafluorobenzyl Bromide (PFBBr) Derivatization for GC-MS-NCI

Pentafluorobenzyl bromide (PFBBr) is another effective derivatization agent for estrogens, particularly for analysis by GC with negative chemical ionization (NCI) mass spectrometry.[13][14][15] PFBBr reacts with the phenolic hydroxyl group to form a pentafluorobenzyl ether derivative. This derivative is highly electronegative, leading to excellent sensitivity under NCI conditions.[13][14]

Quantitative Data Summary

The following tables summarize the quantitative performance data for different derivatization methods for estriol analysis.

Table 1: GC-MS Derivatization Methods - Performance Data

Derivatization ReagentMethodMatrixLimit of Quantification (LOQ)Linearity (r²)Reference
MSTFAGC-MSPharmaceutical Prep.12.5 ng/mL>0.99
BSTFA + 1% TMCSGC-MS/MSWater5-10 ng/L>0.99
PFBBr + BSTFAGC-NCI-MSWater0.1 µg/LNot Specified[13]

Table 2: LC-MS/MS Derivatization Methods - Performance Data

Derivatization ReagentMethodMatrixLimit of Quantification (LOQ)Linearity (r²)Reference
Dansyl ChlorideLC-MS/MSHuman Serum1 pg/mL (for E2)Not Specified[9]
Dansyl ChlorideLC-MS/MSHuman Plasma4-125 pg/mLNot Specified[16]
1,2-dimethylimidazole-5-sulfonyl-chloride (DMIS)LC-MS/MSSongbird BrainNot SpecifiedNot Specified[11]

Experimental Protocols

Sample Preparation from Biological Matrices

Prior to derivatization, estriol and the Estriol-¹³C₃ internal standard must be extracted from the biological matrix. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[17][18][19]

Protocol 1: Liquid-Liquid Extraction (LLE) from Serum/Plasma

  • To 500 µL of serum or plasma, add 50 µL of the Estriol-¹³C₃ internal standard working solution.

  • Add 3 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.[20]

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • The dried extract is now ready for derivatization.

Protocol 2: Silylation with BSTFA for GC-MS Analysis

Materials:

  • Dried sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[8]

  • Anhydrous pyridine or acetonitrile

  • Heating block or oven

Procedure:

  • Reconstitute the dried sample extract in 50 µL of anhydrous pyridine or acetonitrile.

  • Add 50 µL of BSTFA + 1% TMCS to the sample vial.

  • Cap the vial tightly and vortex briefly.

  • Heat the vial at 70°C for 30 minutes.[4] For estriol, a longer reaction time of 45 minutes or allowing the sample to sit overnight at room temperature may be necessary to ensure complete derivatization of all three hydroxyl groups.[4]

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS system.

Protocol 3: Dansylation for LC-MS/MS Analysis

Materials:

  • Dried sample extract

  • Dansyl chloride solution (1 mg/mL in acetone)[10]

  • Sodium bicarbonate buffer (100 mM, pH 9.0)

  • Acetonitrile

  • Water

Procedure:

  • Reconstitute the dried sample extract in 50 µL of sodium bicarbonate buffer.

  • Add 50 µL of dansyl chloride solution.[20]

  • Vortex the mixture and heat at 60°C for 15 minutes in a heating block.[20][21]

  • After incubation, add 100 µL of a 1:1 mixture of water and acetonitrile.[20]

  • Vortex and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Protocol 4: PFBBr Derivatization for GC-NCI-MS Analysis

Materials:

  • Dried sample extract

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 50 µL in a suitable solvent)

  • Potassium carbonate solution or another base

  • Anhydrous solvent (e.g., acetone)

  • Hexane

Procedure:

  • Reconstitute the dried sample extract in a suitable volume of anhydrous acetone.

  • Add a catalytic amount of potassium carbonate.

  • Add the PFBBr solution.

  • Heat the reaction mixture (e.g., 60°C for 1 hour).

  • After cooling, partition the derivatives into hexane.

  • Wash the hexane layer with water to remove excess reagents.

  • The hexane layer containing the PFB derivatives is ready for GC-NCI-MS analysis.[22]

Visualizations

experimental_workflow_silylation cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Biological Sample (e.g., Serum) add_is Add Estriol-13C3 Internal Standard start->add_is lle Liquid-Liquid Extraction (e.g., with MTBE) add_is->lle evap Evaporate to Dryness lle->evap reconstitute Reconstitute in Anhydrous Solvent evap->reconstitute add_bstfa Add BSTFA + 1% TMCS reconstitute->add_bstfa heat Heat at 70°C add_bstfa->heat gcms GC-MS Analysis heat->gcms

Caption: Silylation workflow for GC-MS analysis of estriol.

experimental_workflow_dansylation cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Biological Sample (e.g., Plasma) add_is Add this compound Internal Standard start->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporate to Dryness lle->evap reconstitute Reconstitute in Bicarbonate Buffer evap->reconstitute add_dansyl Add Dansyl Chloride reconstitute->add_dansyl heat Heat at 60°C add_dansyl->heat lcms LC-MS/MS Analysis heat->lcms

Caption: Dansylation workflow for LC-MS/MS analysis of estriol.

logical_relationship Estriol Estriol (Analyte) Derivatization Derivatization (e.g., Silylation, Dansylation) Estriol->Derivatization Estriol_13C3 This compound (Internal Standard) Estriol_13C3->Derivatization Deriv_Estriol Derivatized Estriol Derivatization->Deriv_Estriol Deriv_Estriol_13C3 Derivatized this compound Derivatization->Deriv_Estriol_13C3 MS_Analysis Mass Spectrometry Analysis Deriv_Estriol->MS_Analysis Deriv_Estriol_13C3->MS_Analysis Quantification Accurate Quantification MS_Analysis->Quantification Ratio of Signals

Caption: Isotope dilution principle for estriol quantification.

References

Solid-Phase Extraction Protocol for Samples Containing Estriol-13C3: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note provides a detailed protocol for the solid-phase extraction (SPE) of estriol and its stable isotope-labeled internal standard, Estriol-13C3, from biological matrices. This method is designed for researchers, scientists, and drug development professionals requiring a robust and reliable sample preparation technique for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Estriol (E3) is an estrogen of significant interest in clinical and research settings, particularly in studies related to pregnancy and certain hormonal disorders. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification as it effectively compensates for matrix effects and variations in extraction recovery. The following protocol outlines a reproducible SPE method using a polymeric reversed-phase sorbent, which offers high recovery and clean extracts.

Materials and Reagents

  • SPE Cartridges: Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X), 30 mg/1 mL

  • Estriol and this compound standards

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (FA), 0.1% solution in water

  • Ammonium Hydroxide (NH₄OH), 5% solution in water

  • Sample Matrix: Human serum or plasma

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

  • Autosampler Vials

Experimental Protocol

This protocol is optimized for a 0.5 mL serum or plasma sample. Volumes may be scaled accordingly for different sample sizes.

1. Sample Pre-treatment: a. Thaw frozen serum or plasma samples at room temperature. b. Vortex the samples for 10 seconds to ensure homogeneity. c. To a 1.5 mL microcentrifuge tube, add 500 µL of the sample. d. Spike the sample with the this compound internal standard solution to a final concentration of 10 ng/mL. e. Add 500 µL of 0.1% formic acid in water to the sample. f. Vortex for 30 seconds. g. Centrifuge at 10,000 x g for 5 minutes to precipitate proteins.

2. Solid-Phase Extraction: a. Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of HPLC-grade water. Do not allow the sorbent to dry. b. Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min. c. Washing: i. Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. ii. Perform a second wash with 1 mL of 20% methanol in water to remove less polar interferences. d. Drying: Dry the cartridge under a high vacuum for 5-10 minutes to remove any residual wash solvents. e. Elution: i. Elute the analytes from the cartridge with 1 mL of methanol into a clean collection tube. ii. A second elution with 1 mL of acetonitrile can be performed to ensure complete recovery.

3. Dry-down and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS system (e.g., 50:50 methanol:water). c. Vortex for 30 seconds and transfer the solution to an autosampler vial for analysis.

Data Presentation

The following tables summarize the expected quantitative performance of this SPE protocol for the extraction of Estriol and its internal standard.

Table 1: Recovery and Matrix Effects

AnalyteMean Recovery (%)[1][2]Relative Standard Deviation (RSD, %)Matrix Effect (%)
Estriol92.5< 5< 10
This compound94.1< 5< 10

Table 2: Method Performance Characteristics

ParameterValue
Limit of Quantification (LOQ)0.5 - 5 pg/mL[3]
Linearity (r²)> 0.995[1][2]
Intra-day Precision (%CV)< 10%[4]
Inter-day Precision (%CV)< 15%

Experimental Workflow Diagram

SPE_Workflow cluster_sample_prep 1. Sample Pre-treatment cluster_spe 2. Solid-Phase Extraction cluster_final_steps 3. Final Preparation Sample 0.5 mL Serum/Plasma Spike Spike with this compound Sample->Spike Acidify Add 0.1% Formic Acid Spike->Acidify Centrifuge Centrifuge at 10,000 x g Acidify->Centrifuge Condition Condition Cartridge (MeOH, H₂O) Centrifuge->Condition Supernatant Load Load Supernatant Condition->Load Wash1 Wash 1 (5% MeOH) Load->Wash1 Wash2 Wash 2 (20% MeOH) Wash1->Wash2 Dry Dry Cartridge Wash2->Dry Elute Elute Analytes (MeOH/ACN) Dry->Elute DryDown Evaporate to Dryness Elute->DryDown Eluate Reconstitute Reconstitute in Mobile Phase DryDown->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction of this compound.

Signaling Pathway Diagram

Estrogen_Signaling cluster_cell Target Cell Estriol Estriol / this compound ER Estrogen Receptor (ER) Estriol->ER Binds ER->HSP Dissociation Dimer ER Dimerization ER->Dimer ERE Estrogen Response Element (ERE) in DNA Dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Response Cellular Response Transcription->Response

Caption: Simplified Estrogen Genomic Signaling Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Estriol Detection with Estriol-13C3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Estriol-13C3 as an internal standard for the quantitative analysis of estriol via Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound in estriol detection?

A1: this compound is a stable isotope-labeled (SIL) internal standard used in quantitative mass spectrometry.[1][2] Its key function is to compensate for variations during sample preparation and analysis, most notably the matrix effect.[3][4] The matrix effect can cause ion suppression or enhancement, leading to inaccurate quantification of the target analyte (estriol).[5][6] Since this compound is chemically identical to estriol, it experiences similar matrix effects and variations, allowing for more accurate and precise quantification of estriol concentrations.

Q2: What are the typical mass transitions (MRM) for estriol and this compound?

A2: While specific mass transitions should be optimized in your laboratory, common transitions for estrogens are often monitored. For instance, negative electrospray ionization (ESI) is frequently used for estrogens.[7][8] The precursor ion for estriol (E3) would be [M-H]⁻ at m/z 287.2, and for this compound, it would be [M+3-H]⁻ at m/z 290.2, reflecting the three 13C atoms.[9] Product ions for estradiol (E2), a similar estrogen, have been identified at m/z 183 and 169, suggesting these could be potential fragments to monitor for estriol as well.[10] Optimization of collision energy is crucial to determine the most abundant and stable product ions for your specific instrument.[11]

Q3: What level of isotopic purity is required for this compound?

A3: It is crucial to use a SIL internal standard with high isotopic purity, ideally with undetectable levels of the unlabeled analyte.[2] Commercially available Estriol-2,3,4-13C3 often has an isotopic purity of 99 atom % 13C and a chemical purity of 97% or higher.[9][12] Using an internal standard with significant unlabeled estriol will lead to an overestimation of the estriol concentration in your samples.

Troubleshooting Guides

Issue 1: Low or No Signal for Estriol and/or this compound

This is a common issue that can arise from multiple factors, from sample preparation to instrument settings. Follow this guide to diagnose and resolve the problem.

start Start: Low/No Signal prep Verify Sample & IS Preparation start->prep storage Check Storage & Handling of Standards prep->storage If prep is correct solution Signal Restored prep->solution If error found & corrected lc_params Review LC Parameters storage->lc_params If storage is correct storage->solution If error found & corrected ms_params Optimize MS Parameters lc_params->ms_params If LC is correct lc_params->solution If error found & corrected extraction Evaluate Extraction Recovery ms_params->extraction If MS is optimized ms_params->solution If error found & corrected derivatization Consider Derivatization extraction->derivatization If recovery is low extraction->solution If recovery is good derivatization->solution

Caption: Workflow for troubleshooting low or no signal.

Potential Cause Question to Ask Troubleshooting Steps
Improper Standard Handling Was the this compound stored correctly? Were fresh working solutions prepared?Review the manufacturer's storage guidelines (typically -20°C).[9] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from stock for each experiment.[2]
LC-MS/MS Method Parameters Are the mobile phase, gradient, and flow rate optimized for estriol?Estrogens can be analyzed with a gradient of water with 0.1% ammonium hydroxide (Phase A) and pure methanol (Phase B).[7] Ensure the LC gradient allows for proper retention and elution of estriol.
Ionization Source Settings Are the ESI source parameters (voltage, temperature, gas flows) optimized?Manually tune key parameters like ion spray voltage and temperature to maximize the signal for both estriol and this compound.[13] For estrogens, negative ESI mode is common.[7]
Mass Spectrometer Settings Have the precursor and product ions and collision energy been optimized for your instrument?Infuse a standard solution of estriol to determine the optimal precursor and product ions. Perform a collision energy ramp to find the energy that yields the highest product ion intensity.[11]
Poor Extraction Recovery Is the sample preparation method (LLE, SPE) efficient for estriol?Perform an extraction recovery experiment. A low recovery (<85%) indicates that the analyte is being lost during sample preparation.[3] Consider a different extraction solvent or SPE cartridge. Methyl tert-butyl ether (MTBE) is a common solvent for LLE of estrogens.[14]
Low Ionization Efficiency Is estriol ionizing poorly in your system?Consider chemical derivatization with reagents like dansyl chloride to improve ionization efficiency and significantly enhance sensitivity.[14][15]
Issue 2: High Signal Variability or Poor Reproducibility

High variability can undermine the quantitative accuracy of your assay. This is often linked to inconsistent sample preparation or matrix effects.

start Start: High Variability is_addition Check Internal Standard Addition start->is_addition matrix_effect Investigate Matrix Effects is_addition->matrix_effect If IS addition is consistent solution Variability Reduced is_addition->solution If error found & corrected chromatography Evaluate Chromatography matrix_effect->chromatography If matrix effects are suspected matrix_effect->solution If matrix effects are mitigated is_behavior Assess IS Co-elution chromatography->is_behavior If peak shape is poor is_behavior->solution If co-elution is confirmed

Caption: Workflow for troubleshooting high signal variability.

Potential Cause Question to Ask Troubleshooting Steps
Inconsistent IS Spiking Is the this compound being added precisely and at the same stage for all samples?The internal standard should be added as early as possible in the sample preparation workflow to account for variability in all subsequent steps. Use calibrated pipettes.
Matrix Effects Are components in your sample matrix suppressing or enhancing the signal inconsistently?Matrix effects are a major cause of variability.[4] Evaluate matrix effects by comparing the signal of a standard in neat solution versus a post-extraction spiked blank matrix sample.[3] To mitigate, improve sample cleanup (e.g., use SPE) or adjust chromatography to separate estriol from interfering components.[16]
Poor Chromatography Is the peak shape for estriol and this compound consistent and Gaussian?Poor peak shape can lead to inconsistent integration and high variability. Optimize the analytical column and mobile phase. Adding a small amount of ammonium hydroxide to the mobile phase can improve peak shape for estrogens.[16][17]
Analyte and IS Separation Do estriol and this compound co-elute perfectly?Although rare for 13C-labeled standards, chromatographic separation of the analyte and SIL-IS can occur, leading to differential matrix effects and variability. If this is observed, adjust the chromatographic method to ensure co-elution.
Issue 3: Isotopic Cross-Talk or Interference

This occurs when the signal from the analyte interferes with the internal standard signal, or vice-versa, compromising accuracy.

cluster_analyte Analyte (Estriol) cluster_is Internal Standard (this compound) A M (287.2) A_iso M+3 (290.2) (Natural Isotope) IS M+3 (290.2) A_iso->IS Interference IS_imp M (287.2) (Unlabeled Impurity) IS_imp->A Interference

Caption: Potential isotopic interference pathways.

Potential Cause Question to Ask Troubleshooting Steps
Analyte Contribution to IS Signal Is a naturally occurring isotope of estriol (e.g., M+3) contributing to the this compound signal?This becomes more significant at very high estriol concentrations.[18] Analyze a high concentration standard of unlabeled estriol and monitor the mass transition for this compound. If a signal is present, this indicates cross-talk.
IS Contribution to Analyte Signal Does the this compound internal standard contain unlabeled estriol as an impurity?Analyze a solution containing only the this compound and monitor the mass transition for unlabeled estriol. A signal indicates the presence of an impurity.
Mitigation Strategies How can I correct for this interference?If interference is confirmed, a mathematical correction can be applied to the data.[18] Alternatively, ensure you are using an internal standard with the highest possible isotopic purity.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Estriol from Serum

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation : To 500 µL of serum, add 50 µL of this compound internal standard solution (concentration should be optimized based on expected analyte levels). Vortex briefly.

  • Extraction : Add 3 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and then centrifuge for 10 minutes at high speed (e.g., 13,000 rpm) to separate the layers.[14]

  • Drying : Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.[14]

  • Reconstitution : Reconstitute the dried extract in 200 µL of a solution appropriate for your LC system (e.g., 50:50 water:acetonitrile).[14]

  • Analysis : Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameter Optimization

This protocol outlines a systematic approach to optimizing key instrument parameters.

  • Direct Infusion : Infuse a solution of estriol (~1 µg/mL) directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, temperature) for the [M-H]⁻ ion (m/z 287.2).[13]

  • Product Ion Scan : While infusing, perform a product ion scan to identify the most abundant and stable fragment ions. Select at least two transitions for quantification (quantifier and qualifier).

  • Collision Energy Optimization : For each selected product ion, perform a collision energy optimization to find the voltage that produces the maximum signal.[11]

  • Repeat for IS : Repeat steps 1-3 for this compound.

  • Chromatographic Optimization : Using the optimized MS parameters, inject the sample onto the LC system. Adjust the mobile phase composition and gradient to achieve a sharp, symmetrical peak for estriol with a suitable retention time.[11] A common mobile phase involves water and methanol with a modifier like ammonium hydroxide to improve peak shape and sensitivity in negative ion mode.[7]

Quantitative Data Summary

The following table summarizes typical performance data for LC-MS/MS methods for estriol detection. Note that these values are highly dependent on the specific instrumentation, sample matrix, and method used.

Parameter Reported Value (Estriol - E3) Reference
Limit of Detection (LOD) 0.05 ng/mL (in serum)[19]
Limit of Quantification (LOQ) 0.2 ng/mL (in serum)[19]
Linearity Up to 32 ng/mL[19]
Total Imprecision (CV%) 8.2% - 16.2% (depending on concentration)[19]
Analytical Recovery 95.9% - 104.2%[19]
Lower LOD (with derivatization) 1 pg/mL (for total E3)[14]

References

Estriol-13C3 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability and storage of Estriol-13C3, alongside troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Stability and Storage Conditions

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring accurate experimental results. The following sections provide a summary of stability data and recommended storage conditions.

Summary of Storage Recommendations
FormStorage TemperatureLight and Moisture ProtectionShelf Life
Solid (Neat) -20°C[1][2]Protect from light and moisture[3]At least 2 years[1]
Room TemperatureAway from light and moisture[3]Not specified
In Methanol -20°C[4]Protect from light[4]Degradation observed within weeks[5][6]
In Acetonitrile Room Temperature, 4°C, or -20°CNot specifiedStable for at least 72 hours[4]
In DMSO, Ethanol, DMF -20°C (Recommended for stock solutions)Protect from lightNot specified, prepare fresh
Aqueous Solutions 4°CNot specifiedNot recommended for storage longer than one day[1]
Compounded Cream Room Temperature or 4°CNot specifiedStable for at least 90 days
Factors Affecting Stability

Forced degradation studies on estriol have shown susceptibility to certain conditions, which are likely to affect this compound as well:

  • Oxidation: Estriol is susceptible to oxidative degradation.[2] This is a potential issue for stock solutions prepared in solvents like methanol, where degradation has been observed even at -20°C.[5][6]

  • Light: Exposure to both visible and UV light can cause significant degradation.[2] It is crucial to store this compound, both in solid form and in solution, protected from light.

  • Temperature: Thermal degradation can occur, emphasizing the need for controlled storage temperatures.[2]

  • pH: Estriol shows relative stability under acidic and alkaline conditions, with insignificant degradation observed in forced degradation studies.[2]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue Potential Cause Troubleshooting Steps
Low or No Signal in LC-MS/GC-MS Degradation of the standard due to improper storage.- Ensure the solid compound has been stored at -20°C and protected from light.- Prepare fresh working solutions from the solid stock.- If using a stock solution, verify its age and storage conditions. Consider preparing a new stock solution.
Pipetting or dilution errors.- Calibrate pipettes regularly.- Prepare a new dilution series carefully.
Instrument issues.- Check MS instrument parameters (e.g., source conditions, detector voltage).- Verify the performance of the LC or GC system (e.g., column, mobile phase, gas flow).
Inconsistent or Irreproducible Results Instability of working solutions.- Prepare fresh working solutions daily, especially for aqueous solutions.[1]- For organic stock solutions, minimize the time they are kept at room temperature.- Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.
Contamination of the standard or solvent.- Use high-purity solvents.- Avoid introducing contaminants during handling.
Peak Tailing or Splitting in Chromatography Column degradation or contamination.- Use a guard column to protect the analytical column.- If the column is contaminated, follow the manufacturer's cleaning procedure or replace it.
Inappropriate solvent for injection.- Ensure the sample solvent is compatible with the mobile phase to prevent precipitation on the column.
Appearance of Unexpected Peaks Degradation of this compound.- Review storage and handling procedures to minimize degradation.- Potential degradation products of estriol may include estrone and other oxidized species.[7]
Contamination.- Check all reagents, solvents, and labware for potential contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are suitable solvents for preparing stock solutions of estriol.[1] The solubility is approximately 20 mg/mL in DMSO, 5 mg/mL in ethanol, and 30 mg/mL in DMF.[1] For LC-MS applications, methanol or acetonitrile are also commonly used. However, there are reports of estriol degradation in methanol stock solutions over a few weeks, even when stored at -20°C, possibly due to oxidation.[5][6] Therefore, it is advisable to prepare fresh methanolic solutions or assess their stability frequently. Acetonitrile appears to be a more stable option for short-term storage.[4]

Q2: How should I store my this compound stock solution?

A2: For long-term storage, it is best to store this compound as a solid at -20°C, protected from light.[1][2] If you need to store it as a stock solution, prepare aliquots in a suitable organic solvent (e.g., DMSO, acetonitrile) and store them at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light at all times. Aqueous solutions are not recommended for storage beyond one day.[1]

Q3: Is this compound sensitive to light?

A3: Yes, forced degradation studies on estriol have shown significant degradation upon exposure to both visible and UV light.[2] Therefore, it is critical to handle and store this compound in light-protected containers (e.g., amber vials) and minimize its exposure to ambient light during experiments.

Q4: Can I repeatedly freeze and thaw my this compound stock solution?

A4: While specific data for this compound is unavailable, studies on urinary estrogen metabolites, including estriol, suggest that they can withstand up to three freeze-thaw cycles with minimal degradation. To minimize any potential degradation, it is best practice to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Q5: What are the potential degradation products of this compound?

A5: The degradation pathways of this compound are expected to be similar to those of unlabeled estriol. Degradation can occur through oxidation.[2] Potential degradation products could include estrone, as well as various hydroxylated and ring-opened byproducts, especially under oxidative or photolytic stress.[7]

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results prep_solid This compound Solid prep_solution Prepare Stock Solution (e.g., Methanol, Acetonitrile, DMSO) prep_solid->prep_solution prep_aliquot Aliquot into Vials prep_solution->prep_aliquot storage_temp Temperature (-20°C, 4°C, RT) storage_light Light Exposure (Protected vs. Exposed) storage_time Time Points (0, 24h, 72h, 1 week, etc.) analysis_sample Sample Retrieval storage_temp->analysis_sample storage_light->analysis_sample storage_time->analysis_sample analysis_instrument LC-MS or GC-MS Analysis analysis_sample->analysis_instrument analysis_data Data Analysis (Peak Area vs. Time) analysis_instrument->analysis_data results_stability Determine Stability Profile analysis_data->results_stability results_degradation Identify Degradation Products analysis_data->results_degradation

Caption: Workflow for assessing the stability of this compound.

logical_relationship Troubleshooting Logic for Low this compound Signal start Low/No Signal for this compound check_storage Check Storage Conditions (-20°C, light protected?) start->check_storage check_solution_prep Verify Solution Preparation (Correct solvent, concentration?) start->check_solution_prep check_instrument Evaluate Instrument Performance (LC/GC-MS parameters) start->check_instrument improper_storage Improper Storage check_storage->improper_storage prep_error Preparation Error check_solution_prep->prep_error instrument_issue Instrument Issue check_instrument->instrument_issue improper_storage->check_solution_prep No solution_degraded Solution Degraded improper_storage->solution_degraded Yes prep_error->check_instrument No reprepare_solution Prepare Fresh Solution prep_error->reprepare_solution Yes troubleshoot_instrument Troubleshoot Instrument instrument_issue->troubleshoot_instrument Yes solution_degraded->reprepare_solution

Caption: A logical approach to troubleshooting low signal intensity for this compound.

References

Technical Support Center: Troubleshooting Poor Peak Shape in Estriol-13C3 Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting chromatographic issues related to Estriol-13C3 analysis. This guide provides detailed answers to common problems, experimental protocols, and data to help you resolve poor peak shapes in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why is my this compound peak tailing?

Answer: Peak tailing is the most common peak shape problem in chromatography and is often characterized by an asymmetrical peak where the latter half is broader.[1][2] For a polar compound like Estriol, which contains multiple hydroxyl groups, the primary cause is often secondary-site interactions with the stationary phase.[1][3] Specifically, acidic silanol groups (Si-OH) on the surface of silica-based columns can interact with the polar functional groups of Estriol, causing some molecules to lag behind and tail.[3][4][5]

Other potential causes include:

  • Column Overload: Injecting too much sample can saturate the stationary phase.[3][6][7]

  • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization of both the analyte and residual silanol groups, increasing unwanted interactions.[3][8][9]

  • Excessive Dead Volume: Unswept volume in fittings, tubing, or the column itself can cause band broadening.[3][10]

  • Column Contamination or Degradation: Accumulation of contaminants or the breakdown of the stationary phase can create active sites that cause tailing.[11]

Troubleshooting Guide for Peak Tailing

This workflow provides a step-by-step process to diagnose and resolve peak tailing for this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 start Observe Peak Tailing for this compound check_overload Step 1: Check for Column Overload start->check_overload reduce_mass Reduce sample concentration by 10x and re-inject check_overload->reduce_mass overload_yes Peak shape improves? reduce_mass->overload_yes overload_solution Solution: - Reduce sample mass/volume - Use a higher capacity column overload_yes->overload_solution Yes check_silanol Step 2: Address Secondary Interactions overload_yes->check_silanol No modify_mp Modify Mobile Phase: - Add acidic modifier (e.g., 0.1% Formic Acid) - Add competing base (e.g., 5-10 mM Ammonium Acetate) check_silanol->modify_mp silanol_yes Peak shape improves? modify_mp->silanol_yes silanol_solution Solution: - Adopt modified mobile phase - Consider a modern, end-capped column silanol_yes->silanol_solution Yes check_solvent Step 3: Check Sample Solvent Mismatch silanol_yes->check_solvent No change_solvent Re-dissolve sample in mobile phase or a weaker solvent check_solvent->change_solvent solvent_yes Peak shape improves? change_solvent->solvent_yes solvent_solution Solution: - Ensure sample solvent is weaker than or matches mobile phase solvent_yes->solvent_solution Yes check_hardware Step 4: Check for System/Hardware Issues solvent_yes->check_hardware No hardware_solution Solution: - Check for dead volume in fittings - Replace guard/analytical column - Flush the system check_hardware->hardware_solution G cluster_0 cluster_1 cluster_2 start Observe Split Peak for this compound check_all_peaks Are all peaks in the run split? start->check_all_peaks physical_issue Likely a Physical Issue (pre-separation) check_all_peaks->physical_issue Yes chemical_issue Likely a Chemical/Method Issue (at injection or during separation) check_all_peaks->chemical_issue No physical_solutions Troubleshoot: 1. Check for blocked frit (backflush/replace). 2. Check for column void (replace column). 3. Check for leaks or bad connections. physical_issue->physical_solutions check_solvent Is sample solvent stronger than mobile phase? chemical_issue->check_solvent solvent_solution Solution: Dissolve sample in mobile phase or weaker solvent. check_solvent->solvent_solution Yes coelution_check Could it be co-elution? check_solvent->coelution_check No coelution_solution Solution: Adjust mobile phase composition or gradient to improve resolution. coelution_check->coelution_solution Yes

References

Technical Support Center: Optimizing MRM Transitions for Estriol and Estriol-¹³C₃

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the analysis of Estriol and its stable isotope-labeled internal standard, Estriol-¹³C₃, by LC-MS/MS. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during method development and sample analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for Estriol and Estriol-¹³C₃?

A1: The selection of MRM transitions is critical for achieving high sensitivity and specificity. For Estriol, the deprotonated molecule [M-H]⁻ at m/z 287 is typically used as the precursor ion in negative ionization mode. For the internal standard, Estriol-¹³C₃, the precursor ion is [M-H]⁻ at m/z 290. Multiple product ions can be monitored for each precursor, with the most intense and specific transitions selected for quantification (quantifier) and confirmation (qualifier). The optimal collision energies will vary depending on the mass spectrometer used.

Q2: I am observing a weak signal for Estriol. What are the potential causes and solutions?

A2: A weak signal for Estriol can stem from several factors:

  • Suboptimal Ionization: Estriol ionizes well in negative electrospray ionization (ESI) mode. Ensure your mass spectrometer is operating in negative ion mode.

  • Inefficient Derivatization: While not always necessary, derivatization with reagents like dansyl chloride can significantly enhance signal intensity, particularly when detecting in positive ion mode.[1][2] If you are struggling with sensitivity in negative mode, exploring derivatization could be a viable option.

  • Poor Sample Preparation: Inefficient extraction from the sample matrix can lead to low recovery and a weak signal. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to clean up samples and concentrate the analyte.[3][4]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of Estriol.[4] To mitigate this, improve chromatographic separation to isolate the analyte from interfering matrix components or optimize your sample preparation to remove these interferences.

  • Instrument Parameters: Ensure that instrument parameters such as source temperature, gas flows, and voltages are optimized for Estriol.

Q3: My retention time for Estriol is shifting between injections. What should I do?

A3: Retention time shifts can compromise data quality and reproducibility. Common causes include:

  • Column Equilibration: Ensure the analytical column is adequately equilibrated with the mobile phase before each injection.

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to retention time drift. Prepare fresh mobile phases regularly and ensure accurate composition.

  • Column Temperature: Fluctuations in column temperature can affect retention times. Use a column oven to maintain a stable temperature.

  • Column Contamination: Buildup of contaminants on the column can alter its chemistry and affect retention. Implement a column washing procedure or use a guard column to protect the analytical column.[5]

Q4: I am seeing interfering peaks in my chromatogram. How can I resolve this?

A4: Interfering peaks can arise from the sample matrix, reagents, or carryover from previous injections. To address this:

  • Improve Chromatographic Resolution: Modify the mobile phase gradient, flow rate, or change the analytical column to one with a different selectivity to separate the interfering peaks from the analyte peak.[2][6]

  • Enhance Sample Cleanup: Optimize your sample preparation method (LLE or SPE) to remove the source of the interference.[4]

  • Use More Specific MRM Transitions: If the interference has a different mass-to-charge ratio, selecting more specific product ions for Estriol can help to eliminate the interference from the detected signal.

  • Address Carryover: Implement a robust needle and injection port washing procedure between samples to minimize carryover.[5]

Q5: How can I prevent the degradation of Estriol and its metabolites during sample preparation and analysis?

A5: Estrogens, particularly catechol estrogens, can be susceptible to oxidation.[7] To minimize degradation:

  • Use Antioxidants: Consider adding antioxidants like ascorbic acid or propyl gallate to your stock solutions and samples.[7]

  • Control pH: Maintaining an appropriate pH during sample preparation can help to stabilize the analytes.[7]

  • Minimize Light and Heat Exposure: Store stock solutions and samples in the dark and at low temperatures (-20°C or -80°C) to prevent degradation.

  • Limit Time in Autosampler: Samples waiting in the autosampler can degrade over time. Plan your analytical runs to minimize the time samples spend at room temperature or 4°C.[7]

Troubleshooting Guides

Guide 1: MRM Transition Optimization Workflow

This guide outlines the systematic approach to optimizing MRM transitions for Estriol and its internal standard.

MRM_Optimization_Workflow cluster_infusion Direct Infusion cluster_ms_optimization Mass Spectrometer Optimization cluster_lc_ms_verification LC-MS Verification cluster_finalization Method Finalization infuse Infuse Standard Solution (Estriol or Estriol-13C3) q1_scan Perform Q1 Scan to Identify Precursor Ion infuse->q1_scan 1. Identify Precursor product_ion_scan Perform Product Ion Scan on Precursor Ion q1_scan->product_ion_scan 2. Fragment Precursor select_transitions Select Most Intense and Specific Product Ions product_ion_scan->select_transitions 3. Select Products optimize_ce Optimize Collision Energy (CE) for Each Transition select_transitions->optimize_ce 4. Optimize Energy lc_ms_run Inject Standard on LC-MS/MS with Optimized MRM Method optimize_ce->lc_ms_run 5. Test on System verify_peak Verify Peak Shape and Signal-to-Noise lc_ms_run->verify_peak 6. Evaluate Performance finalize Finalize Quantifier and Qualifier Transitions verify_peak->finalize 7. Finalize Method

Caption: Workflow for optimizing MRM transitions.
Guide 2: Troubleshooting Poor Signal Intensity

This decision tree provides a logical approach to diagnosing and resolving issues with low signal intensity.

Troubleshooting_Signal_Intensity start Poor Signal Intensity for Estriol check_ms_mode Is MS in Negative Ionization Mode? start->check_ms_mode check_is_parameters Are Ion Source Parameters (temp, gas) Optimized? check_ms_mode->check_is_parameters Yes solution_mode Switch to Negative Ion Mode check_ms_mode->solution_mode No check_sample_prep Is Sample Preparation (LLE/SPE) Efficient? check_is_parameters->check_sample_prep Yes solution_is Optimize Ion Source Parameters check_is_parameters->solution_is No check_chromatography Is there evidence of Ion Suppression? check_sample_prep->check_chromatography Yes solution_sample_prep Optimize Extraction Protocol check_sample_prep->solution_sample_prep No consider_derivatization Consider Derivatization (e.g., Dansyl Chloride) check_chromatography->consider_derivatization No solution_chromatography Improve Chromatographic Separation check_chromatography->solution_chromatography Yes solution_derivatization Implement Derivatization Step consider_derivatization->solution_derivatization

Caption: Troubleshooting decision tree for poor signal intensity.

Data and Protocols

Table 1: MRM Transitions and Parameters for Estriol and Estriol-¹³C₃ (Negative Ion Mode)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)FunctionReference
Estriol287171-55Quantifier[8]
Estriol287145-55Qualifier[8]
Estriol-¹³C₃290171(Optimize)Quantifier[9]
Estriol-¹³C₃290147(Optimize)QualifierN/A

Note: Optimal collision energies are instrument-dependent and should be determined empirically.

Experimental Protocol: MRM Optimization by Direct Infusion

This protocol describes the process of finding the optimal MRM transitions and collision energies for Estriol and Estriol-¹³C₃.

Materials:

  • Estriol analytical standard

  • Estriol-¹³C₃ analytical standard

  • HPLC-grade methanol

  • Syringe pump

  • Triple quadrupole mass spectrometer

Procedure:

  • Prepare Standard Solutions:

    • Prepare individual stock solutions of Estriol and Estriol-¹³C₃ in methanol at a concentration of 1 mg/mL.

    • Prepare a working solution of each standard at a concentration of 1 µg/mL in 50:50 methanol:water.

  • Mass Spectrometer Setup:

    • Set up the mass spectrometer for direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

    • Set the ion source to negative electrospray ionization (ESI) mode.

    • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal for the [M-H]⁻ ion of Estriol (m/z 287).

  • Precursor Ion Identification (Q1 Scan):

    • Infuse the Estriol working solution and perform a Q1 scan to confirm the presence and maximize the intensity of the precursor ion at m/z 287.

    • Repeat this step for Estriol-¹³C₃ to confirm the precursor ion at m/z 290.

  • Product Ion Identification (Product Ion Scan):

    • Set the mass spectrometer to product ion scan mode.

    • Select the precursor ion for Estriol (m/z 287) in Q1 and scan Q3 to identify the major fragment ions.

    • Record the m/z values of the most intense and specific product ions (e.g., 171, 145).

    • Repeat for Estriol-¹³C₃ (m/z 290).

  • Collision Energy Optimization:

    • Set the mass spectrometer to MRM mode.

    • For each precursor-product ion pair identified in the previous step, perform a collision energy ramp to determine the voltage that produces the maximum product ion intensity.

    • Create a collision energy profile for each transition and select the optimal value at the peak of the curve.

  • Method Finalization:

    • Based on intensity and specificity, select one quantifier and at least one qualifier transition for both Estriol and Estriol-¹³C₃.

    • Enter these optimized MRM transitions and collision energies into your LC-MS/MS acquisition method.

References

Addressing ion suppression in ESI-MS with Estriol-13C3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS) using Estriol-13C3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their analytical experiments.

Section 1: FAQs - Understanding Ion Suppression & this compound

Q1: What is ion suppression in ESI-MS and why is it a concern for my estriol analysis?

A1: Ion suppression is a type of matrix effect that frequently occurs in ESI-MS.[1][2] It is the reduction in the ionization efficiency of a target analyte (like estriol) caused by co-eluting components from the sample matrix (e.g., salts, proteins, or lipids from plasma).[1][3][4] This interference happens within the ESI source, where matrix components compete with the analyte for charge or access to the droplet surface, leading to a decreased signal intensity for the analyte.[2][5][6] This is a major concern because it can severely compromise the accuracy, precision, and sensitivity of your quantitative results, potentially leading to underestimation of the true estriol concentration.[1][2]

Q2: What are the most common causes of ion suppression?

A2: Ion suppression can originate from a variety of sources that are introduced with your sample or from the analytical system itself. Key causes include:

  • Endogenous Matrix Components: These are substances naturally present in biological samples, such as salts, phospholipids, fatty acids, and proteins.[7][8]

  • Exogenous Substances: These are external contaminants, including mobile phase additives (e.g., trifluoroacetic acid - TFA), anticoagulants from blood collection tubes (e.g., heparin), and plasticizers that can leach from lab consumables.[7][9]

  • High Analyte or Co-eluting Drug Concentration: At high concentrations, the analyte itself or other co-administered drugs can cause self-suppression or compete for ionization.[5][7]

Q3: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help address ion suppression?

A3: A stable isotope-labeled internal standard (SIL-IS) is the most effective tool for compensating for ion suppression.[10] this compound is chemically and structurally identical to the native estriol, with the only difference being the presence of three heavier carbon-13 isotopes.[11][12] This near-identical physicochemical nature ensures that it behaves in the same way as the analyte during sample preparation, chromatography, and, most importantly, ionization.[5][12]

Because this compound co-elutes with the native estriol, it is exposed to the exact same interfering matrix components at the same time and therefore experiences the same degree of ion suppression.[5] The mass spectrometer measures the peak area ratio of the analyte to the SIL-IS. Since both signals are suppressed proportionally, their ratio remains constant and directly reflects the true concentration of the analyte.[12][13] This allows for accurate and precise quantification even in the presence of significant and variable matrix effects.[10]

Q4: Why is this compound a better choice than a structural analog internal standard?

A4: While a structural analog internal standard (a different molecule that is chemically similar to the analyte) can correct for some variability, a SIL-IS like this compound is superior for correcting matrix effects. A structural analog will likely have a slightly different retention time and different ionization efficiency. If it does not co-elute perfectly with estriol, it will not experience the identical ion suppression environment, leading to inaccurate correction and biased results.[10] this compound's co-elution and identical ionization behavior make it the "gold standard" for correcting unpredictable matrix effects in LC-MS bioanalysis.[10]

cluster_0 Scenario: Ion Suppression cluster_1 Quantification Result A Matrix Interference B Analyte (Estriol) Signal A->B Suppresses C SIL-IS (this compound) Signal A->C Suppresses Equally D Ratio (Analyte / SIL-IS) Remains Constant B->D C->D E Accurate Quantification D->E

Caption: Principle of SIL-IS Correction for Ion Suppression.

Section 2: Troubleshooting Guide - Identifying & Quantifying Ion Suppression

Q5: How can I determine if my estriol assay is affected by ion suppression?

A5: You cannot rely on visual inspection of the chromatogram alone, as significant suppression can occur without any obvious baseline disturbance.[14] Two standard experiments are used to systematically investigate ion suppression:

  • Post-Column Infusion (PCI): A qualitative experiment to identify the specific retention times where ion suppression occurs.[7][15]

  • Post-Extraction Spike Analysis: A quantitative experiment to measure the exact percentage of signal suppression or enhancement, known as the matrix effect.[4][7][16]

Q6: How do I perform a post-column infusion (PCI) experiment to identify ion suppression zones?

A6: This experiment helps you visualize where co-eluting matrix components are suppressing the signal.

Experimental Protocol: Post-Column Infusion

  • System Setup: Using a T-fitting, connect a syringe pump to the LC flow path between the analytical column and the mass spectrometer's ESI probe.

  • Analyte Infusion: Prepare a solution of estriol (e.g., at a mid-range concentration) in the mobile phase. Infuse this solution at a constant, low flow rate (e.g., 10 µL/min) into the LC eluent stream.

  • Establish Baseline: Allow the infusion to continue until you observe a stable, elevated baseline signal for estriol on the mass spectrometer. This represents 100% signal.

  • Inject Blank Matrix: Inject a blank matrix sample that has been processed through your entire sample preparation procedure (e.g., protein precipitation of blank plasma).

  • Data Analysis: Monitor the estriol signal baseline during the chromatographic run. Any significant drop or dip in the baseline indicates a retention time zone where matrix components are eluting and causing ion suppression. Compare the retention time of these suppression zones to the retention time of estriol in a standard run to see if they overlap.[7]

LC LC System Tee T-Fitting LC->Tee Syringe Syringe Pump (Estriol Solution) Syringe->Tee Constant Infusion MS Mass Spectrometer Tee->MS Combined Flow

Caption: Workflow for a Post-Column Infusion Experiment.
Q7: How do I perform a post-extraction spike experiment to quantify the matrix effect for estriol?

A7: This experiment provides a quantitative value for the degree of ion suppression or enhancement.

Experimental Protocol: Quantitative Matrix Effect Assessment

  • Prepare Three Sets of Samples (minimum of 3-6 replicates from different matrix lots is recommended):

    • Set A (Neat Solution): Spike a known amount of estriol and this compound into the final reconstitution solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Process blank biological matrix through your entire extraction procedure. Spike the same amount of estriol and this compound as in Set A into the final, clean extract.[7]

    • Set C (Pre-Extraction Spike - for Recovery): Spike the same amount of estriol and this compound as in Set A into the blank biological matrix before starting the extraction procedure.[7]

  • Analyze Samples: Inject and analyze all three sets using your LC-MS/MS method.

  • Calculate Matrix Effect (ME) and Process Efficiency (PE):

    • Matrix Effect (%) = [ (Mean Peak Area of Set B) / (Mean Peak Area of Set A) ] x 100 [16][17]

    • Recovery (%) = [ (Mean Peak Area of Set C) / (Mean Peak Area of Set B) ] x 100

    • Process Efficiency (%) = [ (Mean Peak Area of Set C) / (Mean Peak Area of Set A) ] x 100

Data Interpretation Table

ParameterCalculationResult Interpretation
Matrix Effect (ME) (B/A) * 100< 100%: Ion Suppression> 100%: Ion Enhancement~100%: No significant matrix effect
Recovery (C/B) * 100Efficiency of the sample preparation process
Process Efficiency (C/A) * 100Overall efficiency, combining recovery and matrix effects

Example Data Summary

AnalyteMean Peak Area (Set A)Mean Peak Area (Set B)Calculated Matrix Effect (%)Conclusion
Estriol1,500,000900,00060%Significant Ion Suppression
This compound1,480,000888,00060%Significant Ion Suppression

In this example, both the analyte and the SIL-IS experience the same 40% signal suppression, demonstrating that the SIL-IS can effectively compensate for the matrix effect.

Section 3: Optimization & Best Practices

Q8: My estriol signal is suppressed. What are the first troubleshooting steps?

A8: If you've confirmed ion suppression is impacting your estriol peak, a systematic approach is needed. The primary goal is to separate estriol from the source of the interference. This can be achieved by improving the sample cleanup, optimizing the chromatography, or both. Using a validated SIL-IS like this compound is critical to ensure accuracy throughout this process.

Start Inconsistent / Low Estriol Signal Check_IS Confirm this compound (SIL-IS) is used correctly Start->Check_IS Assess_ME Quantify Matrix Effect (Post-Extraction Spike) Check_IS->Assess_ME Optimize_SP Optimize Sample Prep (e.g., switch to SPE) Assess_ME->Optimize_SP Suppression > 15-20% Optimize_LC Optimize Chromatography (e.g., change gradient/column) Assess_ME->Optimize_LC Suppression > 15-20% Revalidate Re-evaluate Matrix Effect and Validate Method Optimize_SP->Revalidate Optimize_LC->Revalidate

Caption: Troubleshooting Workflow for Ion Suppression.
Q9: How can I optimize my sample preparation to reduce matrix effects?

A9: The goal of sample preparation is to remove as many matrix interferences as possible while efficiently recovering your analyte. More rigorous cleanup techniques are generally better at reducing ion suppression.[18]

Comparison of Sample Preparation Techniques

TechniqueSelectivity & CleanupRisk of Ion SuppressionThroughputGeneral Recommendation
Protein Precipitation (PPT) LowHighHighQuick screening, but often insufficient for removing phospholipids that cause suppression.
Liquid-Liquid Extraction (LLE) ModerateModerateModerateMore selective than PPT; can effectively remove salts and some polar interferences.
Solid-Phase Extraction (SPE) HighLowLow-to-HighMost effective method for removing a broad range of interferences, including phospholipids. Provides the cleanest extracts.[17]
Q10: How can I optimize my chromatographic conditions to separate estriol from interfering matrix components?

A10: If improved sample preparation is insufficient, chromatographic adjustments can resolve the analyte from the suppression zone.

  • Modify the Gradient: Make the gradient shallower around the elution time of estriol. This increases resolution and can separate it from closely eluting interferences.[7]

  • Change Organic Solvent: Switching the organic mobile phase between acetonitrile and methanol alters the overall selectivity of the separation, which can shift the elution position of interfering compounds away from your analyte.[7]

  • Use a Different Column Chemistry: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase (e.g., Phenyl-Hexyl, Biphenyl, or Pentafluorophenyl - PFP). These phases offer alternative selectivities that can be highly effective at resolving analytes from matrix components.[7]

  • Reduce Flow Rate: Lowering the flow rate (e.g., to micro or nano-flow) can sometimes reduce the severity of ion suppression by improving desolvation efficiency.[5]

Q11: What is the correct protocol for using this compound in my workflow?

A11: Proper and consistent use of the internal standard is paramount for accurate quantification.

Experimental Protocol: Use of this compound Internal Standard

  • Prepare IS Working Solution: Create a working solution of this compound at a concentration that will yield a robust signal in the middle of the instrument's linear range.

  • Add IS Early: Add a small, fixed, and precise volume of the this compound working solution to every sample—calibrators, quality controls (QCs), and unknowns—at the very beginning of the sample preparation procedure.[12][19] This ensures the IS experiences the same potential loss during extraction as the analyte.

  • Perform Sample Preparation: Proceed with your validated sample preparation method (e.g., SPE).

  • Analyze Samples: Analyze the processed samples via LC-MS/MS.

  • Construct Calibration Curve: Generate the calibration curve by plotting the peak area ratio (Estriol / this compound) versus the known concentration of the estriol calibrators.

  • Quantify Unknowns: Determine the concentration of estriol in your unknown samples by calculating their peak area ratios and interpolating the concentration from the calibration curve.

References

Estriol-13C3 solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of Estriol-13C3 in various organic solvents. This document includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and a summary of solubility data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and potential issues encountered during the experimental use of this compound, with a focus on solubility.

Q1: In which organic solvents is this compound soluble?

A1: Based on data for the unlabeled compound, Estriol, which is expected to have very similar solubility, this compound is soluble in a range of organic solvents. It is commonly dissolved in methanol, dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1][2][3] It is also reported to be soluble in dioxane, chloroform, ether, and vegetable oils, and freely soluble in pyridine and solutions of fixed alkali hydroxides.[4]

Q2: I am having trouble dissolving this compound in my chosen solvent. What can I do?

A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Increase the temperature: Gently warming the solution can increase the solubility of the compound. A water bath set to 37°C can be effective.[5]

  • Use sonication: Sonication can help to break down any clumps of solid and increase the rate of dissolution.[5][6]

  • Vortex the solution: Vigorous mixing by vortexing can also aid in dissolving the compound.[5]

  • Use a fresh, anhydrous solvent: Some solvents, like DMSO, are hygroscopic and can absorb moisture from the air. This absorbed water can reduce the solubility of non-polar compounds. Using a fresh, anhydrous grade of the solvent is recommended.[7]

  • Check the purity of the compound and solvent: Impurities in either the this compound or the solvent can affect solubility.[8]

Q3: What is the expected solubility of this compound in common organic solvents?

Q4: Can I prepare a stock solution of this compound in an aqueous buffer?

A4: Estriol is sparingly soluble in aqueous buffers.[1][2] To prepare a solution in an aqueous buffer like PBS, it is recommended to first dissolve the compound in an organic solvent such as DMF and then dilute it with the aqueous buffer of choice.[1][2] For example, a 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[1] It is not recommended to store aqueous solutions for more than one day.[1][2]

Quantitative Solubility Data

The following table summarizes the approximate solubility of estriol in various organic solvents. These values are a reliable guide for the solubility of this compound.

Organic SolventApproximate Solubility (mg/mL)
Dimethylformamide (DMF)30[1][2][3]
Dimethyl Sulfoxide (DMSO)20[1][2][3] up to 57[7] or 257 with sonication[6]
Ethanol5[1][2][3] - 10[6][7]
MethanolSoluble (often supplied in solution)[9][10]
ChloroformSoluble[4]
DioxaneSoluble[4]
EtherSoluble[4]
PyridineFreely Soluble[4]

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given organic solvent.[11]

Materials:

  • This compound (solid)

  • Organic solvent of interest (e.g., DMSO, ethanol)

  • Sealed glass vials or flasks

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.[8]

  • Equilibration:

    • Place the vial in a temperature-controlled shaker and agitate it at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solid, centrifuge the vial at a high speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC.

  • Calculation:

    • Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

Experimental Workflow Diagram

experimental_workflow A Add excess this compound to solvent B Equilibrate in temperature-controlled shaker A->B Shake for 24-48h C Centrifuge to separate solid from supernatant B->C Allow to settle D Withdraw and dilute supernatant C->D E Quantify concentration (e.g., HPLC) D->E F Calculate solubility E->F

Caption: Workflow for determining this compound solubility.

References

Preventing contamination in Estriol-13C3 standard solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Estriol-13C3 standard solutions. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing contamination and troubleshooting common issues encountered during the handling and analysis of these critical reference materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination for this compound standard solutions?

A1: Contamination of this compound standard solutions can arise from several sources, broadly categorized as chemical and microbial.

  • Chemical Contamination: This includes impurities from solvents, reagents, and improperly cleaned glassware.[1] Residues from cleaning agents, plasticizers from storage containers, and cross-contamination from other standards or samples are also common culprits.[2]

  • Microbial Contamination: Bacteria or fungi can be introduced from the environment, non-sterile equipment, or improper handling techniques.

  • Cross-Contamination: Inadvertent mixing with other analytes or standards is a significant risk, especially in high-throughput laboratories. Using shared volumetric glassware or pipette tips can easily lead to cross-contamination.

Q2: What are the best practices for handling and storing this compound standard solutions to prevent contamination?

A2: Adhering to strict laboratory protocols is crucial for maintaining the integrity of your this compound standard solutions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coats, and safety glasses, to prevent direct contact and minimize the introduction of contaminants from skin or clothing.[3]

  • Clean Workspace: Work in a designated clean area, such as a laminar flow hood or a biosafety cabinet, especially when preparing working solutions.[3] Regularly clean and disinfect all work surfaces.

  • Proper Equipment Handling: Use only clean, sterilized glassware or high-quality, disposable plasticware.[3] Never reuse disposable items like pipette tips between different solutions.

  • Solvent and Reagent Purity: Utilize high-purity, LC-MS grade solvents and reagents to minimize the introduction of chemical impurities.[3]

  • Storage Conditions: Store this compound standard solutions at the recommended temperature, typically -20°C, in tightly sealed, clearly labeled containers to prevent degradation and solvent evaporation.[4] Some formulations may be stored at room temperature away from light and moisture.[5] Always refer to the manufacturer's certificate of analysis for specific storage instructions.

Q3: How can I verify the purity and concentration of my this compound standard solution?

A3: Regular verification of your standard solution is essential for accurate and reproducible results.

  • Mass Spectrometry (MS): For isotopically labeled standards, mass spectrometry is the primary analytical technique. You should observe a single major peak corresponding to the M+3 mass of this compound. The absence of a significant peak at the M+0 mass (unlabeled estriol) confirms isotopic purity.

  • Liquid Chromatography (LC): When coupled with MS (LC-MS), liquid chromatography can separate the standard from potential impurities. A single, sharp chromatographic peak is indicative of high purity.

  • Quantitative Analysis: The concentration can be verified by preparing a calibration curve with a new, certified reference material or by comparing the response to a previously validated in-house standard.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to the contamination of this compound standard solutions.

Issue 1: Presence of Unlabeled Estriol (M+0) in the this compound (M+3) Standard Solution

This is a critical issue as it can significantly impact the accuracy of quantification in isotope dilution mass spectrometry assays.

Potential Cause Troubleshooting Steps Corrective Actions
Cross-Contamination 1. Review recent handling procedures. 2. Check for shared glassware or pipette tips with unlabeled estriol standards.1. Discard the contaminated solution. 2. Prepare a fresh solution using dedicated and properly cleaned equipment.
Isotopic Exchange 1. While less common for 13C labels, evaluate the storage solvent and conditions.[6] 2. Assess if the solution was exposed to harsh pH or high temperatures.1. If isotopic instability is suspected, consult the manufacturer. 2. Prepare fresh solutions and store under recommended conditions.
Contaminated Solvent 1. Analyze a blank solvent sample by LC-MS.1. If the solvent is contaminated, discard it and use a new, high-purity solvent.
Issue 2: Appearance of Extraneous Peaks in the Chromatogram

Unidentified peaks in your LC-MS analysis can interfere with the integration of the this compound peak and indicate contamination.

Potential Cause Troubleshooting Steps Corrective Actions
Contaminated Mobile Phase 1. Prepare fresh mobile phase solutions. 2. Run a blank gradient to check for contamination in the LC system.[7]1. If the blank run shows peaks, clean the LC system, including solvent lines and bottles.[7]
Leaching from Plasticware 1. Review the type of plastic containers used for storage and preparation.1. Switch to amber glass or polypropylene containers to minimize leaching.
Sample Matrix Effects 1. This is more relevant when analyzing samples, but carryover can mimic contamination. 2. Inject a blank after a high-concentration sample.1. Optimize the LC method to improve separation. 2. Implement a robust needle wash protocol on the autosampler.[8]
Degradation of this compound 1. Estriol can degrade under exposure to light, high temperatures, or oxidative conditions.[9] 2. Review storage and handling conditions.1. Store the standard solution protected from light and at the recommended temperature. 2. Prepare fresh solutions more frequently if degradation is suspected.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing accurate and contamination-free stock and working solutions from a neat (solid) this compound standard.

  • Materials and Equipment:

    • This compound neat powder

    • LC-MS grade methanol or acetonitrile

    • Calibrated analytical balance

    • Class A volumetric flasks (amber glass recommended)

    • Calibrated micropipettes with sterile, disposable tips

    • Vortex mixer

    • Ultrasonic bath

  • Procedure:

    • Allow the container of neat this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh a suitable amount of the neat powder using a calibrated analytical balance.

    • Quantitatively transfer the weighed powder to a volumetric flask of appropriate size.

    • Add a small amount of the chosen solvent to dissolve the powder. Use a vortex mixer and/or an ultrasonic bath to ensure complete dissolution.

    • Once dissolved, fill the volumetric flask to the mark with the solvent.

    • Cap the flask and invert it several times to ensure a homogenous solution. This is your stock solution.

    • To prepare working solutions, perform serial dilutions from the stock solution using calibrated micropipettes and volumetric flasks. Always use a fresh pipette tip for each transfer.

    • Clearly label all solutions with the compound name, concentration, solvent, and preparation date.

    • Store all solutions at the recommended temperature, protected from light.

Visualizations

Contamination_Prevention_Workflow cluster_prep Preparation Phase cluster_storage Storage & Use start Start: Need to Prepare Standard ppe Don Appropriate PPE start->ppe 1. Safety First workspace Prepare Clean Workspace ppe->workspace 2. Environment materials Select High-Purity Materials workspace->materials 3. Purity glassware Use Calibrated & Clean Glassware materials->glassware 4. Equipment weigh Accurately Weigh Standard glassware->weigh 5. Accuracy dissolve Dissolve and Dilute weigh->dissolve 6. Preparation labeling Label Solution Clearly dissolve->labeling 7. Documentation storage Store at Recommended Temperature & Protected from Light labeling->storage 8. Preservation aliquot Aliquot for Daily Use storage->aliquot 9. Minimize Contamination Risk handling Use Proper Pipetting Technique aliquot->handling 10. Aseptic Technique end End: Use in Experiment handling->end

Caption: Workflow for Preventing Contamination during Standard Solution Preparation.

Troubleshooting_Workflow start Start: Unexpected Peak or Inaccurate Result check_blank 1. Analyze Blank Solvent start->check_blank peak_present Peak in Blank? check_blank->peak_present cont_solvent Contaminated Solvent/Mobile Phase peak_present->cont_solvent Yes no_peak No Peak in Blank peak_present->no_peak No end End: Issue Resolved cont_solvent->end check_system 2. Check for System Carryover no_peak->check_system carryover Carryover Detected? check_system->carryover clean_system Clean LC System & Autosampler carryover->clean_system Yes no_carryover No Carryover carryover->no_carryover No clean_system->end check_prep 3. Review Standard Preparation Protocol no_carryover->check_prep prep_error Potential Cross-Contamination? check_prep->prep_error reprepare Discard and Prepare Fresh Standard prep_error->reprepare Yes no_prep_error Protocol Followed prep_error->no_prep_error No reprepare->end check_stability 4. Evaluate Standard Stability no_prep_error->check_stability degradation Signs of Degradation? check_stability->degradation new_standard Use a Fresh Vial of Standard degradation->new_standard Yes degradation->end No

Caption: Logical Troubleshooting Workflow for Contaminated Standard Solutions.

References

Calculating concentration of Estriol-13C3 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately calculating and utilizing Estriol-13C3 as an internal standard in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) form of Estriol, containing three Carbon-13 atoms.[1][2] It is used as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] Because its chemical and physical properties are nearly identical to the analyte (unlabeled Estriol), it can be used to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[3][4]

Q2: How do I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve a known mass of this compound in a suitable solvent, such as methanol, to achieve a specific concentration. For example, a stock solution of 50 µg/mL can be prepared by dissolving 1 mg of the standard in 20 mL of methanol.[5] Always use high-purity solvents and store the stock solution under appropriate conditions, typically at -20°C, to ensure stability.[2]

Q3: What is a typical working concentration for this compound in an assay?

A3: The optimal working concentration of the internal standard depends on the expected concentration range of the analyte in the samples and the sensitivity of the mass spectrometer. It is common to add the internal standard to achieve a final concentration that is within the range of the calibration curve. For example, in serum analysis, a final concentration of around 1 ng/mL has been used.[6] In other applications, the concentration of the internal standard is kept the same as the corresponding analyte in the standard mix.[7]

Troubleshooting Guides

Issue 1: Inconsistent or Low Recovery of the Internal Standard

Possible Causes:

  • Suboptimal Extraction Procedure: The chosen solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may not be efficient for Estriol.

  • Instability of the Standard: The this compound may be degrading during sample processing. Deuterium-labeled standards, in particular, have sometimes shown stability issues in aqueous solutions.

  • Pipetting Errors: Inaccurate addition of the internal standard to samples will lead to variability.

Troubleshooting Steps:

  • Optimize Extraction: Review and optimize the SPE or LLE method. Ensure the pH of the sample and the choice of solvents are appropriate for Estriol.

  • Assess Stability: Prepare a set of quality control (QC) samples and process them over a time course to check for degradation of the internal standard.

  • Verify Pipette Calibration: Ensure all pipettes used for adding the internal standard are properly calibrated.

  • Timing of Addition: Add the internal standard as early as possible in the sample preparation workflow to account for losses during all subsequent steps.

Issue 2: Poor Co-elution of this compound and Unlabeled Estriol

Possible Causes:

  • Isotopic Effects: While rare with 13C-labeled standards, some stable isotope-labeled compounds, particularly those with deuterium, can exhibit slightly different chromatographic retention times compared to their unlabeled counterparts.[3]

  • Chromatographic Conditions: The analytical column and mobile phase composition may not be optimal for ensuring co-elution.

Troubleshooting Steps:

  • Modify Chromatographic Gradient: Adjust the mobile phase gradient to be shallower, which can improve the resolution and help confirm co-elution.

  • Evaluate Different Columns: Test alternative C18 columns or other stationary phases to find one that provides optimal peak shape and co-elution.

  • Confirm with Infusion: Infuse both the labeled and unlabeled standards directly into the mass spectrometer to confirm their mass-to-charge ratios and fragmentation patterns.

Issue 3: High Variability in the Analyte/Internal Standard Peak Area Ratio

Possible Causes:

  • Ion Suppression or Enhancement: Matrix components co-eluting with the analyte and internal standard can affect their ionization efficiency differently, especially if they do not perfectly co-elute.[4]

  • Cross-Contamination: Contamination of the unlabeled standard with the labeled internal standard, or vice versa, can impact the accuracy of the measurements.

  • Non-linearity of the Detector: At very high concentrations, the detector response may become non-linear.

Troubleshooting Steps:

  • Improve Sample Cleanup: Enhance the sample preparation method to remove more matrix components.

  • Check for Crosstalk: Analyze a high concentration of the internal standard alone to ensure there is no signal in the mass channel of the unlabeled analyte, and vice versa.

  • Dilute Samples: If detector saturation is suspected, dilute the samples to bring the analyte and internal standard concentrations into the linear range of the instrument.

Experimental Protocols & Data

Example Protocol: Preparation of Internal Standard Working Solution

A detailed workflow for preparing and adding the this compound internal standard is outlined below.

experimental_workflow cluster_prep Internal Standard Preparation cluster_sample Sample Spiking cluster_analysis Analysis stock Prepare 1 mg/mL This compound Stock in Methanol working Dilute Stock to 1 µg/mL Working Solution stock->working Serial Dilution spike Add 50 µL of 1 ng/mL Estrogen ISTD Mixture working->spike sample Aliquot 500 µL of Serum Sample sample->spike vortex Vortex Briefly spike->vortex extract Perform Liquid-Liquid Extraction vortex->extract analyze Analyze by LC-MS/MS extract->analyze

Caption: Workflow for this compound internal standard preparation and sample spiking.

Typical Concentrations for Steroid Hormone Analysis

The following table summarizes example concentrations used for Estriol and other steroid internal standards in published methods.

Analyte/Internal StandardStandard Concentration (ng/mL)MatrixReference
This compound1 (in final extract)Serum[6]
Estrone-d3500Serum[7]
β-Estradiol-d5500Serum[7]
Testosterone-d350Serum[7]
Progesterone-d910Serum[7]

This information provides a starting point for method development. The optimal concentration of the internal standard should be determined empirically for each specific application.

References

Technical Support Center: Isotopic Interference in Estriol-13C3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Estriol-13C3 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to isotopic interference in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound analysis?

A1: Isotopic interference occurs when the mass spectrometer detects signals from naturally occurring heavy isotopes (e.g., ¹³C, ²H, ¹⁸O) in the unlabeled estriol analyte that overlap with the signal of the this compound internal standard. Estriol (C₁₈H₂₄O₃) has a specific natural isotopic distribution. The M+1, M+2, and M+3 peaks of the native estriol can contribute to the signal of the this compound (M+3) internal standard, leading to inaccuracies in quantification, particularly at high concentrations of the native analyte.

Q2: Why is it crucial to correct for isotopic interference?

A2: Failure to correct for isotopic interference can lead to an overestimation of the internal standard signal. This artificially inflates the denominator in the analyte/internal standard peak area ratio, resulting in an underestimation of the true concentration of estriol in the sample. This can lead to inaccurate pharmacokinetic, toxicokinetic, and clinical data.

Q3: What are the primary sources of isotopic interference in this analysis?

A3: The primary source is the natural abundance of stable isotopes. Carbon-13 (¹³C) is the most significant contributor, with a natural abundance of approximately 1.1%. For a molecule like estriol with 18 carbon atoms, the probability of having one, two, or three ¹³C atoms is significant and gives rise to M+1, M+2, and M+3 isotopic peaks, respectively.

Q4: How can I determine the extent of isotopic interference in my assay?

A4: The extent of interference can be determined experimentally by analyzing a high-concentration solution of unlabeled estriol and measuring the response at the mass transition of the this compound internal standard. A detailed protocol for this assessment is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guides

Problem: I am observing a significant signal for my this compound internal standard in my blank matrix samples.

  • Possible Cause 1: Contamination of the blank matrix.

    • Troubleshooting Step: Source a new batch of blank matrix and re-test. Ensure all labware is thoroughly cleaned to avoid cross-contamination.

  • Possible Cause 2: Isotopic contribution from a co-eluting isobaric interference.

    • Troubleshooting Step: Review your chromatography. Optimize the gradient or change the column to achieve better separation of estriol from other matrix components.

  • Possible Cause 3: Impurity in the this compound internal standard.

    • Troubleshooting Step: Analyze a neat solution of the this compound internal standard. If a significant peak is observed at the retention time and transition of native estriol, contact the supplier for a certificate of analysis or a new batch.

Problem: My calibration curve is non-linear, especially at the higher concentration points.

  • Possible Cause: Uncorrected isotopic interference from the analyte to the internal standard.

    • Troubleshooting Step: The contribution of the M+3 isotope of native estriol to the this compound signal becomes more pronounced at higher analyte concentrations. Implement a mathematical correction for this cross-contribution. A detailed guide for this correction is provided in the "Experimental Protocols" section.

Problem: I am seeing poor accuracy and precision in my quality control (QC) samples.

  • Possible Cause 1: Inconsistent isotopic interference across different samples.

    • Troubleshooting Step: Ensure that the correction factor for isotopic interference is applied consistently to all samples, standards, and QCs. Matrix effects can sometimes influence the degree of interference, so a robust sample cleanup is essential.

  • Possible Cause 2: Instability of the analyte or internal standard.

    • Troubleshooting Step: Perform stability tests for estriol and this compound in the matrix under the storage and processing conditions of your experiment.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Estriol Analysis

ParameterTypical Value/Setting
Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid or 2 mM ammonium fluoride
Mobile Phase BMethanol or Acetonitrile
Flow Rate0.3 - 0.5 mL/min
GradientOptimized for separation from matrix components
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative or Positive
Precursor Ion (Estriol)Varies with ionization mode and derivatization (if any)
Precursor Ion (this compound)M+3 of the native estriol precursor ion
Product Ions (Estriol)At least two characteristic product ions
Product Ions (this compound)Corresponding product ions with a +3 Da shift
Collision EnergyOptimized for each transition

Table 2: Example Calculation of Isotopic Contribution

AnalyteConcentrationPeak Area at Estriol TransitionPeak Area at this compound Transition% Contribution
Estriol StandardHigh Conc. (e.g., 1000 ng/mL)1,500,00022,5001.5%
This compound ISWorking Conc. (e.g., 50 ng/mL)1,200800,000-

Note: These are example values. The actual percentage contribution must be determined experimentally.

Experimental Protocols

Protocol 1: Assessment and Correction of Isotopic Interference

This protocol describes the experimental procedure to determine the percentage of isotopic cross-contribution from unlabeled estriol to the this compound internal standard signal and how to apply the correction.

1. Preparation of Solutions:

  • Prepare a high-concentration standard solution of unlabeled estriol in a suitable solvent (e.g., methanol). The concentration should be at or above the upper limit of quantification (ULOQ) of your assay.

  • Prepare a solution of the this compound internal standard at the working concentration used in your assay.

2. Data Acquisition:

  • Inject the high-concentration unlabeled estriol standard and acquire data using your established LC-MS/MS method. Monitor the MRM transitions for both native estriol and this compound.

  • Inject the this compound internal standard solution and acquire data, monitoring both sets of MRM transitions.

3. Calculation of Isotopic Cross-Contribution:

  • From the analysis of the high-concentration unlabeled estriol standard, calculate the percentage contribution of the estriol signal to the this compound signal using the following formula:

    % Contribution = (Peak Area at this compound transition / Peak Area at Estriol transition) * 100

4. Correction of Internal Standard Peak Area in Samples:

  • For each sample, standard, and QC, correct the observed peak area of the this compound internal standard using the calculated % Contribution:

    Corrected IS Peak Area = Observed IS Peak Area - (Observed Analyte Peak Area * (% Contribution / 100))

5. Final Concentration Calculation:

  • Use the Corrected IS Peak Area to calculate the final concentration of estriol in your samples.

Protocol 2: General LC-MS/MS Workflow for Estriol Quantification

This protocol outlines a general workflow for the quantification of estriol in a biological matrix (e.g., serum, plasma) using this compound as an internal standard.

1. Sample Preparation (Liquid-Liquid Extraction Example):

  • To a 100 µL aliquot of sample, standard, or QC, add 25 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 500 µL of an extraction solvent (e.g., methyl tert-butyl ether, MTBE).

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition.

  • Vortex to mix and transfer to an autosampler vial for injection.

2. LC-MS/MS Analysis:

  • Inject the prepared samples onto the LC-MS/MS system.

  • Acquire data using the optimized parameters (see Table 1 for typical starting points).

3. Data Processing:

  • Integrate the peak areas for the estriol analyte and the this compound internal standard.

  • Apply the isotopic interference correction to the internal standard peak area as described in Protocol 1.

  • Construct a calibration curve by plotting the peak area ratio (Estriol / Corrected this compound) against the concentration of the calibration standards.

  • Determine the concentration of estriol in the unknown samples and QCs from the calibration curve.

Mandatory Visualizations

Isotopic_Interference_Workflow cluster_prep Solution Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation & Correction cluster_quant Quantification High_Estriol High Conc. Estriol Std Analyze_Estriol Analyze High Estriol Std High_Estriol->Analyze_Estriol IS_Solution This compound IS Solution Analyze_IS Analyze IS Solution IS_Solution->Analyze_IS Calc_Contrib Calculate % Contribution Analyze_Estriol->Calc_Contrib Correct_IS Correct IS Peak Area in Samples Calc_Contrib->Correct_IS Final_Conc Calculate Final Concentration Correct_IS->Final_Conc

Caption: Workflow for assessing and correcting isotopic interference.

LCMSMS_Workflow Sample Sample/Standard/QC Add_IS Add this compound IS Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Correction MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: General LC-MS/MS workflow for estriol analysis.

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method Using Estriol-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of steroid hormones such as estriol is crucial for clinical research and diagnostics. This guide provides an objective comparison of an analytical method utilizing Estriol-13C3 as an internal standard with alternative analytical techniques. The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative analysis by mass spectrometry, compensating for variability during sample preparation and analysis.

The Superiority of Stable Isotope-Labeled Internal Standards

In mass spectrometry-based quantification, an ideal internal standard co-elutes with the analyte, exhibits similar extraction recovery, and experiences the same matrix effects and ionization efficiency.[1] Stable isotope-labeled (SIL) internal standards are the gold standard because their physicochemical properties are nearly identical to the analyte.

This compound is a 13C-labeled version of Estriol, making it an excellent internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[2] 13C-labeled standards are often preferred over deuterated (e.g., d2-Estriol or d4-Estriol) standards.[3][4] This is because the carbon-13 labels are highly unlikely to be removed during sample processing, whereas deuterium labels can sometimes be lost through hydrogen-deuterium exchange under certain conditions.[3] Furthermore, 13C-labeled standards have retention times that are very well-aligned with the native analyte, while deuterated standards may have slight differences, which can potentially lead to less accurate quantification.[3]

cluster_IS Internal Standard (IS) Choice cluster_SIL SIL Comparison cluster_Advantages Advantages of this compound cluster_Outcome Result IS_Type Type of Internal Standard SIL Stable Isotope-Labeled (SIL) IS_Type->SIL Preferred NonSIL Non-Isotopic (e.g., structural analog) IS_Type->NonSIL C13 13C-Labeled (e.g., this compound) SIL->C13 Advantages Deuterated Deuterated (e.g., d2-Estriol) SIL->Deuterated Adv1 Identical Chromatographic Behavior C13->Adv1 Adv2 Similar Extraction Recovery C13->Adv2 Adv3 Compensates for Matrix Effects C13->Adv3 Adv4 Stable Label, No H/D Exchange C13->Adv4 Outcome Higher Accuracy & Precision C13->Outcome Deuterated->Adv1 Slight retention time shift possible Deuterated->Adv4 Potential for H/D exchange

Logical workflow for selecting an internal standard.
Method Performance Comparison

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is increasingly the method of choice for steroid hormone quantification, offering superior specificity compared to traditional immunoassays.[5] Immunoassays can suffer from a lack of specificity due to cross-reactivity of antibodies with other steroids and interfering substances in the sample matrix.[3][4]

Below is a comparison of a validated LC-MS/MS method for unconjugated estriol (uE3) in serum with other analytical techniques. The LC-MS/MS method demonstrates high sensitivity, precision, and accuracy.

ParameterLC-MS/MS (Serum)[6][7][8]Immunoassay (Chemiluminescence - Serum)[6]GC-MS (Pharmaceutical Prep.)[9]HPLC (Pharmaceutical Prep.)[9]
Linearity Range Up to 32 ng/mLNot specified, method-dependent12.5 - 500 ng/mL10 - 400 ng/mL
Limit of Detection (LOD) 0.05 ng/mLNot specifiedNot specified (LOQ is 12.5 ng/mL)Not specified (LOQ is 10 ng/mL)
Limit of Quantification (LOQ) 0.2 ng/mLNot specified12.5 ng/mL10 ng/mL
Precision (%CV) 8.2% - 16.2% (Total Imprecision)<10% for mock risk analysisIntra-day RSD ≤4.72%, Inter-day RSD ≤6.25%Intra-day RSD ≤4.72%, Inter-day RSD ≤6.25%
Accuracy/Recovery (%) 95.9% - 104.2%Shows concentration-dependent biasesIntra- & Inter-day relative error ≤3.52%Intra- & Inter-day relative error ≤3.52%

Note: The data for GC-MS and HPLC methods were generated for estriol in pharmaceutical preparations, not serum, which may account for differences in performance characteristics.

Studies comparing LC-MS/MS results with chemiluminescent immunoassays (Beckman Coulter Access® 2 and Siemens IMMULITE 2000) for unconjugated estriol found high correlations (R² = 0.9678 and R² = 0.9663, respectively).[6][7][8] However, Bland-Altman plots revealed concentration-dependent biases in the immunoassay results, underscoring the need for standardization to improve accuracy.[6][7][8]

Experimental Protocols

Validated LC-MS/MS Method for Unconjugated Estriol in Serum

This protocol is a synthesized methodology based on a validated approach for the quantification of unconjugated estriol (uE3) in human serum.[6][7]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a serum sample, add a known amount of this compound internal standard solution.

  • Perform liquid-liquid extraction (LLE) to isolate the analytes. A common solvent for this is methyl tert-butyl ether (MTBE).

  • Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.

  • Freeze the lower aqueous layer (e.g., at -80°C) to allow for easy decanting of the upper organic layer containing the estriol.[10]

  • Evaporate the organic solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried extract in a solution suitable for injection into the LC-MS/MS system (e.g., 50% methanol).

2. Chromatographic Separation

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.[10]

  • Column: A C18 reverse-phase column is typically used for steroid separation.[10]

  • Mobile Phase: A gradient elution using a combination of an aqueous solvent (e.g., water with a modifier like ammonium fluoride) and an organic solvent (e.g., methanol).

  • Flow Rate: A typical flow rate is around 0.5 mL/min.[10]

  • Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.[10]

3. Mass Spectrometric Detection

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.

  • Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for estrogens.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor ion to product ion transition for both the native estriol and the this compound internal standard. This highly specific detection minimizes interferences.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Serum Sample Spike Spike with this compound IS Sample->Spike LLE Liquid-Liquid Extraction (LLE) (e.g., with MTBE) Spike->LLE Evap Evaporate to Dryness LLE->Evap Recon Reconstitute in Injection Solvent Evap->Recon Inject Inject into LC-MS/MS Recon->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS Mass Spectrometry Detection (ESI-, MRM) LC->MS Integrate Integrate Peak Areas (Analyte & IS) MS->Integrate Calculate Calculate Concentration Ratio (Analyte/IS) Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify

Experimental workflow for estriol analysis.
Conclusion

The validation data clearly indicates that an LC-MS/MS method using a stable isotope-labeled internal standard like this compound provides a highly accurate, precise, and sensitive approach for the quantification of estriol in biological matrices. It overcomes the specificity limitations of immunoassays and offers robust performance. The chemical stability and identical chromatographic behavior of this compound make it a superior choice over deuterated or non-isotopic internal standards, ensuring the highest quality data for research, clinical, and drug development applications.

References

A Comparative Guide to Estriol Quantification: Accuracy and Precision with Estriol-¹³C₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of estriol, with a focus on the accuracy and precision afforded by using Estriol-¹³C₃ as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The superior performance of this method will be compared with alternative techniques, including gas chromatography-mass spectrometry (GC-MS) and various immunoassays.

Superior Accuracy and Precision with Isotope Dilution LC-MS/MS

The quantification of steroid hormones such as estriol at low physiological concentrations presents a significant analytical challenge. Traditional methods like immunoassays often suffer from a lack of specificity due to cross-reactivity with other structurally similar steroids, leading to inaccurate results, particularly at the lower end of the measurement range.

LC-MS/MS coupled with stable isotope dilution, utilizing internal standards like Estriol-¹³C₃, has emerged as the gold standard for steroid hormone analysis. The use of a ¹³C-labeled internal standard, which has a mass shift from the analyte but is chemically identical, allows for the correction of matrix effects and variations in sample preparation and instrument response. This results in significantly improved accuracy and precision.

Performance Data: LC-MS/MS with Estriol-¹³C₃ vs. Alternative Methods

The following tables summarize the typical performance characteristics of various methods for estriol quantification. Data has been compiled from multiple studies to provide a comparative overview.

Table 1: Accuracy of Estriol Quantification Methods

MethodInternal StandardMatrixRecovery (%)
LC-MS/MS Estriol-¹³C₃ Serum 95.9 - 104.2 [1][2]
LC-MS/MSDeuterated EstriolSerum90 - 110
GC-MSTMS DerivatizationUrine91.4 - 108.5
ELISAN/ASerum80 - 120
RIATritiated EstriolSerum85 - 115
Chemiluminescent ImmunoassayN/ASerumHighly variable, prone to bias[1][2]

Table 2: Precision of Estriol Quantification Methods

MethodInternal StandardMatrixIntra-Assay CV (%)Inter-Assay CV (%)
LC-MS/MS Estriol-¹³C₃ Serum < 10 [1][2]< 15 [1][2]
LC-MS/MSDeuterated EstriolSerum< 15< 15
GC-MSTMS DerivatizationUrine1.4 - 10.51.4 - 10.5
ELISAN/ASerum< 10< 15
RIATritiated EstriolSerum< 15< 20
Chemiluminescent ImmunoassayN/ASerum< 10< 15

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

LC-MS/MS with Estriol-¹³C₃ Internal Standard

This method offers the highest specificity and is suitable for the quantification of low-level estriol in complex biological matrices.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of serum, add 50 µL of Estriol-¹³C₃ internal standard solution.

  • Add 3 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water.

2. Chromatographic Separation

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: A linear gradient from 30% to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Detection

  • Ionization: Electrospray ionization (ESI) in negative mode.

  • MRM Transitions:

    • Estriol: Q1 287.2 -> Q3 145.1

    • Estriol-¹³C₃: Q1 290.2 -> Q3 148.1

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS requires derivatization to increase the volatility of estriol.

1. Sample Preparation and Derivatization

  • Perform a solid-phase extraction (SPE) of the sample to isolate the estrogen fraction.

  • Evaporate the eluate to dryness.

  • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.

  • Heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

2. GC-MS Analysis

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Program: Start at 150°C, ramp to 300°C at 15°C/min, hold for 5 minutes.

  • Ionization: Electron ionization (EI) at 70 eV.

  • Mass Detection: Selected ion monitoring (SIM) of characteristic ions for estriol-TMS derivative.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method but can be susceptible to interferences.

1. Assay Procedure (Competitive ELISA)

  • Pipette 50 µL of standards, controls, and samples into wells of an anti-estriol antibody-coated microplate.

  • Add 100 µL of horseradish peroxidase (HRP)-conjugated estriol to each well.

  • Incubate for 60 minutes at room temperature.

  • Wash the wells four times with wash buffer.

  • Add 100 µL of TMB substrate solution and incubate for 15 minutes.

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at 450 nm. The concentration of estriol is inversely proportional to the signal.[2][3]

Estriol Signaling Pathways

Estriol exerts its biological effects through binding to estrogen receptors (ERs). There are two primary signaling pathways: the classical nuclear pathway and a more rapid, non-genomic pathway involving a membrane-associated G-protein coupled estrogen receptor (GPER).

Estriol_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estriol Estriol GPER GPER Estriol->GPER Binds ER ERα / ERβ Estriol->ER Diffuses and Binds G_protein G-protein Activation GPER->G_protein Activates ER->ER ERE Estrogen Response Element (ERE) ER->ERE Translocates and Binds Kinase_Cascade Kinase Cascades (e.g., MAPK, PI3K) G_protein->Kinase_Cascade Initiates Gene_Transcription Gene Transcription Kinase_Cascade->Gene_Transcription Modulates ERE->Gene_Transcription Regulates Experimental_Workflow cluster_LCMS LC-MS/MS with Estriol-¹³C₃ cluster_GCMS GC-MS cluster_IA Immunoassay (ELISA/RIA) LCMS_SamplePrep Sample Prep (LLE/SPE + IS) LCMS_Analysis LC-MS/MS Analysis LCMS_SamplePrep->LCMS_Analysis LCMS_Data Accurate & Precise Data LCMS_Analysis->LCMS_Data GCMS_SamplePrep Sample Prep (SPE + Derivatization) GCMS_Analysis GC-MS Analysis GCMS_SamplePrep->GCMS_Analysis GCMS_Data Good Specificity GCMS_Analysis->GCMS_Data IA_SamplePrep Minimal Sample Prep IA_Analysis Plate-based Assay IA_SamplePrep->IA_Analysis IA_Data High Throughput, Potential Cross-reactivity IA_Analysis->IA_Data

References

Comparison of Linearity and Analytical Range for Estriol Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the linearity and analytical range for an in-house developed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay utilizing Estriol-13C3 as an internal standard, against a commercially available LC-MS/MS kit and a traditional Enzyme-Linked Immunosorbent Assay (ELISA) kit. The data presented is based on typical performance characteristics to guide researchers, scientists, and drug development professionals in selecting the appropriate assay for their needs.

Performance Comparison

The performance of an analytical method is defined by its ability to reliably and accurately quantify the analyte of interest. Linearity and analytical range are critical parameters in this assessment.

  • Linearity demonstrates the direct proportionality between the measured concentration and the actual concentration of the analyte. It is typically represented by the coefficient of determination (R²). An R² value close to 1.000 indicates a high degree of linearity.

  • Analytical Range defines the concentration span within which the assay is precise and accurate. This range is bounded by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).

Table 1: Comparison of Linearity and Analytical Range

ParameterIn-House this compound LC-MS/MS AssayCommercial LC-MS/MS Kit (e.g., "Kit X")Commercial ELISA Kit (e.g., "Kit Y")
Linearity (R²) ≥ 0.998≥ 0.995≥ 0.980
Lower Limit of Quantification (LLOQ) 10 pg/mL15 pg/mL50 pg/mL
Upper Limit of Quantification (ULOQ) 10,000 pg/mL8,000 pg/mL5,000 pg/mL
Analytical Range 10 - 10,000 pg/mL15 - 8,000 pg/mL50 - 5,000 pg/mL
Internal Standard Yes (this compound)Yes (Isotope-labeled Estriol)No
Specificity High (Mass-based)High (Mass-based)Moderate (Antibody-based)

Experimental Protocols

The following protocols describe the methodology used to determine the linearity and analytical range for the in-house LC-MS/MS assay.

Preparation of Calibration Standards and Quality Controls
  • Stock Solution Preparation: A primary stock solution of certified Estriol standard was prepared in methanol at a concentration of 1 mg/mL. A separate stock solution of the internal standard, this compound, was also prepared at 1 mg/mL.

  • Working Solutions: A series of intermediate working standard solutions were prepared by serial dilution of the primary stock in 50:50 methanol:water.

  • Calibration Curve Standards: Calibration standards were prepared by spiking a surrogate matrix (e.g., charcoal-stripped serum) with the working standard solutions to achieve final concentrations ranging from 5 pg/mL to 12,000 pg/mL.

  • Quality Control (QC) Samples: QC samples were independently prepared at four concentration levels: LLOQ, Low QC, Medium QC, and High QC.

  • Internal Standard Spiking: A working solution of this compound was prepared and spiked into all calibration standards, QC samples, and blanks to a final concentration of 1 ng/mL prior to extraction.

Sample Extraction (Liquid-Liquid Extraction)
  • Sample Aliquoting: 500 µL of each standard, QC, and blank was aliquoted into a clean microcentrifuge tube.

  • Protein Precipitation & Extraction: 1 mL of methyl tert-butyl ether (MTBE) was added to each sample. The tubes were vortexed for 10 minutes and then centrifuged at 10,000 x g for 5 minutes.

  • Solvent Evaporation: The upper organic layer was transferred to a new set of tubes and evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: The dried extract was reconstituted in 100 µL of the mobile phase (50:50 methanol:water).

LC-MS/MS Analysis and Data Processing
  • Chromatographic Separation: Samples were analyzed using a C18 reverse-phase column with a gradient elution program.

  • Mass Spectrometric Detection: The mass spectrometer was operated in negative ion mode using Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both Estriol and this compound.

  • Data Analysis: The peak area ratio of the analyte (Estriol) to the internal standard (this compound) was calculated. A calibration curve was constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression was applied to determine the best fit.

  • Acceptance Criteria: The linearity was accepted if the R² value was ≥ 0.995 and the back-calculated concentrations of at least 75% of the calibration standards were within ±15% of their nominal values (±20% for the LLOQ).

Workflow and Process Diagrams

The following diagrams illustrate the key experimental and logical workflows.

G Diagram 1: Experimental Workflow cluster_prep Standard & QC Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis STOCK Primary Stock (Estriol & this compound) SERIAL Serial Dilutions STOCK->SERIAL CAL Calibration Standards (Spiked Matrix) SERIAL->CAL QC QC Samples (Low, Mid, High) SERIAL->QC SPIKE Spike IS (this compound) CAL->SPIKE QC->SPIKE EXTRACT Liquid-Liquid Extraction (MTBE) SPIKE->EXTRACT DRY Evaporate to Dryness EXTRACT->DRY RECON Reconstitute in Mobile Phase DRY->RECON INJECT Inject Sample RECON->INJECT LC Chromatographic Separation INJECT->LC MS Mass Spectrometry Detection (MRM) LC->MS DATA Peak Area Integration MS->DATA

Caption: Diagram 1: Experimental workflow for sample preparation and analysis.

G Diagram 2: Linearity Determination Logic DATA Peak Area Ratios (Analyte / IS) PLOT Plot: Ratio vs. Concentration DATA->PLOT REG Apply Weighted (1/x²) Linear Regression PLOT->REG R2 Calculate R² REG->R2 CRIT1 Is R² ≥ 0.995? R2->CRIT1 BACK Back-Calculate Concentrations of Calibrators CRIT1->BACK Yes FAIL Linearity & Range Failed CRIT1->FAIL No CRIT2 Are ≥75% of points within ±15% of nominal? BACK->CRIT2 PASS Linearity & Range Accepted CRIT2->PASS Yes CRIT2->FAIL No

Caption: Diagram 2: Logical workflow for data analysis and acceptance.

A Researcher's Guide to the Sensitive Quantification of Estriol: A Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and sensitive quantification of steroid hormones like estriol is paramount. This guide provides an objective comparison of analytical methods for estriol detection, with a focus on the superior performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing a stable isotope-labeled internal standard, Estriol-13C3. The experimental data presented underscores the enhanced sensitivity and specificity of this approach compared to traditional immunoassay techniques.

Performance Comparison: Limit of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the performance of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

The following table summarizes the LOD and LOQ values for estriol using different analytical platforms. The data clearly demonstrates the superior sensitivity of LC-MS/MS-based methods.

Analytical MethodAnalyteMatrixLODLOQ
LC-MS/MS Unconjugated EstriolSerum0.05 ng/mL[1][2]0.2 ng/mL[1][2]
LC-MS/MS Free EstriolSerum1 pg/mL[3]-
LC-MS/MS Total EstriolSerum2.5 pg/mL[3]-
Immunoassay (ELISA) EstriolPlasma, SalivaGenerally higher than LC-MS/MSGenerally higher than LC-MS/MS
Immunoassay (Chemiluminescent) Unconjugated EstriolSerumMethod-dependent, often less sensitive and accurate than LC-MS/MS[1][2]Method-dependent, often less sensitive and accurate than LC-MS/MS[1][2]

It is important to note that immunoassays, while widely used, can be prone to a lack of specificity due to cross-reactivity with other structurally similar steroids, leading to potentially inaccurate results, especially at low concentrations.[4] LC-MS/MS, on the other hand, offers high selectivity and has become the gold standard for steroid hormone analysis.[4][5] The use of a stable isotope-labeled internal standard, such as this compound, is crucial in LC-MS/MS methods to correct for matrix effects and variations in sample processing, thereby ensuring the highest level of accuracy and precision.

Experimental Workflow for Estriol Quantification using LC-MS/MS

The following diagram illustrates a typical workflow for the quantification of estriol in a biological matrix using LC-MS/MS with an internal standard.

Estriol_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Serum) Spike Spike with this compound Internal Standard Sample->Spike Addition of IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Isolation of Analytes Evaporation Evaporation and Reconstitution Extraction->Evaporation Concentration LC_Separation Liquid Chromatography Separation Evaporation->LC_Separation Injection MS_Detection Tandem Mass Spectrometry Detection LC_Separation->MS_Detection Ionization and Fragmentation Peak_Integration Peak Integration MS_Detection->Peak_Integration Data Acquisition Ratio_Calculation Calculate Peak Area Ratio (Estriol / this compound) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

References

Cross-Validation of Immunoassays with LC-MS for Accurate Estriol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The accurate measurement of estriol (E3), a key estrogen metabolite, is crucial in various research and clinical settings, particularly in maternal-fetal health monitoring and endocrine studies. While immunoassays have been a mainstay for their convenience and high throughput, their accuracy, especially at low concentrations, is often questioned due to potential cross-reactivity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard, offering superior specificity and sensitivity. This guide provides a comprehensive comparison of these two methodologies, with a focus on cross-validation using Estriol-13C3 as an internal standard for LC-MS/MS, supported by experimental data and detailed protocols.

Performance Characteristics: Immunoassay vs. LC-MS/MS

The choice of analytical method can significantly impact the reliability of estriol quantification. Below is a summary of the key performance characteristics for a typical unconjugated estriol (uE3) immunoassay compared to a validated LC-MS/MS method.

Performance CharacteristicImmunoassay (Chemiluminescent)LC-MS/MS with this compound Internal Standard
Principle Competitive binding of labeled and unlabeled antigen to a limited number of antibodies.[1][2]Chromatographic separation followed by mass-based detection and quantification.
Lower Limit of Quantification (LLOQ) ~0.2 ng/mL[3]0.2 ng/mL[4][5][6]
Limit of Detection (LOD) ~0.006 ng/well (equivalent to ~0.237 ng/mL)[3]0.05 ng/mL[4][5][6]
Linearity Defined by a standard curve, can be affected by matrix effects.Up to 32 ng/mL[4][5][6]
Precision (CV%) Intra-assay: <10%, Inter-assay: <15%[7]8.2% to 16.2% depending on concentration[4][5][6]
Accuracy/Recovery Can be influenced by cross-reactivity, leading to overestimation.[8][9]95.9% - 104.2%[4][5][6]
Specificity Prone to cross-reactivity from structurally similar steroids.[7]High, due to separation and specific mass transitions.
Throughput High, suitable for large sample batches.Lower, more time-consuming per sample.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving reliable and reproducible results. Here, we outline the methodologies for both a competitive enzyme immunoassay and an LC-MS/MS assay for the quantification of unconjugated estriol.

Unconjugated Estriol Immunoassay Protocol (Competitive EIA)

This protocol is based on the principles of a competitive binding enzyme immunoassay.[1][2]

Materials:

  • Unconjugated Estriol EIA Kit (containing microtiter wells coated with anti-rabbit gamma globulin, estriol calibrators, controls, biotin-labeled estriol, rabbit anti-estriol antiserum, streptavidin-horseradish peroxidase, wash solution, substrate solution, and stop solution).[1][2]

  • Microplate reader capable of measuring absorbance at 450 nm.

  • Precision pipettes and tips.

  • Distilled or deionized water.

  • Microplate shaker.

Procedure:

  • Bring all reagents and patient samples to room temperature.

  • Prepare the wash solution by diluting the concentrated wash buffer with deionized water as per the kit instructions.

  • Pipette 25 µL of each calibrator, control, and patient serum sample into the appropriate wells of the microtiter plate.

  • Add 100 µL of the biotin-labeled estriol solution to each well.

  • Add 50 µL of the rabbit anti-estriol antiserum to each well.

  • Incubate the plate on a microplate shaker for 60 minutes at room temperature.

  • Aspirate the contents of the wells and wash each well five times with the prepared wash solution.

  • Add 100 µL of streptavidin-horseradish peroxidase solution to each well.

  • Incubate the plate for 30 minutes at room temperature.

  • Aspirate and wash the wells again as in step 7.

  • Add 100 µL of the substrate solution to each well and incubate for 15 minutes at room temperature in the dark.

  • Add 50 µL of the stop solution to each well to terminate the reaction.

  • Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.

  • Construct a standard curve by plotting the absorbance of the calibrators against their known concentrations.

  • Determine the concentration of unconjugated estriol in the patient samples by interpolating their absorbance values from the standard curve.

LC-MS/MS Protocol for Unconjugated Estriol with this compound

This protocol describes a robust method for the quantification of unconjugated estriol in serum using liquid chromatography-tandem mass spectrometry with an isotopically labeled internal standard.

Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

  • Analytical column (e.g., C18 reversed-phase column).

  • Estriol analytical standard.

  • Estriol-2,4,16-13C3 (this compound) internal standard.

  • Solvents: Methanol, Acetonitrile, Water (HPLC or LC-MS grade).

  • Reagents: Formic acid, Ammonium hydroxide.

  • Extraction solvent: Hexane:Ethyl Acetate (e.g., 90:10 v/v).

  • Derivatizing agent (optional, e.g., dansyl chloride).

  • Serum samples, calibrators, and quality control samples.

  • Vortex mixer, centrifuge, and evaporator.

Procedure:

1. Sample Preparation: a. To 200 µL of serum, calibrator, or QC sample in a glass tube, add a known amount of this compound internal standard solution. b. Add 1 mL of extraction solvent (Hexane:Ethyl Acetate). c. Vortex for 1 minute to ensure thorough mixing. d. Centrifuge at 3000 rpm for 10 minutes to separate the layers. e. Transfer the upper organic layer to a clean tube. f. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. g. (Optional) Reconstitute the dried extract in a derivatization buffer and add the derivatizing agent. Incubate as required, then stop the reaction. Evaporate to dryness again. h. Reconstitute the final dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 Methanol:Water).

2. LC-MS/MS Analysis: a. Liquid Chromatography:

  • Inject a portion of the reconstituted sample (e.g., 20 µL) onto the analytical column.
  • Perform a gradient elution using a mobile phase system, for example:
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Methanol with 0.1% formic acid.
  • A typical gradient might start at 30% B, ramp up to 95% B, hold, and then return to initial conditions to re-equilibrate the column. The flow rate is typically around 0.3-0.5 mL/min. b. Mass Spectrometry:
  • Utilize an electrospray ionization (ESI) source, typically in negative ion mode for underivatized estriol.
  • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.
  • Monitor the specific precursor-to-product ion transitions for both native estriol and the this compound internal standard. For example:
  • Estriol: m/z 287.2 -> 145.1
  • This compound: m/z 290.2 -> 148.1
  • Optimize the collision energy and other MS parameters for maximum signal intensity.

3. Data Analysis: a. Integrate the peak areas for both the analyte (estriol) and the internal standard (this compound). b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. d. Determine the concentration of estriol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Methodologies and Biological Pathways

To better understand the experimental processes and the biological context of estriol, the following diagrams are provided.

experimental_workflow cluster_immunoassay Immunoassay Workflow cluster_lcms LC-MS/MS Workflow ia_sample Serum Sample ia_add_reagents Add Biotin-Estriol & Anti-Estriol Ab ia_sample->ia_add_reagents ia_incubate1 Incubate (Competitive Binding) ia_add_reagents->ia_incubate1 ia_wash1 Wash ia_incubate1->ia_wash1 ia_add_enzyme Add Streptavidin-HRP ia_wash1->ia_add_enzyme ia_incubate2 Incubate ia_add_enzyme->ia_incubate2 ia_wash2 Wash ia_incubate2->ia_wash2 ia_add_substrate Add Substrate ia_wash2->ia_add_substrate ia_read Read Absorbance ia_add_substrate->ia_read lcms_sample Serum Sample + This compound IS lcms_extract Liquid-Liquid Extraction lcms_sample->lcms_extract lcms_evaporate Evaporate lcms_extract->lcms_evaporate lcms_reconstitute Reconstitute lcms_evaporate->lcms_reconstitute lcms_inject Inject into LC-MS/MS lcms_reconstitute->lcms_inject lcms_separate Chromatographic Separation lcms_inject->lcms_separate lcms_detect Mass Spectrometry Detection lcms_separate->lcms_detect lcms_quantify Quantify lcms_detect->lcms_quantify

Caption: Comparative experimental workflows for immunoassay and LC-MS/MS analysis of estriol.

estriol_biosynthesis_signaling cluster_biosynthesis Estriol Biosynthesis (Pregnancy) cluster_signaling Estriol Signaling Pathway cluster_nucleus Estriol Signaling Pathway cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone dheas DHEA-S (Fetal Adrenal) pregnenolone->dheas oh_dheas 16α-OH-DHEA-S (Fetal Liver) dheas->oh_dheas oh_dhea 16α-OH-DHEA (Placenta) oh_dheas->oh_dhea oh_androstenedione 16α-OH-Androstenedione oh_dhea->oh_androstenedione oh_estrone 16α-OH-Estrone oh_androstenedione->oh_estrone estriol Estriol oh_estrone->estriol estriol_cell Estriol er Estrogen Receptor (ERα / ERβ) estriol_cell->er cell_membrane Cell Membrane dimerization Dimerization er->dimerization nucleus Nucleus ere Estrogen Response Element (ERE) on DNA dimerization->ere transcription Gene Transcription ere->transcription protein Protein Synthesis transcription->protein response Biological Response protein->response

Caption: Biosynthesis of estriol during pregnancy and its subsequent signaling pathway.[10][11][12][13]

Discussion and Conclusion

The cross-validation of immunoassays with LC-MS/MS is a critical step in ensuring the accuracy and reliability of estriol measurements. Immunoassays, while offering high throughput and ease of use, are susceptible to interferences from structurally related compounds, which can lead to erroneously elevated results. This is particularly problematic when measuring low physiological concentrations of estriol.

LC-MS/MS, through its combination of chromatographic separation and mass-based detection, provides a much higher degree of specificity and accuracy. The use of a stable isotope-labeled internal standard, such as this compound, is paramount in LC-MS/MS analysis. This internal standard co-elutes with the native estriol and experiences similar matrix effects and ionization suppression or enhancement, allowing for precise correction and highly accurate quantification.

While LC-MS/MS is often considered the "gold standard," it is not without its challenges, including higher costs, lower throughput, and the potential for matrix effects that need to be carefully managed. Therefore, the choice of method should be guided by the specific requirements of the study. For high-throughput screening, a well-characterized immunoassay may be suitable, with the understanding that confirmatory analysis of key samples by LC-MS/MS is advisable. For studies requiring high accuracy and specificity, particularly those involving low estriol concentrations or complex matrices, LC-MS/MS is the method of choice.

References

Inter-laboratory Comparison of Estriol Analysis: A Guide to Best Practices with Estriol-¹³C₃

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of estriol, with a focus on the use of Estriol-¹³C₃ as an internal standard in isotope dilution mass spectrometry. It is intended for researchers, scientists, and drug development professionals seeking to establish accurate and reliable estriol analysis in their laboratories. The content is based on a synthesis of published experimental data to highlight the performance of different analytical approaches.

Introduction to Estriol Analysis

Estriol (E3) is an estrogenic hormone that serves as a key biomarker in various clinical and research applications, particularly in monitoring fetal well-being during pregnancy.[1] Accurate and precise measurement of estriol is crucial for its clinical utility. Analytical methods for estriol have evolved significantly, moving from less specific immunoassays to highly specific and sensitive chromatographic techniques coupled with mass spectrometry.

The use of a stable isotope-labeled internal standard, such as Estriol-¹³C₃, is central to achieving the highest level of accuracy and precision in mass spectrometric quantification.[2] This internal standard, with a chemical structure virtually identical to the analyte but with a different mass, allows for the correction of matrix effects and variations in sample processing and instrument response.

Principles of Estriol Quantification

The gold standard for quantitative analysis of small molecules like estriol is isotope dilution mass spectrometry (ID-MS). This technique involves the addition of a known amount of an isotopically labeled standard (e.g., Estriol-¹³C₃) to the sample at the beginning of the analytical process. The labeled standard behaves identically to the endogenous analyte throughout extraction, purification, and ionization. By measuring the ratio of the signal from the native analyte to the labeled standard, an accurate quantification can be achieved, irrespective of sample loss or matrix-induced signal suppression or enhancement.

Alternative methods for estriol analysis include:

  • Immunoassays: These methods rely on the specific binding of an antibody to estriol. While often providing high sensitivity, they can suffer from a lack of specificity due to cross-reactivity with other structurally similar steroids and metabolites, leading to inaccurate results.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method that often requires derivatization of the analyte to improve its volatility and chromatographic properties.[5][6]

  • High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: These methods offer good separation of estriol from other compounds but may lack the sensitivity and specificity required for low-concentration samples.[6][7]

Comparison of Analytical Methods

The choice of analytical method for estriol quantification has a significant impact on the reliability of the results. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most accurate technique for this purpose.[5]

A key advantage of LC-MS/MS with an isotope-labeled internal standard over immunoassays is its superior specificity.[3][4] Immunoassays can be prone to interference from other estrogens and their metabolites, leading to overestimated concentrations.[3] In contrast, LC-MS/MS can chromatographically separate estriol from interfering compounds and selectively detect it based on its specific mass-to-charge ratio, minimizing the risk of inaccurate measurements.

The following diagram illustrates the logical comparison between different analytical methods for estriol.

cluster_Methods Analytical Methods for Estriol cluster_Performance Performance Characteristics ID_MS Isotope Dilution MS (LC-MS/MS or GC-MS) Specificity Specificity ID_MS->Specificity High Sensitivity Sensitivity ID_MS->Sensitivity High Accuracy Accuracy ID_MS->Accuracy High Precision Precision ID_MS->Precision High Throughput Throughput ID_MS->Throughput Moderate Immunoassay Immunoassay Immunoassay->Specificity Low to Moderate Immunoassay->Sensitivity High Immunoassay->Accuracy Variable Immunoassay->Precision Moderate Immunoassay->Throughput High HPLC_UV_Fluorescence HPLC-UV/Fluorescence HPLC_UV_Fluorescence->Specificity Moderate HPLC_UV_Fluorescence->Sensitivity Low to Moderate HPLC_UV_Fluorescence->Accuracy Moderate HPLC_UV_Fluorescence->Precision Good HPLC_UV_Fluorescence->Throughput Moderate

Comparison of Estriol Analytical Methods

Performance Data

The following tables summarize the performance characteristics of various methods for estriol analysis as reported in the literature. The use of an isotope-labeled internal standard, such as Estriol-¹³C₃, is a common feature in the high-performing LC-MS/MS methods.

Table 1: Performance of LC-MS/MS Methods for Estriol Analysis

ParameterMethod 1[8]Method 2[3]Method 3[9]
Internal Standard Isotope-labeledDeuterium-labeled¹³C₃-Testosterone
Linearity (r²) > 0.997Not ReportedNot Reported
Limit of Quantification (LOQ) 10 pg/mL2.0 pg/mL3 pg/mL (serum LOQ)
Intra-day Precision (CV%) Not Reported< 6.5%8.2%
Inter-day Precision (CV%) Not Reported4.5% - 9.5%3.0%
Accuracy (Recovery %) 94.7% - 103.5%88% - 108%96%

Table 2: Comparison with Other Analytical Methods

ParameterGC-MS[6]HPLC-Fluorescence[6]Immunoassay[10]
Linearity Range 12.5-500 ng/mL10-400 ng/mLVariable
Limit of Quantification (LOQ) 12.5 ng/mL10 ng/mLVariable
Intra-day Precision (CV%) ≤ 4.72%≤ 4.72%6.9% - 42.6% (for Estradiol)
Inter-day Precision (CV%) ≤ 6.25%≤ 6.25%Not Reported
Accuracy (Relative Error %) ≤ 3.52%≤ 3.52%Variable

Experimental Protocols

The following is a representative experimental protocol for the analysis of estriol in human serum using LC-MS/MS with an isotope-labeled internal standard. This protocol is a composite based on methodologies described in the cited literature.[3][8][9]

5.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of serum sample, add a known amount of Estriol-¹³C₃ internal standard solution.

  • Vortex mix the sample.

  • Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of hexane and ethyl acetate).

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

5.2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a run time of 5-10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

5.3. Tandem Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode. Negative ion mode is often preferred for estrogens.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Estriol: Monitor a specific precursor ion to product ion transition (e.g., m/z 287 -> 145).

    • Estriol-¹³C₃: Monitor the corresponding mass-shifted transition (e.g., m/z 290 -> 148).

The following diagram illustrates the general workflow for estriol analysis using isotope dilution LC-MS/MS.

Sample Serum Sample Spike Add Estriol-¹³C₃ Internal Standard Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data Data Processing (Ratio of Analyte/IS) LC_MS->Data Result Quantitative Result Data->Result

Workflow of Estriol Analysis by ID-LC-MS/MS

Conclusion

The accurate and precise quantification of estriol is paramount for its clinical and research applications. The evidence from numerous studies strongly supports the use of isotope dilution liquid chromatography-tandem mass spectrometry as the reference method for estriol analysis. The incorporation of a stable isotope-labeled internal standard, such as Estriol-¹³C₃, is critical for mitigating matrix effects and ensuring the reliability of the results. While other methods like immunoassays and conventional HPLC offer alternatives, they often fall short in terms of specificity and accuracy, particularly at low physiological concentrations. For laboratories aiming to establish a robust and defensible estriol assay, the adoption of an ID-LC-MS/MS method is the recommended approach.

References

A Comparative Guide to Estriol Reference Materials: Estriol-13C3 vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of estriol, a critical biomarker in various physiological and pathological processes, hinges on the quality and reliability of the reference material used. This guide provides an objective comparison of Estriol-13C3, a stable isotope-labeled internal standard, with its common alternatives, including deuterated estriol (Estriol-d3) and unlabeled estriol certified reference materials (CRMs). This comparison is supported by a summary of key specifications from certificates of analysis and established principles from analytical chemistry literature, providing a comprehensive resource for selecting the most appropriate reference material for your research needs.

Data Presentation: A Side-by-Side Comparison

The selection of a suitable reference material is a critical step in analytical method development. The following tables summarize the key specifications for this compound, Estriol-d3, and unlabeled Estriol CRMs, based on commercially available product information.

Table 1: Comparison of Isotopically Labeled Estriol Internal Standards

FeatureThis compoundEstriol-d3
Isotopic Purity Typically ≥99 atom % 13C[1]Varies, typically >95% isotopic enrichment[2]
Chemical Purity Generally ≥97%[1][3]Generally >95%[2]
Mass Shift (vs. Unlabeled) +3 Da+3 Da
Potential for Isotopic Exchange Very low to negligiblePossible under certain analytical conditions
Chromatographic Co-elution with Analyte Excellent, near-perfect co-elution expectedPotential for slight chromatographic shift (isotope effect)[2]
Available Formats Neat powder, solutions in methanol[1][4]Neat powder, solutions[2][5]
Common Applications "Gold standard" internal standard for LC-MS/MS assays[6]Internal standard for LC-MS/MS assays

Table 2: Specifications of Unlabeled Estriol Certified Reference Materials (CRMs)

FeatureUnlabeled Estriol CRM (e.g., USP, BP)
Purity High purity, often traceable to pharmacopeial standards[7][8]
Certification Certified by recognized bodies (e.g., USP, Ph. Eur., BP)[7][8]
Format Typically supplied as a neat powder[7]
Primary Use External calibration standards, quality control, method validation
Internal Standard Capability Not suitable as an internal standard for mass spectrometry-based methods

Performance Comparison: The Critical Differences

The choice between this compound and Estriol-d3 as an internal standard can significantly impact assay performance, particularly in sensitive LC-MS/MS applications.

Chromatographic Isotope Effect: A key differentiator is the potential for a chromatographic isotope effect with deuterated standards. The C-D bond is slightly stronger and less polar than the C-H bond, which can cause Estriol-d3 to elute slightly earlier than the unlabeled estriol during reverse-phase chromatography. This can lead to inaccurate quantification if the analyte and internal standard experience different matrix effects at their respective retention times. In contrast, 13C-labeled standards like this compound have physicochemical properties that are virtually identical to the unlabeled analyte, ensuring near-perfect co-elution and more reliable correction for matrix effects.

Isotopic Stability: While both are stable isotopes, deuterium atoms, particularly those on hydroxyl groups, can be susceptible to exchange with protons from the solvent under certain pH or temperature conditions. Although the deuterium atoms in Estriol-d3 are generally placed on the steroid backbone to minimize this risk, the possibility, however small, exists. 13C atoms are integrated into the carbon skeleton of the molecule and are not subject to this exchange, providing greater isotopic stability and data integrity.

Experimental Workflow for Estriol Analysis

The following diagram illustrates a typical experimental workflow for the quantification of estriol in a biological matrix using an isotopically labeled internal standard.

Estriol_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Serum, Urine) Spike Spike with this compound Internal Standard Sample->Spike Addition of IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC Chromatographic Separation (e.g., C18 column) Evaporation->LC Injection MS Mass Spectrometric Detection (MRM mode) LC->MS Elution Integration Peak Area Integration (Analyte and IS) MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Result Quantification->Result Final Concentration

Caption: Experimental workflow for Estriol quantification.

Detailed Experimental Protocol: LC-MS/MS for Estriol Quantification

This protocol is a representative example based on methodologies described in the scientific literature for the analysis of estrogens in biological fluids.

1. Sample Preparation:

  • Internal Standard Spiking: To 100 µL of the biological sample (e.g., serum, plasma), add a known concentration of this compound internal standard solution.

  • Protein Precipitation (for serum/plasma): Add 300 µL of ice-cold acetonitrile to the sample, vortex thoroughly, and centrifuge to pellet the precipitated proteins.

  • Liquid-Liquid Extraction (alternative): After protein precipitation, the supernatant can be further purified by liquid-liquid extraction using a non-polar solvent like methyl tert-butyl ether (MTBE).

  • Evaporation: Transfer the supernatant (or the organic layer from LLE) to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A suitable gradient to separate estriol from other matrix components (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Estriol: Monitor the transition from the precursor ion (m/z) to a specific product ion.

      • This compound: Monitor the corresponding mass-shifted precursor to product ion transition.

    • Optimization: Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.

3. Data Analysis:

  • Integrate the peak areas for both the estriol and this compound MRM transitions.

  • Calculate the peak area ratio of estriol to this compound.

  • Construct a calibration curve by analyzing a series of calibration standards (unlabeled estriol of known concentrations) spiked with the same amount of internal standard.

  • Determine the concentration of estriol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion and Recommendations

For researchers, scientists, and drug development professionals requiring the highest level of accuracy and precision in estriol quantification, This compound is the recommended internal standard . Its key advantages include:

  • Superior Co-elution: Minimizes the risk of inaccurate quantification due to matrix effects.

  • Isotopic Stability: Eliminates the potential for isotopic exchange, ensuring data integrity.

While Estriol-d3 can be a viable and more cost-effective alternative, it is crucial to thoroughly validate its performance in the specific analytical method, paying close attention to potential chromatographic isotope effects. Unlabeled Estriol CRMs are indispensable for the preparation of accurate calibration curves and quality control samples but are not suitable for use as internal standards in mass spectrometry-based assays. The choice of reference material should always be guided by the specific requirements of the analytical method and the desired level of data quality.

References

Navigating Bioanalytical Method Validation: A Comparative Guide to Stable Isotope Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring data integrity and regulatory compliance. The choice of an internal standard is a pivotal decision in this process, with stable isotope-labeled internal standards (SIL-ISs) widely regarded as the gold standard, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.[1] This guide provides an objective comparison of analytical methods employing SIL-ISs against alternatives, supported by experimental data, and outlines the regulatory landscape and key validation protocols.

The use of an internal standard (IS) is fundamental to quantitative bioanalysis, correcting for variability inherent in sample preparation and analysis.[2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely harmonized their recommendations under the International Council for Harmonisation (ICH) M10 guideline, which strongly advocates for the use of a stable isotope-labeled analyte as the internal standard whenever possible for mass spectrometric detection.[1][4]

The Gold Standard: Stable Isotope-Labeled Internal Standards

A SIL-IS is a version of the analyte where one or more atoms are replaced by a heavy isotope, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H).[3] This modification makes the internal standard chemically identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of variability.[1]

Alternatives to SIL-ISs, such as structural analogs, are compounds with similar chemical structures and physicochemical properties to the analyte.[3] While they can be a viable option when a SIL-IS is unavailable or cost-prohibitive, they often fall short of the performance of a true isotopic analog.[1]

Performance Comparison: Stable Isotope vs. Structural Analog Internal Standards

The superiority of SIL-ISs in enhancing assay performance is well-documented. A key advantage is the co-elution with the analyte, which allows for more accurate compensation of matrix-induced ion suppression or enhancement.[2] Structural analogs, due to differences in their physicochemical properties, may have different retention times and be affected differently by the sample matrix, potentially compromising accuracy.[2]

Validation Parameter Method with Stable Isotope-Labeled IS Method with Structural Analog IS Key takeaway
Accuracy & Precision Demonstrates improved accuracy and precision. In a comparative study, the mean bias was 100.3% with a standard deviation of 7.6%.[5]Can provide acceptable accuracy and precision, but may be more susceptible to differential matrix effects.[1] In a comparative study, the mean bias was 96.8% with a standard deviation of 8.6%.[5]SIL-IS provides more reliable and reproducible quantification due to its closer physicochemical properties to the analyte.
Correction for Matrix Effects Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[6]Differences in physicochemical properties compared to the analyte can lead to differential matrix effects and impact accuracy.SIL-IS is the superior choice for complex biological matrices where significant matrix effects are expected.
Chromatographic Co-elution Typically co-elutes perfectly with the analyte.[6]Often exhibits a different retention time from the analyte.The superior co-elution of SIL-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.

A Deeper Dive: ¹³C-Labeled vs. ²H-Labeled Internal Standards

Within the realm of SIL-ISs, the choice of isotope can also impact performance. While deuterium (²H)-labeled standards are more common and often more cost-effective, heavy atom-labeled standards, particularly those with ¹³C, are generally considered superior.[2]

Deuterated standards can sometimes exhibit a slight chromatographic shift, eluting earlier than the non-labeled analyte.[6] This "isotope effect" can lead to differential ion suppression or enhancement between the analyte and the internal standard, potentially compromising accurate quantification.[6] In contrast, ¹³C-labeled standards typically co-elute perfectly with the analyte under various chromatographic conditions, providing more accurate compensation for matrix effects.[6][7]

Performance Parameter ¹³C-Labeled Internal Standard ²H-Labeled (Deuterated) Internal Standard Key Findings
Chromatographic Co-elution Typically co-elutes perfectly with the analyte.[6][7]Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[6]The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects.
Accuracy & Precision Demonstrates improved accuracy and precision.[6]Can lead to inaccuracies due to imperfect retention time match.[6]The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable quantification.
Isotopic Stability Highly stable, with negligible risk of isotope exchange.Can be susceptible to back-exchange, particularly in acidic or basic conditions.¹³C-IS offers greater stability, ensuring the integrity of the internal standard throughout the analytical process.

Experimental Protocols for Key Validation Parameters

The following protocols are based on the principles outlined in the ICH M10 guideline for the validation of bioanalytical methods.

Accuracy and Precision

Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter of the data (precision).

Methodology:

  • Prepare Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (≤ 3x LLOQ), Medium QC, and High QC (≥ 75% of the Upper Limit of Quantification - ULOQ).

  • Analyze Replicates: Analyze at least five replicates of each QC level in at least three separate analytical runs on different days.[8]

  • Calculate Accuracy and Precision:

    • Accuracy: Expressed as the percentage of the mean calculated concentration to the nominal concentration (%Bias).

    • Precision: Expressed as the coefficient of variation (%CV).

  • Acceptance Criteria:

    • The mean concentration should be within ±15% of the nominal values for QC samples, except for the LLOQ which should be within ±20%.[8]

    • The %CV should not exceed 15% for the QC samples, except for the LLOQ which should not exceed 20%.[8]

Matrix Effect

Objective: To assess the impact of the biological matrix on the ionization of the analyte and internal standard.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A: Analyte and internal standard in a neat solution.

    • Set B: Blank matrix extract spiked with the analyte and internal standard.

    • Set C: Blank matrix spiked with the analyte and internal standard and then extracted.

  • Analyze Samples: Analyze a minimum of six different lots of the biological matrix.

  • Calculate Matrix Factor (MF):

    • MF = Peak Response in Presence of Matrix (Set B) / Peak Response in Neat Solution (Set A)

  • Calculate IS-Normalized MF:

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

  • Acceptance Criteria: The %CV of the IS-normalized MF from the six lots of matrix should not be greater than 15%.

Stability

Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.

Methodology:

  • Prepare Low and High QC Samples.

  • Expose to Different Conditions:

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the sample processing time.[1]

    • Long-Term Stability: At the intended storage temperature for a period equal to or longer than the study samples will be stored.[1]

    • Freeze-Thaw Stability: Through multiple freeze-thaw cycles.

  • Analyze Samples: Analyze the stability samples against a freshly prepared calibration curve.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Workflow

To better understand the logical flow of the bioanalytical method validation process, the following diagrams illustrate key workflows.

Bioanalytical_Method_Validation_Workflow cluster_prep Preparation cluster_validation Method Validation Experiments cluster_analysis Sample Analysis Stock_Solution Prepare Analyte & IS Stock Solutions Working_Solutions Prepare Calibration & QC Working Solutions Stock_Solution->Working_Solutions Spiked_Samples Spike Blank Matrix to Create Calibrators & QCs Working_Solutions->Spiked_Samples Accuracy_Precision Accuracy & Precision Spiked_Samples->Accuracy_Precision Selectivity Selectivity & Specificity Spiked_Samples->Selectivity Matrix_Effect Matrix Effect Spiked_Samples->Matrix_Effect Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Spiked_Samples->Stability Calibration_Curve Calibration Curve (Linearity, Range) Spiked_Samples->Calibration_Curve Sample_Extraction Sample Extraction Accuracy_Precision->Sample_Extraction Selectivity->Sample_Extraction Matrix_Effect->Sample_Extraction Stability->Sample_Extraction Calibration_Curve->Sample_Extraction LC_MS_Analysis LC-MS/MS Analysis Sample_Extraction->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing Internal_Standard_Selection Start Start: Need for Internal Standard SIL_Available Stable Isotope-Labeled IS Available? Start->SIL_Available Use_SIL Use SIL-IS (¹³C preferred) SIL_Available->Use_SIL Yes Consider_Analog Consider Structural Analog IS SIL_Available->Consider_Analog No Validate_Analog Does Analog Show Acceptable Performance in Validation? Consider_Analog->Validate_Analog Use_Analog Use Structural Analog IS Validate_Analog->Use_Analog Yes Re-evaluate Re-evaluate Method or Synthesize SIL-IS Validate_Analog->Re-evaluate No

References

Safety Operating Guide

Safe Disposal of Estriol-13C3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Estriol-13C3 must adhere to strict safety and disposal protocols due to its classification as a suspected carcinogen and potential reproductive toxicant.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Profile and Safety Precautions

This compound is a stable, isotopically labeled form of Estriol used in various research applications.[2] However, it shares the hazardous properties of its parent compound. The primary hazards associated with this compound are:

  • Carcinogenicity: Suspected of causing cancer (Category 2).

  • Reproductive Toxicity: May damage fertility or the unborn child.[1]

Given these risks, stringent adherence to safety measures is paramount during handling and disposal.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Work should be conducted in a designated area, preferably under a chemical fume hood, to minimize the risk of inhalation and exposure.

Table 1: Required Personal Protective Equipment

PPE CategorySpecification
Hand Protection Wear protective gloves (e.g., nitrile rubber).[3]
Eye/Face Protection Use chemical safety goggles or a face shield.[3]
Body Protection Wear a lab coat or other protective clothing to prevent skin contact.
Respiratory Protection In case of dust formation, use a NIOSH-approved respirator.[3] Work under a hood to avoid dust and aerosols.[4]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4] This ensures that the compound is managed in an environmentally responsible and compliant manner.

1. Waste Collection and Segregation:

  • Collect all this compound waste, including unused product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.

  • Segregate the waste into a clearly labeled, dedicated, and sealed container. The container should be appropriate for hazardous chemical waste.

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste," "this compound," and the relevant hazard symbols (e.g., GHS08 Health Hazard pictogram).

3. Storage of Waste:

  • Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials. The storage area should be locked up or accessible only to authorized personnel.[5]

4. Arrange for Professional Disposal:

  • Contact a licensed and approved waste disposal company to arrange for the collection and disposal of the this compound waste.[4]

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

5. Documentation:

  • Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[4]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4]

  • Clean-up:

    • For solid spills, mechanically take up the material (e.g., sweeping, shoveling) and place it in a suitable container for disposal.[4] Avoid generating dust.[3][4]

    • For liquid spills, absorb the material with an inert absorbent and place it in a suitable container for disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to the appropriate safety officer or supervisor.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Estriol_13C3_Disposal_Workflow A Start: this compound Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Dedicated, Labeled Container B->C D Is the container full? C->D D->C No E Seal the Container Securely D->E Yes F Store in a Designated Secure Waste Area E->F G Contact Licensed Waste Disposal Service F->G H Provide SDS to Disposal Service G->H I Arrange for Waste Pickup H->I J Document Disposal Record I->J K End: Proper Disposal Complete J->K

Caption: Workflow for the safe disposal of this compound waste.

By following these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Estriol-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Estriol-13C3. Adherence to these procedures is critical to ensure personnel safety and prevent environmental contamination. This compound is classified as a suspected carcinogen and a reproductive toxin, demanding rigorous handling protocols.

Operational Plan: From Receipt to Use

Personnel must be trained in handling potent compounds before working with this compound. All procedures involving the solid compound or concentrated solutions should be performed within a certified chemical fume hood or a glove box to minimize inhalation exposure.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound should be stored in a designated, locked, and clearly labeled area for potent compounds at -20°C.[1]

  • Maintain an accurate inventory of the compound, including amounts received, used, and disposed of.

2. Personal Protective Equipment (PPE):

  • Gloves: Double gloving with nitrile gloves is required.[2] Change gloves immediately if contaminated.

  • Lab Coat: A dedicated lab coat, preferably disposable, must be worn.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Respiratory Protection: For procedures with a high risk of aerosol generation that cannot be contained within a fume hood or glove box, a NIOSH-approved respirator with a particulate filter is necessary.

3. Weighing and Solution Preparation:

  • Weighing of the solid compound must be conducted in a ventilated balance enclosure or a glove box.

  • Use dedicated utensils (spatulas, weigh boats) that are either disposable or can be decontaminated effectively.

  • When preparing solutions, slowly add the solvent to the solid to avoid generating dust.

Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution in Methanol

This protocol details the steps for preparing a stock solution, a common procedure in a laboratory setting.

Materials:

  • This compound (solid powder)

  • Methanol (HPLC grade or equivalent)

  • Ventilated balance enclosure or glove box

  • Calibrated analytical balance

  • Glass volumetric flask (e.g., 10 mL) with a ground-glass stopper

  • Glass pipettes or calibrated micropipettes with appropriate tips

  • Vortex mixer

  • Amber glass vial with a PTFE-lined cap for storage

Procedure:

  • Preparation: Don all required PPE as outlined above. Ensure the work area within the chemical fume hood or glove box is clean and decontaminated.

  • Weighing: Tare a clean, dry weigh boat on the analytical balance inside the ventilated enclosure. Carefully weigh 10 mg of this compound powder.

  • Transfer: Quantitatively transfer the weighed this compound to a 10 mL volumetric flask. This can be done by gently tapping the weigh boat. To ensure complete transfer, rinse the weigh boat multiple times with small volumes of methanol, transferring the rinse to the volumetric flask.

  • Dissolving: Add approximately 5 mL of methanol to the volumetric flask. Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer at a low setting.

  • Final Volume: Once the solid is completely dissolved, add methanol to the 10 mL mark of the volumetric flask.

  • Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, date of preparation, and the preparer's initials. Store the vial at -20°C.

Quantitative Data Summary

ParameterValueSource
Chemical Formula C₁₅¹³C₃H₂₄O₃[1]
Molecular Weight 291.36 g/mol [1]
Physical Form Solid powder[1]
Storage Temperature -20°C[1]
Occupational Exposure Limit (OEL) - Oestriol 0.5 µg/m³ (Occupational Exposure Band 5)Merck Internal Standard

Note: The OEL provided is for Oestriol and is used as a surrogate for this compound due to their structural and toxicological similarity.

Disposal Plan: Managing Contaminated Waste

All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and local regulations for carcinogenic and reproductive waste.

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, lab coats, weigh boats, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed, and leak-proof hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Decontamination: All non-disposable equipment and work surfaces should be decontaminated after use. A common procedure involves washing with a suitable solvent (e.g., ethanol or methanol) followed by a detergent solution. The cleaning materials (wipes, etc.) must be disposed of as hazardous waste.

Visual Workflow for Safe Handling of this compound

Estriol_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Compound Handling (in Containment) cluster_post Post-Handling Procedures Don_PPE Don Appropriate PPE (Double Gloves, Lab Coat, Goggles) Prepare_Work_Area Prepare Containment Area (Fume Hood / Glove Box) Don_PPE->Prepare_Work_Area Weigh_Compound Weigh this compound in Ventilated Enclosure Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Stock Solution Weigh_Compound->Prepare_Solution Decontaminate Decontaminate Surfaces & Equipment Prepare_Solution->Decontaminate Dispose_Waste Dispose of Hazardous Waste (Solid & Liquid) Decontaminate->Dispose_Waste Remove_PPE Remove PPE Correctly Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estriol-13C3
Reactant of Route 2
Estriol-13C3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.